(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
Description
Properties
IUPAC Name |
methyl 4-(aminomethyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIXHHAVJIMVTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
This guide provides a comprehensive technical overview of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical identity, synthesis, analytical characterization, and applications.
Core Chemical Identity
This compound is a bifunctional molecule featuring a cyclohexane ring with a methyl ester and an aminomethyl group in a specific trans stereochemical arrangement. This defined stereochemistry is crucial for its role as a building block in the synthesis of complex, biologically active molecules.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Numbers | 50738-63-1, 23199-14-6 | [1] |
| Molecular Formula | C₉H₁₇NO₂ | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| IUPAC Name | methyl 4-(aminomethyl)cyclohexane-1-carboxylate | [1] |
| Synonyms | trans-Methyl 4-(aminomethyl)cyclohexanecarboxylate | [1] |
| Physical State | Solid (predicted) | [2] |
| Boiling Point | 240.7°C at 760 mmHg (predicted) | [3] |
| Flash Point | 106.2°C (predicted) | [3] |
| Density | 1.014 g/cm³ (predicted) | [3] |
Synthesis and Mechanism
The synthesis of this compound is typically achieved through a multi-step process starting from p-aminobenzoic acid. The key transformation is the stereoselective hydrogenation of the aromatic ring, followed by esterification of the carboxylic acid.
Synthetic Pathway Overview
The general synthetic approach involves the catalytic hydrogenation of p-aminomethyl benzoic acid to yield 4-aminomethyl cyclohexane carboxylic acid, which is then esterified. The control of stereochemistry to obtain the desired trans isomer is a critical aspect of this synthesis.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative synthesis adapted from patented industrial processes.[4][5]
Step 1: Catalytic Hydrogenation of p-Aminomethyl Benzoic Acid
-
Reaction Setup: In a high-pressure autoclave, combine p-aminomethyl benzoic acid (1.0 eq), a ruthenium on carbon catalyst (Ru/C, 5-10 wt%), and an aqueous solution of sodium hydroxide (2.0 eq).[4]
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to 80-150 kg/cm ² and heat the reaction mixture to 140-170°C.[4]
-
Reaction Monitoring: Maintain the reaction under these conditions for several hours until the consumption of hydrogen ceases, indicating the completion of the reaction.
-
Workup: Cool the reactor, vent the hydrogen, and filter the catalyst. The resulting aqueous solution contains a mixture of cis- and trans-4-aminomethyl cyclohexane carboxylic acid. The trans isomer is the thermodynamically more stable product and is often favored under these conditions.
Step 2: Esterification
-
Reaction Setup: To the aqueous solution of 4-aminomethyl cyclohexane carboxylic acid, add an excess of methanol and a catalytic amount of a strong acid, such as sulfuric acid.
-
Esterification: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]
-
Workup and Purification: After cooling, neutralize the reaction mixture and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by distillation or chromatography to yield this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.6-3.7 ppm), the aminomethyl protons, and the cyclohexane ring protons. The coupling constants of the cyclohexane protons can help confirm the trans stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the methyl carbon of the ester, the aminomethyl carbon, and the carbons of the cyclohexane ring.[1]
-
-
Mass Spectrometry (MS):
-
GC-MS or LC-MS can be used to confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z 171.[1]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will show characteristic absorption bands for the N-H stretch of the primary amine, the C=O stretch of the ester, and C-H stretches of the cyclohexane ring.[1]
-
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[2][7]
Table 2: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 mm x 15 cm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Methanol |
| Gradient | Time-dependent gradient from A to B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry |
| Purity Specification | >98.0% |
This is a representative method and may require optimization.[2][8]
Caption: A typical analytical workflow for the characterization of the title compound.
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of various pharmaceutically active compounds, primarily due to its rigid cyclohexane scaffold and the presence of two reactive functional groups with a defined spatial relationship.
Janus Kinase (JAK) Inhibitors
A significant application of this intermediate is in the synthesis of Janus kinase (JAK) inhibitors.[9][10] JAKs are a family of intracellular, non-receptor tyrosine kinases that are involved in cytokine signaling pathways. Dysregulation of these pathways is implicated in a range of autoimmune and inflammatory diseases. The cyclohexane scaffold of this compound provides a rigid core for the construction of molecules that can selectively bind to the active site of JAKs.
Caption: Role as an intermediate in the synthesis of Janus Kinase inhibitors.
Safety and Handling
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier. As a general guideline for handling this and similar chemical compounds in a laboratory setting:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile intermediate in modern pharmaceutical chemistry. Its well-defined stereochemistry and bifunctional nature make it an ideal starting material for the synthesis of complex drug molecules, most notably in the development of targeted therapies such as Janus kinase inhibitors. A thorough understanding of its synthesis, characterization, and handling is crucial for its effective application in drug discovery and development.
References
- 1. This compound | C9H17NO2 | CID 12721444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride | 29275-88-5 | TCI AMERICA [tcichemicals.com]
- 3. Cas 50738-63-1,this compound | lookchem [lookchem.com]
- 4. US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1 - Google Patents [patents.google.com]
- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. Synthesis and clinical application of small-molecule inhibitors of Janus kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and clinical application of small-molecule inhibitors of Janus kinase [ouci.dntb.gov.ua]
An In-depth Technical Guide to the Physical Properties of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
Foreword
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, a key intermediate in pharmaceutical synthesis and a derivative of the well-known antifibrinolytic agent tranexamic acid, presents a unique set of physicochemical characteristics crucial for its application in drug development and chemical research. This technical guide provides a comprehensive exploration of its physical properties, offering both established data and predictive insights. The methodologies for determining these properties are detailed, providing researchers and scientists with the necessary tools for their own investigations. This document is structured to deliver not just data, but a deeper understanding of the causality behind the compound's behavior, grounded in established scientific principles.
Chemical Identity and Structure
This compound is the methyl ester of the trans-isomer of 4-(aminomethyl)cyclohexanecarboxylic acid (tranexamic acid). The "(1R,4R)" stereochemical descriptor unambiguously defines the trans configuration of the aminomethyl and methyl carboxylate groups on the cyclohexane ring, where both substituents are in equatorial positions in the preferred chair conformation. This stereochemistry is a critical determinant of its physical and biological properties.
| Identifier | Value | Source |
| IUPAC Name | methyl (1r,4r)-4-(aminomethyl)cyclohexane-1-carboxylate | --INVALID-LINK-- |
| CAS Number | 50738-63-1 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₇NO₂ | --INVALID-LINK-- |
| Molecular Weight | 171.24 g/mol | --INVALID-LINK-- |
| Synonyms | trans-Methyl 4-(aminomethyl)cyclohexanecarboxylate | --INVALID-LINK-- |
Core Physical Properties
The physical state and thermal properties of a compound are fundamental to its handling, formulation, and stability.
Physical State and Appearance
This compound is typically a white to off-white solid at room temperature[1]. This contrasts with its parent compound, tranexamic acid, which is a crystalline powder[2].
Melting Point
The melting point is a critical indicator of purity. An experimental melting point for this compound is reported to be in the range of 61-64 °C [1]. It is important to note that this value is from a single source and should be confirmed experimentally. The relatively low melting point compared to tranexamic acid (>300 °C) is expected, as the esterification of the carboxylic acid group disrupts the strong intermolecular hydrogen bonding present in the zwitterionic structure of the parent amino acid[2][3].
Boiling Point
The boiling point provides insight into the volatility of the compound. A reported experimental boiling point is approximately 270 °C [1]. A predicted boiling point is 240.7 ± 13.0 °C [4]. The significant energy input required to bring this compound to its boiling point reflects the presence of intermolecular forces, including hydrogen bonding from the amine group and dipole-dipole interactions of the ester group.
Density
The density of this compound has been predicted to be 1.014 ± 0.06 g/cm³ [4]. This value is consistent with a closely packed organic molecule of its molecular weight.
Solubility Profile
Understanding the solubility of a compound is paramount for its use in solution-phase reactions, purification, and formulation.
Qualitative Solubility
This compound is reported to be soluble in organic solvents such as ethanol, chloroform, and acetone [1]. Its hydrochloride salt is known to be soluble in water. The free base has a primary amine and an ester functional group, which allows it to interact with a range of solvents. The amine group can act as a hydrogen bond donor, while the ester's carbonyl oxygen can act as a hydrogen bond acceptor. The cyclohexane backbone contributes to its lipophilicity.
Predicted Acid Dissociation Constant (pKa)
The predicted pKa of the conjugate acid of the primary amine is 10.27 ± 0.29 [4]. This indicates that the amine group will be protonated at physiological pH, which has significant implications for its biological interactions and formulation.
Spectroscopic Characterization
Spectroscopic data provides the definitive structural confirmation of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: The carbon NMR spectrum is a powerful tool for confirming the carbon framework. PubChem indicates the availability of a ¹³C NMR spectrum[5]. The expected signals would include the carbonyl carbon of the ester (around 175 ppm), the methoxy carbon (around 51 ppm), the carbons of the cyclohexane ring (in the 25-45 ppm region), and the aminomethyl carbon (around 45 ppm).
Infrared (IR) Spectroscopy
A vapor phase IR spectrum is available for this compound[5]. The key vibrational bands would be:
-
N-H stretching: Around 3300-3400 cm⁻¹ (primary amine).
-
C-H stretching: Around 2850-2950 cm⁻¹ (aliphatic).
-
C=O stretching: Around 1730-1740 cm⁻¹ (ester).
-
C-O stretching: Around 1170-1250 cm⁻¹ (ester).
-
N-H bending: Around 1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry data is available, often as GC-MS data[5]. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 171, corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z 31) and the aminomethyl group (-CH₂NH₂, m/z 30).
Experimental Protocols
The following section details standardized protocols for the determination of the key physical properties of this compound.
Melting Point Determination
The melting point can be accurately determined using a capillary melting point apparatus.
-
Protocol:
-
Finely powder a small amount of the crystalline solid.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (61-64 °C).
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). The melting point is reported as this range.
-
References
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate molecular weight
An In-depth Technical Guide to (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate: Core Properties, Synthesis, and Analytical Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key bifunctional molecule employed as a building block in synthetic organic chemistry and medicinal chemistry. Its rigid cyclohexyl scaffold, coupled with strategically placed primary amine and methyl ester functionalities, makes it an invaluable intermediate for the synthesis of complex molecules, including pharmaceutical agents and novel materials. This guide provides a comprehensive overview of its core physicochemical properties, centered on its molecular weight, and details validated methodologies for its synthesis and analytical characterization. The protocols and insights presented herein are designed to equip researchers with the practical knowledge required for the effective utilization of this versatile compound.
Core Molecular Profile
The foundational attributes of a chemical entity are its molecular formula and weight, which dictate its stoichiometric behavior and are the primary identifiers in mass spectrometry. This compound is characterized by the precise arrangement of 9 carbon, 17 hydrogen, 1 nitrogen, and 2 oxygen atoms.
The molecular weight of this compound is 171.24 g/mol [1]. This value is computed from the sum of the atomic weights of its constituent atoms based on its molecular formula, C₉H₁₇NO₂[1].
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 171.24 g/mol | PubChem[1] |
| Molecular Formula | C₉H₁₇NO₂ | PubChem[1] |
| Exact Mass | 171.125928785 Da | PubChem[1] |
| IUPAC Name | methyl 4-(aminomethyl)cyclohexane-1-carboxylate | PubChem[1] |
| Synonyms | trans-Methyl 4-(aminomethyl)cyclohexanecarboxylate | PubChem[1][2] |
| CAS Number | 50738-63-1 | LookChem[3] |
| SMILES | COC(=O)C1CCC(CC1)CN | PubChem[1] |
| InChIKey | NSIXHHAVJIMVTD-UHFFFAOYSA-N | PubChem[1] |
| Physical Form | White or off-white solid | ChemBK[2] |
| Melting Point | ~61-64 °C | ChemBK[2] |
| Boiling Point | ~270 °C | ChemBK[2] |
Synthesis and Mechanistic Considerations
The synthesis of this compound requires a strategic approach to establish the trans stereochemistry of the 1,4-disubstituted cyclohexane ring. A robust and logical pathway involves the catalytic hydrogenation of a commercially available aromatic precursor, Methyl 4-(aminomethyl)benzoate. This method is advantageous as the stereochemistry is controllably introduced during the reduction of the planar benzene ring.
Diagram: Proposed Synthetic Workflow
Caption: Synthetic pathway from an aromatic precursor to the target compound.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol is adapted from established principles for the hydrogenation of aromatic rings to their saturated cycloalkane analogs[4][5].
Expert Insight: The choice of a heterogeneous catalyst like Ruthenium-on-Carbon (Ru/C) or Rhodium-on-Carbon (Rh/C) is critical. These catalysts are highly effective for aromatic ring saturation and can be easily removed post-reaction by simple filtration, simplifying the purification process. The trans isomer is often the thermodynamic product in such hydrogenations.
-
Reactor Setup: Charge a high-pressure autoclave reactor with Methyl 4-(aminomethyl)benzoate (1.0 equivalent) and a catalytic amount of 5% Ru/C (typically 1-5 mol%).
-
Solvent Addition: Add a suitable solvent, such as methanol, to dissolve the starting material completely.
-
Inerting: Seal the reactor and purge several times with nitrogen gas to remove all oxygen, which can poison the catalyst.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 50-150 kg/cm ²[4]. Heat the mixture to 80-150°C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. Alternatively, periodically take aliquots (after safely depressurizing and purging) to analyze by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge again with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.
Analytical Characterization and Quality Control
A robust analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound. This self-validating system ensures that the material meets the stringent requirements for use in research and drug development.
Diagram: Analytical Validation Workflow
Caption: A comprehensive workflow for the analytical validation of the final product.
Protocol 1: Molecular Weight Confirmation by GC-MS
Trustworthiness: Gas Chromatography-Mass Spectrometry (GC-MS) provides dual confirmation. The retention time from the GC offers a measure of purity and identity, while the MS provides the definitive molecular weight and fragmentation data to elucidate the structure. A known mass spectrum for a related compound exists, suggesting this is a suitable technique[1].
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.
-
GC Conditions: Inject 1 µL of the sample solution into a GC equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature gradient program, for example, starting at 50°C and ramping to 250°C at 10°C/min.
-
MS Conditions: Couple the GC outlet to a mass spectrometer operating in Electron Ionization (EI) mode. Scan a mass range from m/z 40 to 300.
-
Data Analysis: Analyze the resulting mass spectrum. The molecular ion peak [M]⁺ should be observed at m/z = 171. Key fragmentation patterns, such as the loss of the methoxy group (-OCH₃, 31 Da) or the carboxylate group (-COOCH₃, 59 Da), should also be identified to confirm the structure.
Protocol 2: Structural Elucidation by NMR Spectroscopy
Expert Insight: NMR is the most powerful tool for confirming the precise molecular structure and, crucially, the trans (1R,4R) stereochemistry. The chemical shifts and coupling constants of the protons on the cyclohexane ring provide definitive proof of their relative orientation.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O with pH adjustment) in an NMR tube.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. Expected signals include: a singlet around 3.7 ppm for the methyl ester protons (-OCH₃), signals for the aminomethyl protons (-CH₂NH₂), and a complex set of multiplets for the cyclohexane ring protons. The width and splitting of the signals for the protons at C1 and C4 can help confirm the trans configuration.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Expected signals include a peak for the carbonyl carbon (~175 ppm), the methyl ester carbon (~51 ppm), and distinct signals for the carbons of the cyclohexane ring and the aminomethyl group.
Applications in Research and Drug Development
This compound is not an end product but a versatile starting point for more complex molecules. Its bifunctional nature allows for orthogonal chemical modifications at the amine and ester sites.
-
Pharmaceutical Intermediate: It serves as a crucial intermediate in the synthesis of various drugs, including anti-cancer, antidepressant, and antiviral agents[2]. Its rigid scaffold can provide a desirable conformational constraint in drug candidates.
-
Linker Chemistry: The compound is used as a linker in the design of novel chemical entities. For example, it has been incorporated into the synthesis of dual inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1) and histone deacetylases (HDACs), a promising strategy in cancer therapy[3].
-
Peptide Mimetics: Its structural similarity to amino acids allows for its incorporation into peptide synthesis, creating peptidomimetics with enhanced stability or novel biological activity[3].
Safety and Handling
While detailed toxicological data is not widely reported, this compound should be handled with standard laboratory safety precautions for chemical intermediates[2].
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place.
References
Unlocking Stereochemistry: A Technical Guide to the Structural Elucidation of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
Introduction
In the landscape of modern drug discovery and development, the precise structural characterization of chiral molecules is of paramount importance. A molecule's three-dimensional arrangement dictates its biological activity, efficacy, and safety profile. This guide provides an in-depth, technical exploration of the analytical methodologies employed to elucidate the structure and confirm the specific stereochemistry of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, a key building block in the synthesis of various pharmaceutical agents.
With the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol , this compound features a cyclohexane ring with two substituents: a methyl ester and an aminomethyl group.[1] The (1R,4R) designation specifies a trans configuration, where the two substituents are on opposite sides of the cyclohexane ring. This guide will walk researchers, scientists, and drug development professionals through a multi-faceted analytical approach, integrating Mass Spectrometry, Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques to unequivocally confirm this structure.
Foundational Analysis: Mass Spectrometry
Mass spectrometry serves as the initial step in structural elucidation, providing the molecular weight and crucial fragmentation data that offers clues to the molecule's composition.
Theoretical Basis: Electron Ionization (EI)
Electron Ionization (EI) is a hard ionization technique where high-energy electrons bombard the sample, causing the ejection of an electron to form a molecular ion (M⁺).[2] This high-energy process often leads to extensive fragmentation of the molecular ion into smaller, charged species. The resulting fragmentation pattern is a unique fingerprint of the molecule, revealing its structural motifs. For amines, a key fragmentation pathway is α-cleavage, the breaking of the carbon-carbon bond adjacent to the nitrogen atom, which results in a stable, resonance-stabilized cation.[3][4][5][6]
Predicted Mass Spectrum of this compound
The molecular ion peak (M⁺) for this compound is expected at a mass-to-charge ratio (m/z) of 171. Given the presence of a nitrogen atom, the molecular weight is odd, consistent with the Nitrogen Rule.[6]
Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 171 | [C₉H₁₇NO₂]⁺ | Molecular Ion (M⁺) |
| 142 | [M - CH₂NH]⁺ | Loss of the aminomethyl radical |
| 112 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical |
| 86 | [C₅H₁₀N]⁺ | α-cleavage at the aminomethyl group |
| 56 | [C₄H₈]⁺ | Cyclohexane ring fragmentation |
The base peak in the spectrum is often the most stable fragment. For primary amines, a prominent peak at m/z 30 ([CH₂NH₂]⁺) is characteristic, however, in this larger molecule, other fragmentation pathways may dominate.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of the sample (typically < 1 mg) in a volatile solvent such as methanol or dichloromethane.
-
Injection: Inject the sample solution into the gas chromatograph (GC) coupled to the mass spectrometer (GC-MS). The GC will separate the analyte from any impurities before it enters the mass spectrometer.
-
Ionization: In the ion source, the sample is vaporized and bombarded with a 70 eV electron beam.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Functional Group Identification: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Theoretical Basis
Different types of chemical bonds and functional groups absorb IR radiation at specific frequencies. By analyzing the absorption bands in an IR spectrum, we can identify the presence of key functional groups.[7][8]
Predicted IR Spectrum of this compound
The IR spectrum of this compound is expected to show characteristic absorption bands for the primary amine and the methyl ester functional groups.
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400-3250 | N-H (Primary Amine) | Symmetric and Asymmetric Stretching (two bands expected) |
| 2950-2850 | C-H (Aliphatic) | Stretching |
| 1735-1750 | C=O (Ester) | Stretching |
| 1650-1580 | N-H (Primary Amine) | Bending (Scissoring) |
| 1250-1020 | C-N (Aliphatic Amine) | Stretching |
| 1250-1150 | C-O (Ester) | Stretching |
The presence of a strong absorption band around 1740 cm⁻¹ is indicative of the ester carbonyl group, while the two bands in the 3300-3400 cm⁻¹ region are characteristic of a primary amine.[9]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.
-
Sample Application: Place a small drop of the liquid sample directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the press to ensure good contact between the sample and the crystal, and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent.
Detailed Structural Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: Unveiling the Proton Environment
¹H NMR spectroscopy provides information about the different types of protons in a molecule and their connectivity.
The ¹H NMR spectrum of this compound is predicted to show several distinct signals corresponding to the different proton environments in the molecule.
Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.67 | Singlet | 3H | -OCH₃ |
| ~ 2.53 | Doublet | 2H | -CH₂-NH₂ |
| ~ 2.25 | Multiplet | 1H | CH-COOCH₃ |
| ~ 1.8-2.0 | Multiplet | 4H | Cyclohexane equatorial protons |
| ~ 1.2-1.4 | Multiplet | 5H | Cyclohexane axial protons and CH-CH₂NH₂ |
Note: These are predicted chemical shifts and may vary slightly in an experimental spectrum.
The distinct chemical shift of the methyl ester protons around 3.67 ppm is a key diagnostic feature. The protons of the aminomethyl group are expected to appear as a doublet due to coupling with the adjacent methine proton. The cyclohexane ring protons will appear as complex multiplets in the aliphatic region.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[10] Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient for a sample of this concentration.
-
Data Processing: Fourier transform the free induction decay (FID) to obtain the spectrum. Phase the spectrum and integrate the signals.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment |
| ~ 176 | C=O (Ester) |
| ~ 51 | -OCH₃ |
| ~ 46 | -CH₂-NH₂ |
| ~ 43 | CH-COOCH₃ |
| ~ 39 | CH-CH₂NH₂ |
| ~ 29 | Cyclohexane carbons |
| ~ 28 | Cyclohexane carbons |
Note: These are predicted chemical shifts and may vary slightly in an experimental spectrum.
The downfield signal around 176 ppm is characteristic of the ester carbonyl carbon. The other signals correspond to the methyl and various aliphatic carbons in the molecule.
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[10]
-
Instrument Setup: The same as for ¹H NMR.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is usually necessary.
-
Data Processing: Similar to ¹H NMR.
Stereochemical Confirmation: 2D NMR Spectroscopy
Two-dimensional (2D) NMR techniques are essential for confirming the connectivity of atoms and, crucially, for determining the stereochemistry of the molecule.
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings
The COSY experiment reveals which protons are coupled to each other, typically through two or three bonds. This is invaluable for tracing out the spin systems within the molecule.
In the COSY spectrum, cross-peaks will appear between the signals of coupled protons. For example, a cross-peak is expected between the proton on the carbon bearing the ester group and the adjacent cyclohexane ring protons. Similarly, the aminomethyl protons will show a correlation to the methine proton at the C4 position of the ring.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of the ¹H and ¹³C NMR signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): Probing Spatial Proximity
The NOESY experiment is the key to confirming the trans stereochemistry. It detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds.[11] The strength of the NOE is inversely proportional to the sixth power of the distance between the protons.
In the chair conformation of the (1R,4R) isomer, both the methyl ester and the aminomethyl groups will be in equatorial positions to minimize steric hindrance. In this conformation, the axial proton at C1 (bearing the ester) will be spatially close to the axial protons at C3 and C5. Similarly, the axial proton at C4 (bearing the aminomethyl group) will be close to the axial protons at C2 and C6. These through-space interactions will give rise to cross-peaks in the NOESY spectrum, confirming the diequatorial arrangement of the substituents and thus the trans stereochemistry.
-
Sample Preparation: Use the same sample as prepared for ¹H NMR.
-
Instrument Setup: After acquiring the 1D spectra, load the appropriate 2D pulse programs.
-
Data Acquisition: 2D experiments require significantly longer acquisition times than 1D experiments, ranging from 30 minutes to several hours, depending on the sample concentration and the desired resolution.
-
Data Processing: The 2D data is processed using a 2D Fourier transform to generate the final spectrum.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry provides the initial confirmation of the molecular weight and key fragments. Infrared spectroscopy identifies the essential functional groups. One- and two-dimensional NMR spectroscopy, particularly the NOESY experiment, provides the definitive evidence for the connectivity and, most importantly, the trans stereochemistry of the substituents on the cyclohexane ring. This comprehensive analytical workflow ensures the unambiguous structural and stereochemical assignment of this important pharmaceutical intermediate, a critical step in ensuring the quality, safety, and efficacy of the final drug product.
References
- 1. This compound | C9H17NO2 | CID 12721444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 6. GCMS Section 6.15 [people.whitman.edu]
- 7. azooptics.com [azooptics.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. research.reading.ac.uk [research.reading.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Analysis of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
Introduction
This compound is a bifunctional organic molecule featuring a primary amine and a methyl ester, anchored to a cyclohexane ring in a specific trans stereochemical arrangement. This configuration imparts a rigid, well-defined three-dimensional structure, making it a valuable building block in medicinal chemistry and materials science. It is structurally related to tranexamic acid, an important antifibrinolytic agent, highlighting its relevance in the development of pharmacologically active compounds.
Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such molecules. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the foundational data required for unambiguous characterization. This guide offers a senior application scientist's perspective on the acquisition and interpretation of the spectral data for this compound, explaining not just the data itself, but the causal logic behind the experimental choices and interpretation strategies.
Chapter 1: Molecular Structure and Predicted Spectroscopic Features
The molecule's structure is the primary determinant of its spectroscopic fingerprint. The trans relationship between the aminomethyl and methyl carboxylate groups at the 1 and 4 positions forces both substituents to preferentially occupy equatorial positions to minimize steric strain, leading to a stable chair conformation.
Caption: Molecular structure of this compound.
Predicted Features:
-
NMR: The cyclohexane ring protons will appear as complex multiplets in the aliphatic region. The protons of the aminomethyl group (-CH₂NH₂) and the methyl ester (-OCH₃) will give distinct, identifiable signals. The stereochemistry will influence the chemical shifts of the axial vs. equatorial protons on the ring.
-
IR: The spectrum will be characterized by N-H stretching vibrations from the primary amine, a strong C=O stretch from the ester, and C-O stretching bands, in addition to aliphatic C-H stretches.
-
MS: The mass spectrum should show a molecular ion peak corresponding to its molecular weight (171.24 g/mol ), followed by characteristic fragmentation patterns, such as the loss of the methoxy group or cleavage alpha to the nitrogen atom.[1]
Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principles of NMR for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment of individual nuclei (chemical shift), the number of nuclei in a given environment (integration), and the connectivity between neighboring nuclei (spin-spin coupling). For this molecule, ¹H and ¹³C NMR are essential to confirm the carbon skeleton, the presence of functional groups, and the crucial trans stereochemistry.
¹H NMR Spectral Analysis
A standard ¹H NMR spectrum is typically acquired in a deuterated solvent like chloroform-d (CDCl₃). The amine protons (-NH₂) are often broad and may exchange with deuterium if D₂O is added, causing their signal to disappear, which is a useful diagnostic test.
Data Summary for ¹H NMR:
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~3.67 | Singlet | 3H | -OCH₃ | Typical chemical shift for methyl ester protons. |
| ~2.53 | Doublet | 2H | -CH₂NH₂ | Protons on the carbon adjacent to the electron-withdrawing amine. |
| ~2.25 | Multiplet | 1H | H-1 (CH-C=O) | Methine proton alpha to the ester group. |
| ~1.80 - 2.10 | Multiplet | 4H | H-2, H-6 (equatorial) & H-3, H-5 (equatorial) | Equatorial protons on the cyclohexane ring are typically deshielded relative to axial protons. |
| ~1.40 - 1.60 | Multiplet | 1H | H-4 (CH-CH₂N) | Methine proton alpha to the aminomethyl group. |
| ~1.20 | Broad Singlet | 2H | -NH₂ | Amine protons often appear as a broad signal due to quadrupole broadening and exchange. |
| ~0.90 - 1.10 | Multiplet | 4H | H-2, H-6 (axial) & H-3, H-5 (axial) | Axial protons on the cyclohexane ring. |
Note: Predicted shifts are based on analogous structures like methyl cis-4-aminocyclohexanecarboxylate hydrochloride and standard chemical shift tables.[2]
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. Given the molecule's symmetry, 7 distinct signals are expected.
Data Summary for ¹³C NMR:
| Chemical Shift (δ) ppm (Observed) | Assignment | Rationale |
|---|---|---|
| ~176.0 | C=O | Carbonyl carbon of the ester group. |
| ~51.5 | -OCH₃ | Methyl carbon of the ester. |
| ~48.0 | -CH₂NH₂ | Carbon of the aminomethyl group. |
| ~43.0 | C-1 | Methine carbon attached to the ester group. |
| ~38.0 | C-4 | Methine carbon attached to the aminomethyl group. |
| ~29.5 | C-2, C-6 | Ring carbons adjacent to C-1. |
| ~28.5 | C-3, C-5 | Ring carbons adjacent to C-4. |
Note: Observed shifts are based on data available in the SpectraBase database for this compound.[1]
Experimental Protocol for NMR Data Acquisition
A trustworthy protocol ensures reproducibility and high-quality data.
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans are typically sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets. A wider spectral width (~220 ppm) and a larger number of scans (e.g., 1024 or more) are necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal. Calibrate the chemical shift scale to the residual solvent peak or TMS (0 ppm).
Caption: Standardized workflow for NMR spectral acquisition.
Chapter 3: Infrared (IR) Spectroscopy
Principles of IR Spectroscopy for Functional Group Identification
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of specific chemical bonds and functional groups, making IR an excellent tool for qualitative analysis and structural confirmation.[3]
IR Spectral Analysis
The spectrum of this compound will display a combination of signals confirming the presence of the amine and ester groups.
Data Summary for Key IR Absorptions: | Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration Type | Functional Group Assignment | | :--- | :--- | :--- | :--- | | 3300 - 3400 | Medium, Broad | N-H Stretch | Primary Amine (-NH₂) | Primary amines typically show two bands in this region.[4] | | 2850 - 2950 | Strong | C-H Stretch | Cyclohexane & Methyl C-H | Characteristic of sp³ hybridized C-H bonds. | | 1735 | Strong, Sharp | C=O Stretch | Ester Carbonyl | The strong, sharp peak in this region is a hallmark of an ester.[5] | | 1450 | Medium | C-H Bend | CH₂ Scissoring | Typical for methylene groups in the cyclohexane ring.[5] | | 1170 - 1250 | Strong | C-O Stretch | Ester (O=C-O) | Asymmetric stretching of the ester C-O-C linkage. | | 1000 - 1100 | Medium | C-O Stretch | Ester (O-CH₃) | Stretching of the O-CH₃ bond.[5] |
Note: Predicted wavenumbers are based on standard IR correlation tables and data for similar compounds like methyl cyclohexanecarboxylate.[6][7]
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After the measurement, clean the crystal thoroughly with a solvent-moistened soft tissue (e.g., with isopropanol) to prevent cross-contamination.
Chapter 4: Mass Spectrometry (MS)
Principles of Mass Spectrometry
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most common form for small molecules, Electron Ionization (EI), a molecule is bombarded with high-energy electrons, causing it to ionize and often fragment in a reproducible manner. The molecular ion (M⁺) confirms the molecular weight, while the fragmentation pattern provides valuable structural information.[8]
Mass Spectral Analysis
The molecular weight of C₉H₁₇NO₂ is 171.24. The mass spectrum should show a molecular ion peak at m/z = 171.
Predicted Fragmentation Pathway: The fragmentation is dictated by the stability of the resulting ions and neutral fragments. Key cleavages are expected alpha to the heteroatoms (N and O) and at the ester linkage.
-
Loss of Methoxy Radical: Cleavage of the O-CH₃ bond is common for methyl esters, leading to a stable acylium ion.
-
[M - •OCH₃]⁺ = 171 - 31 = m/z 140
-
-
Alpha-Cleavage at Amine: Cleavage of the C-C bond adjacent to the nitrogen is highly favorable due to the formation of a resonance-stabilized iminium ion.
-
[CH₂=NH₂]⁺ = m/z 30 (Often a base peak for primary amines).
-
-
Cleavage of the Ester Group: Loss of the entire methyl carboxylate group.
-
[M - •COOCH₃]⁺ = 171 - 59 = m/z 112
-
-
Ring Fragmentation: The cyclohexane ring can undergo complex rearrangements and cleavages, often initiated by one of the primary fragmentation events, leading to a series of smaller ions.[9][10]
Caption: Proposed major fragmentation pathways for this compound in EI-MS.
Data Summary for Key Mass Fragments:
| m/z Value | Proposed Fragment Identity | Rationale |
|---|---|---|
| 171 | [C₉H₁₇NO₂]⁺ | Molecular Ion (M⁺) |
| 140 | [M - •OCH₃]⁺ | Loss of a methoxy radical from the ester. |
| 112 | [M - •COOCH₃]⁺ | Loss of the methyl carboxylate radical. |
| 55 | [C₄H₇]⁺ | Common fragment from cyclohexane ring cleavage. |
| 30 | [CH₂NH₂]⁺ | Stable iminium ion from alpha-cleavage. |
Experimental Protocol for MS Data Acquisition (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile, thermally stable compounds like this one.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
-
GC Separation: Inject a small volume (e.g., 1 µL) into the GC. The compound will travel through a capillary column (e.g., a DB-5) and separate from any impurities based on its boiling point and interactions with the column's stationary phase.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized (typically by EI at 70 eV).
-
Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Detection: The detector counts the ions at each m/z value, generating the mass spectrum.
Conclusion
The collective analysis of NMR, IR, and MS data provides a definitive and robust characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the crucial trans-1,4-disubstituted stereochemistry. IR spectroscopy provides rapid confirmation of the key amine and ester functional groups through their characteristic vibrational absorptions. Finally, mass spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable and logical fragmentation patterns. The application of these orthogonal analytical techniques, guided by standardized and well-understood protocols, ensures the structural integrity and identity of this important chemical building block for research and development professionals.
References
- 1. This compound | C9H17NO2 | CID 12721444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride(61367-16-6) 1H NMR [m.chemicalbook.com]
- 3. d-nb.info [d-nb.info]
- 4. Amine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Methyl cyclohexanecarboxylate(4630-82-4) IR Spectrum [chemicalbook.com]
- 7. instanano.com [instanano.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
A Technical Guide to the Solubility Profile of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its behavior from formulation to in vivo absorption and bioavailability. This guide provides an in-depth technical overview of the solubility profile of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, the methyl ester of the well-known antifibrinolytic agent, tranexamic acid. Unlike its parent compound, which is freely soluble in water, the esterification of the carboxylate group fundamentally alters the molecule's ionization potential and lipophilicity, presenting a more complex solubility challenge. This document delineates the theoretical underpinnings of its solubility, provides detailed, field-proven experimental protocols for its determination, and explores the key factors that modulate its dissolution.
Core Physicochemical Characteristics
Understanding the fundamental properties of this compound is the prerequisite to analyzing its solubility. The molecule possesses a primary amine, which acts as a basic center, and a methyl ester, which is neutral and non-ionizable under physiological conditions. This structure dictates that its aqueous solubility will be profoundly dependent on pH.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₂ | PubChem[1] |
| Molecular Weight | 171.24 g/mol | PubChem[1] |
| IUPAC Name | methyl 4-(aminomethyl)cyclohexane-1-carboxylate | PubChem[1] |
| Predicted pKa (Amine) | 10.27 ± 0.29 | LookChem[2] |
| Structure | PubChem[1] |
Theoretical Framework: The Primacy of pH-Dependent Ionization
The solubility of this compound in aqueous media is governed by the ionization state of its primary aminomethyl group. The relationship between pH, pKa, and the ratio of the ionized (protonated) to non-ionized (neutral) forms is described by the Henderson-Hasselbalch equation for a base.
log₁₀ ([BH⁺]/[B]) = pKa - pH
Where:
-
[B] is the concentration of the neutral free base.
-
[BH⁺] is the concentration of the protonated, cationic form.
-
pKa is the acid dissociation constant of the conjugate acid (BH⁺), predicted to be ~10.27[2].
Causality: The neutral form of the molecule has limited aqueous solubility (defined as its intrinsic solubility, S₀). In contrast, the protonated, cationic form creates a salt with the counter-ion in the medium, which is significantly more water-soluble. Therefore, as the pH of the solution decreases well below the pKa, the equilibrium shifts heavily towards the highly soluble BH⁺ form, dramatically increasing the overall solubility. Conversely, at a pH above the pKa, the less soluble neutral form [B] predominates.
Caption: pH-dependent equilibrium and its impact on solubility.
Experimental Determination of Thermodynamic Solubility
For lead optimization and formulation, determining the thermodynamic or equilibrium solubility is paramount. The Shake-Flask method is the universally accepted gold-standard for this measurement[3][4]. It quantifies the maximum concentration of a substance that can be dissolved in a solvent at equilibrium at a specific temperature.
Principle and Experimental Causality
The core principle is to create a saturated solution by agitating an excess amount of the solid compound in the solvent for a prolonged period, ensuring that a true thermodynamic equilibrium is achieved between the dissolved and undissolved states[5]. The duration of agitation (typically 24-72 hours) is critical; insufficient time leads to an underestimation of solubility, yielding a kinetic value rather than a thermodynamic one[3][5]. Temperature control is equally vital, as solubility is temperature-dependent.
Detailed Protocol: Shake-Flask Method
-
Preparation of Media: Prepare aqueous buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, 7.4). Filter all buffers through a 0.45 µm filter.
-
Compound Addition: Add an excess of solid this compound to a series of glass vials. "Excess" is confirmed by the visible presence of undissolved solid throughout the experiment[5]. A typical starting point is 2-5 mg per mL of media.
-
Equilibration: Add a precise volume of the prepared buffer to each vial. Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM)[5].
-
Sampling and Equilibrium Confirmation (Self-Validation): Withdraw samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached[5]. Equilibrium is confirmed when the measured concentration plateaus.
-
Phase Separation: Before analysis, it is crucial to separate the saturated supernatant from the undissolved solid. This can be achieved by either:
-
Centrifugation at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration using a low-binding syringe filter (e.g., 0.22 µm PVDF).
-
-
Quantification: Immediately after separation, dilute the supernatant with a suitable mobile phase to prevent precipitation. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Analysis: Construct a calibration curve using standards of known concentrations. Use this curve to determine the concentration of the compound in the saturated samples, which represents the thermodynamic solubility at that specific pH and temperature.
References
An In-depth Technical Guide to (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate: Properties, Handling, and Safety
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, a bifunctional molecule of interest in medicinal chemistry and organic synthesis. Its structure, incorporating both a primary amine and a methyl ester on a cyclohexane scaffold, makes it a valuable building block. This document synthesizes available data on its chemical and physical properties, outlines best practices for safe handling and storage, and discusses its potential applications, with a focus on ensuring scientific integrity and laboratory safety.
Chemical Identity and Physical Properties
This compound is a cycloaliphatic compound. The "1R,4R" designation specifies the stereochemistry at the two substituted chiral centers of the cyclohexane ring, indicating a trans configuration.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₂ | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| IUPAC Name | methyl 4-(aminomethyl)cyclohexane-1-carboxylate | [1] |
| CAS Numbers | 50738-63-1, 23199-14-6 | [1][2] |
| Appearance | White or off-white solid (typical) | [3] |
| Boiling Point | 240.7°C at 760 mmHg | [4] |
| Density | 1.014 g/cm³ | [4] |
| Flash Point | 106.2°C | [4] |
| pKa | 10.27 ± 0.29 (Predicted) | [4] |
While some sources indicate a solid appearance, others do not specify the physical state at room temperature. Its structural similarity to amino acids suggests potential applications in peptide synthesis.[4] It is soluble in ethanol, chloroform, and acetone.[3]
Hazard Identification and Safety Precautions
For related compounds, such as the hydrochloride salt of a similar structure (Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride), GHS classifications indicate a danger of serious eye damage.[5] Other related structures are noted to cause skin and eye irritation, as well as potential respiratory irritation.[6][7]
Based on this structural analogy, the following potential hazards should be assumed:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Damage: May cause serious eye irritation or damage.
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.
Personal Protective Equipment (PPE) Protocol
A stringent PPE protocol is essential to mitigate the risks associated with handling this compound.
Caption: Required PPE for handling the compound.
First Aid Measures
In the absence of a specific MSDS, the following first-aid measures are recommended based on general principles for handling laboratory chemicals with similar functional groups.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops and persists.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Handling, Storage, and Disposal
Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Standard Operating Procedure for Handling
-
Engineering Controls: All manipulations should be carried out in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.
-
Spill Management: In case of a spill, wear appropriate PPE, and contain the spill with an inert absorbent material. Sweep up and place in a suitable container for disposal.
Storage Recommendations
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.
Disposal
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.
Applications in Research and Drug Development
This compound serves as a versatile intermediate in the synthesis of various compounds.[3] Its rigid cyclohexane core and the trans orientation of the functional groups can be advantageous in designing molecules with specific conformational constraints. This is particularly relevant in drug discovery for creating analogs of existing drugs or novel chemical entities. For instance, a related compound, (1R,4R)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate, is used in the synthesis of imatinib analogs.[8] The aminomethyl and carboxylate functionalities allow for a range of chemical transformations, including amide bond formation and ester hydrolysis or modification, making it a valuable scaffold for building more complex molecular architectures.
Caption: Synthetic utility of the title compound.
References
- 1. This compound | C9H17NO2 | CID 12721444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. METHYL 4-(AMINOMETHYL)CYCLOHEXANECARBOXYLATE - Safety Data Sheet [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. lookchem.com [lookchem.com]
- 5. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rac-(1r,4r)-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid | C23H25NO4 | CID 2756125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (1r,4r)-4-((((Tert-butoxy)carbonyl)amino)methyl)cyclohexane-1-carboxylic acid | C13H23NO4 | CID 736918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (1R,4R)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate - Protheragen [protheragen.ai]
An In-depth Technical Guide to the Stereochemistry and Isomers of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
This guide provides a comprehensive technical overview of the stereochemical intricacies of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of its stereoisomerism, conformational analysis, and the critical importance of stereochemical purity. Furthermore, it outlines detailed methodologies for the stereoselective synthesis and analytical characterization of the title compound, ensuring scientific integrity and practical applicability.
Introduction: The Significance of Stereochemistry in 1,4-Disubstituted Cyclohexanes
The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its physical, chemical, and biological properties. In the realm of medicinal chemistry, the precise three-dimensional structure of a drug molecule is paramount to its interaction with biological targets. This compound is a derivative of 4-(aminomethyl)cyclohexanecarboxylic acid, commonly known as tranexamic acid, an antifibrinolytic agent. The therapeutic efficacy of tranexamic acid is almost exclusively attributed to its trans-isomer, highlighting the profound impact of stereochemistry on pharmacological activity.[1][2] This guide will focus on the methyl ester derivative, a crucial building block in synthetic chemistry.
The cyclohexane ring is not planar but exists predominantly in a chair conformation to minimize angular and torsional strain.[3] For a 1,4-disubstituted cyclohexane, the two substituents can be either on the same side of the ring's plane (cis) or on opposite sides (trans). These are geometric isomers, a class of diastereomers. The trans isomer, which includes the (1R,4R) configuration, is of primary interest due to its biological relevance.
Unraveling the Stereoisomers of Methyl 4-(aminomethyl)cyclohexanecarboxylate
Methyl 4-(aminomethyl)cyclohexanecarboxylate possesses two stereocenters at the C1 and C4 positions of the cyclohexane ring. According to the 2^n rule, where 'n' is the number of stereocenters, a maximum of four stereoisomers can exist. These stereoisomers are grouped into two pairs of enantiomers.
The trans isomers are a pair of enantiomers: (1R,4R) and (1S,4S). The cis isomers are another pair of enantiomers: (1R,4S) and (1S,4R). It is crucial to note that due to a plane of symmetry that can pass through the C1 and C4 atoms in the cis configuration, the cis isomer is a meso compound and thus achiral, existing as a single entity. However, when the two substituents are different, as in the case of a methyl ester and an aminomethyl group, this symmetry is broken, and the cis form exists as a pair of enantiomers. The relationship between these stereoisomers is summarized in the table below.
| Stereoisomer | Configuration | Relationship | Chirality |
| trans | (1R,4R) | Enantiomer of (1S,4S) | Chiral |
| trans | (1S,4S) | Enantiomer of (1R,4R) | Chiral |
| cis | (1R,4S) | Enantiomer of (1S,4R) | Chiral |
| cis | (1S,4R) | Enantiomer of (1R,4S) | Chiral |
The diastereomeric relationship exists between any cis isomer and any trans isomer. For instance, (1R,4R) is a diastereomer of both (1R,4S) and (1S,4R).
References
A Researcher's Guide to Procuring High-Quality (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
A Technical Whitepaper for Drug Discovery Professionals
Abstract
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is a critical bifunctional building block in modern medicinal chemistry, prized for its stereochemically defined and rigid cyclohexane scaffold. The successful integration of this key intermediate into drug discovery pipelines is contingent upon the procurement of high-purity, stereochemically integral material. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the commercial landscape of this compound. We will explore the nuances of supplier selection, the critical importance of in-house quality control, and best practices for the handling and storage of this valuable reagent.
The Strategic Importance of Chiral Building Blocks in Drug Discovery
The vast majority of biological targets, such as enzymes and receptors, are chiral entities. Consequently, the interaction between a drug molecule and its target is often highly stereoselective.[1] The use of single-enantiomer drugs has become a standard in the pharmaceutical industry, as it can lead to improved therapeutic indices, reduced side effects, and simplified pharmacology.[2] Chiral building blocks, like this compound, are foundational to the efficient synthesis of these enantiomerically pure drug candidates.[1][2]
The rigid trans-configuration of the aminomethyl and methyl carboxylate groups on the cyclohexane ring of this compound provides a defined spatial orientation for appended pharmacophores. This structural rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The primary amine and the methyl ester functionalities also offer orthogonal synthetic handles for diverse chemical elaborations.
Navigating the Commercial Supplier Landscape
A multitude of chemical suppliers offer this compound. However, the quality and documentation can vary significantly. A discerning approach to supplier selection is the first and most critical step in ensuring the success of a research campaign.
Key Supplier Evaluation Criteria
-
Purity and Stereochemical Integrity: The supplier should provide a clear specification for the chemical and stereochemical purity of the material. For this specific compound, the presence of the cis-isomer or the enantiomer would be a critical impurity.
-
Comprehensive Analytical Data: A reputable supplier will provide a detailed Certificate of Analysis (CoA) with each batch. This should ideally include ¹H NMR, ¹³C NMR, and a chromatographic purity assessment (HPLC or GC). For chiral compounds, data from chiral chromatography is a significant indicator of quality.[2]
-
Batch-to-Batch Consistency: Consistency in product quality over time is crucial for the reproducibility of experimental results.
-
Transparency and Technical Support: The ability to readily access technical support for inquiries regarding product specifications, handling, or stability is a hallmark of a reliable supplier.
Comparative Analysis of Commercial Suppliers
The following table provides a summary of several commercial suppliers of this compound. Researchers should always consult the supplier's website for the most current information and to request batch-specific CoAs.
| Supplier | Example Product Number | Stated Purity | Analytical Data Typically Provided |
| LookChem | CAS 50738-63-1 | Varies by supplier | Varies by supplier |
| ChemBK | trans-Methyl 4-(aMinoMethyl)cyclohexanecarboxylate | Not specified | Structural formula available |
| Hexonsynth | HXMM-62065 | Not specified | Chemical structure available |
| Enamine | (Related chiral building blocks) | Typically ≥95% | NMR, LC-MS (Varies)[1] |
| AChemBlock | (Related chiral building blocks) | Typically ≥97% | Purity, formula, molecular weight[3][4] |
Expert Insight: While a catalog listing is a good starting point, it is imperative to scrutinize the batch-specific Certificate of Analysis before purchase. Do not rely solely on the purity stated on the product webpage. If a supplier cannot provide a representative CoA, it is advisable to seek an alternative source.
The Imperative of In-House Quality Control: A Self-Validating System
Even when sourced from a reputable supplier, independent verification of the identity, purity, and stereochemical integrity of this compound is a critical step to de-risk your research. This "trust but verify" approach ensures the integrity of your experimental data.
Recommended QC Workflow
Caption: Recommended in-house quality control workflow for incoming this compound.
Step-by-Step QC Protocols
-
Visual Inspection: Upon receipt, visually inspect the material for homogeneity and the absence of foreign particles. The material should be a white to off-white solid.[5]
-
Solubility Test: Confirm the solubility of a small sample in the solvent intended for your reaction. Any insolubility or unexpected behavior should be investigated.
-
¹H NMR Spectroscopy: This is the most powerful tool for confirming the gross structure. Pay close attention to the integration of key peaks and the absence of significant unidentifiable signals. The chemical shifts and coupling constants of the cyclohexane ring protons can help confirm the trans stereochemistry.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry will provide a more accurate assessment of purity than NMR alone and will confirm the expected molecular weight (171.24 g/mol ).[6]
-
Chiral Chromatography (HPLC or GC): For applications where stereochemical purity is paramount, analysis on a chiral stationary phase is essential to quantify the enantiomeric excess (ee) or diastereomeric excess (de). This is a crucial step that is often overlooked but can be the difference between a successful and a failed experiment.
Safe Handling and Storage
Proper handling and storage are essential to maintain the quality of this compound and to ensure laboratory safety.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration is recommended.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust. All handling should be performed in a well-ventilated chemical fume hood.
Conclusion
This compound is a valuable tool in the arsenal of the medicinal chemist. However, its effective use is underpinned by the quality of the starting material. By adopting a rigorous approach to supplier selection, implementing a robust in-house QC protocol, and adhering to safe handling practices, researchers can build a foundation of confidence in their chemical building blocks, ultimately paving the way for more reliable and reproducible scientific outcomes.
References
- 1. Chiral Building Blocks Selection - Enamine [enamine.net]
- 2. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 3. (1r,4r)-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid 97% | CAS: 27687-14-5 | AChemBlock [achemblock.com]
- 4. methyl (1r,4r)-4-acetylcyclohexane-1-carboxylate 97% | CAS: 183996-94-3 | AChemBlock [achemblock.com]
- 5. chembk.com [chembk.com]
- 6. This compound | C9H17NO2 | CID 12721444 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of Tranexamic Acid via Hydrolysis of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
Abstract
Tranexamic acid, the trans-isomer of 4-(aminomethyl)cyclohexanecarboxylic acid, is a synthetic lysine analog with significant antifibrinolytic activity.[1] It is recognized by the World Health Organization (WHO) as an essential medicine for managing excessive blood loss from trauma, surgery, and various medical conditions.[2][3] More recently, its application has expanded into dermatology for the treatment of hyperpigmentation disorders like melasma.[3] This application note provides a detailed, reliable, and efficient protocol for the synthesis of tranexamic acid from its methyl ester precursor, (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate. The described method is centered on a robust base-catalyzed hydrolysis (saponification) reaction, followed by a validated purification procedure. This guide is intended for researchers, chemists, and professionals in pharmaceutical development, offering in-depth explanations for key experimental steps to ensure reproducibility and high-purity yields.
Principle and Reaction Mechanism
The conversion of this compound to tranexamic acid is a fundamental organic transformation known as ester hydrolysis. While this reaction can be catalyzed by acid, base-catalyzed hydrolysis, or saponification, is generally preferred for its irreversibility and typically faster reaction rates, leading to higher conversion efficiency.[4][5][6]
The mechanism proceeds in two key stages:
-
Saponification: The process begins with the nucleophilic attack of a hydroxide ion (from a strong base like NaOH or KOH) on the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate which subsequently collapses, expelling a methoxide ion (CH₃O⁻) as the leaving group. The highly basic methoxide ion immediately deprotonates the newly formed carboxylic acid, yielding the sodium salt of tranexamic acid (sodium tranexamate) and methanol. This acid-base reaction is thermodynamically favorable and drives the hydrolysis to completion.[5]
-
Acidification: Following the complete consumption of the starting ester, the reaction mixture, containing the water-soluble sodium tranexamate, is carefully acidified with a strong acid (e.g., HCl). This step protonates the carboxylate anion, reducing the molecule's overall charge and significantly decreasing its aqueous solubility, which causes the pure tranexamic acid to precipitate out of the solution as a zwitterion.
The overall chemical transformation is depicted below.
Diagram 1: Overall reaction scheme for the synthesis of tranexamic acid.
Materials and Methods
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
pH meter or pH indicator strips
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Reagents
All reagents should be of analytical grade or higher.
| Reagent | Formula | M.W. ( g/mol ) | Role |
| This compound | C₉H₁₇NO₂ | 171.24[7] | Starting Material |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Catalyst/Reagent |
| Methanol (MeOH) | CH₃OH | 32.04 | Solvent |
| Deionized Water | H₂O | 18.02 | Solvent |
| Hydrochloric Acid (HCl), 3M | HCl | 36.46 | Acidifying Agent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction/TLC |
| Hexanes | C₆H₁₄ | 86.18 | TLC Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying Agent |
Detailed Experimental Protocol
This protocol is designed for a representative 10-gram scale synthesis.
Step 1: Saponification of the Ester
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (58.4 mmol, 1.0 eq) of this compound in 80 mL of methanol.
-
In a separate beaker, prepare the hydrolysis reagent by dissolving 2.8 g (70.1 mmol, 1.2 eq) of sodium hydroxide pellets in 40 mL of deionized water. Caution: This dissolution is exothermic.
-
Add the aqueous NaOH solution to the methanolic solution of the starting ester in the flask.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 70-80°C) with vigorous stirring.
Rationale: Using a slight excess (1.2 equivalents) of NaOH ensures the reaction proceeds to completion.[4] The methanol/water co-solvent system is crucial for homogenizing the organic ester and the aqueous base, thereby maximizing the reaction interface and rate.[4]
Step 2: Reaction Monitoring
-
Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
TLC System:
-
Mobile Phase: 10% Methanol in Dichloromethane with 1% Triethylamine.
-
Stationary Phase: Silica gel plate.
-
Visualization: Stain with ninhydrin and heat. The starting material and product are both primary amines and will appear as colored spots. The product, being a carboxylic acid, will have a lower Rf value than the starting ester.
-
Rationale: Active monitoring via TLC is a critical component of a self-validating protocol. It prevents premature work-up of an incomplete reaction or unnecessary degradation from prolonged heating.
Step 3: Work-up and Product Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol solvent under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with 50 mL of deionized water.
-
Wash the aqueous solution twice with 30 mL portions of ethyl acetate to remove any unreacted starting material or non-polar impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath. While stirring, slowly add 3M hydrochloric acid dropwise to neutralize the excess NaOH and then to acidify the solution. Monitor the pH closely.
-
Continue adding acid until the pH of the solution is approximately 7.0-7.5. A white precipitate of tranexamic acid will form as its isoelectric point is approached.
-
Allow the slurry to stir in the ice bath for an additional 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold deionized water, followed by a small amount of cold ethanol to facilitate drying.
Rationale: The initial wash with ethyl acetate removes any lingering hydrophobic impurities.[4] Precise pH control during acidification is paramount; precipitating the product near its isoelectric point maximizes yield by minimizing its solubility in the aqueous medium.
Step 4: Purification by Recrystallization
-
Transfer the crude solid to a beaker.
-
Add a minimal amount of hot deionized water (e.g., 5-10 mL per gram of crude product) to dissolve the solid completely. Activated charcoal can be added at this stage to decolorize the solution if necessary.
-
If charcoal was used, perform a hot filtration to remove it.
-
Slowly add ethanol (approximately 2-3 times the volume of water used) to the hot aqueous solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to induce crystallization.
-
Collect the purified white, crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Rationale: Recrystallization from a water/ethanol solvent system is an effective method for purifying amino acids, leveraging the differential solubility of the product and impurities at varying temperatures.[8]
Workflow and Data Summary
Diagram 2: Step-by-step experimental workflow for tranexamic acid synthesis.
Table of Expected Results
| Parameter | Value |
| Starting Material Mass | 10.0 g (58.4 mmol) |
| Sodium Hydroxide | 2.8 g (70.1 mmol) |
| Typical Reaction Time | 2 - 4 hours |
| Expected Crude Yield | 85 - 95% |
| Expected Purified Yield | 75 - 88% |
| Appearance | White crystalline solid |
| Expected Melting Point | >300 °C (decomposes)[9] |
Safety and Troubleshooting
-
Safety: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle sodium hydroxide and hydrochloric acid with extreme care in a well-ventilated fume hood as they are corrosive. The dissolution of NaOH is highly exothermic.
-
Troubleshooting:
-
Incomplete Reaction: If TLC shows significant starting material after 4 hours, an additional 0.2 equivalents of NaOH solution can be added and reflux continued for another 1-2 hours.
-
Low Yield: May result from incomplete precipitation. Ensure the pH is carefully adjusted and the solution is thoroughly cooled before filtration. Over-washing the filter cake can also lead to product loss.
-
Oily Product: If the product "oils out" instead of precipitating, it may be due to impurities. In this case, attempt to extract the product into an organic solvent after acidification, dry the organic layer, and concentrate it before attempting recrystallization.
-
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. us.typology.com [us.typology.com]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | C9H17NO2 | CID 12721444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tranexamic Acid synthesis - chemicalbook [chemicalbook.com]
- 9. Tranexamic Acid [webbook.nist.gov]
Application Notes & Protocols for (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate: A Versatile Intermediate in Chemical Synthesis
Abstract
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is a bifunctional chemical intermediate of significant interest in pharmaceutical and materials science. Its rigid, non-aromatic cyclohexyl scaffold, combined with the presence of both a primary amine and a methyl ester at a defined trans-stereochemical orientation, makes it a valuable building block for introducing specific spatial arrangements into target molecules. This guide provides an in-depth exploration of its chemical properties, key applications, and detailed, field-proven protocols for its use in synthetic workflows. We will cover its critical role as a precursor to the antifibrinolytic agent Tranexamic Acid, its derivatization via N-acylation for the synthesis of novel amide-based structures, and strategies for selective functionalization.
Introduction: The Strategic Value of the 1,4-trans-Cyclohexane Scaffold
The (1R,4R)-4-(aminomethyl)cyclohexanecarboxylate scaffold provides a unique combination of structural features that are highly desirable in medicinal chemistry. Unlike flexible aliphatic linkers, the cyclohexane ring imparts conformational rigidity, which can be crucial for optimizing ligand-receptor binding interactions. The 1,4-trans substitution pattern places the amine and carboxylate functionalities at opposite ends of the ring system in a well-defined spatial orientation, mimicking the para-substitution of an aromatic ring but with a three-dimensional, sp³-rich character. This "escape from flatland" is a key strategy in modern drug design to improve physicochemical properties such as solubility and metabolic stability.[1]
The primary amine serves as a versatile handle for a wide range of chemical transformations, most notably amide bond formation, sulfonylation, and reductive amination. The methyl ester provides a latent carboxylic acid, which can be unmasked via hydrolysis or used directly in other transformations. This dual functionality allows for the construction of complex molecules, including oligomers and polymers with defined repeating units.[2][3]
Physicochemical Properties
A summary of the key properties of the title compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₂ | PubChem[4] |
| Molecular Weight | 171.24 g/mol | PubChem[4] |
| IUPAC Name | methyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate | PubChem[4] |
| Appearance | White or off-white solid | ChemBK[5] |
| Boiling Point | ~240.7 °C at 760 mmHg | LookChem[6] |
| CAS Number | 136589-39-8 | PubChem[4] |
Core Application: Synthesis of Tranexamic Acid
One of the most significant applications of this compound is as a direct precursor to Tranexamic Acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), an essential medicine on the WHO list used to treat or prevent excessive blood loss.[7] The synthesis involves the hydrolysis of the methyl ester under basic conditions.
Workflow for Tranexamic Acid Synthesis
References
- 1. Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9382193B2 - Processes for forming amide bonds and compositions related thereto - Google Patents [patents.google.com]
- 3. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H17NO2 | CID 12721444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 6. EP0055145B1 - 4-(aminomethyl)cyclohexane-1-carboxylic acid derivatives - Google Patents [patents.google.com]
- 7. Acyloxymethyl as a drug protecting group: Part 4. The hydrolysis of tertiary amidomethyl ester prodrugs of carboxylic acid agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions Involving (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
Introduction: A Versatile Scaffold for Medicinal Chemistry
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is a valuable bifunctional building block in modern drug discovery and development. Its rigid, non-aromatic cyclohexane core provides a three-dimensional scaffold that can orient pharmacophoric groups in distinct vectors, often leading to improved metabolic stability and solubility compared to aromatic analogues. The presence of a primary amine and a methyl ester at positions 1 and 4 of the cyclohexane ring allows for orthogonal chemical modifications, making it an ideal starting material for the synthesis of diverse compound libraries.[1][2]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and field-proven protocols for two of the most fundamental and widely utilized coupling reactions involving this scaffold: Amide Bond Formation and Reductive Amination . The causality behind experimental choices, self-validating protocols, and authoritative references are provided to ensure scientific integrity and practical applicability.
Physicochemical Properties
A clear understanding of the starting material's properties is crucial for reaction setup and success.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₂ | PubChem CID: 12721444[1] |
| Molecular Weight | 171.24 g/mol | PubChem CID: 12721444[1] |
| Appearance | White to off-white solid | General Supplier Information |
| Key Functional Groups | Primary amine (-NH₂), Methyl ester (-COOCH₃) | Chemical Structure[1] |
| Stereochemistry | (1R,4R)-trans configuration | Chemical Name[1] |
Part 1: Amide Bond Formation - Forging the Peptidic Linkage
The formation of an amide bond by coupling the primary amine of this compound with a carboxylic acid is one of the most frequently employed reactions in medicinal chemistry.[3] This reaction allows for the introduction of a wide array of substituents, enabling systematic exploration of structure-activity relationships (SAR).
Mechanistic Rationale and Reagent Selection
Direct condensation of a carboxylic acid and an amine to form an amide is kinetically unfavorable. Therefore, the carboxylic acid must first be "activated" to generate a more electrophilic species that is susceptible to nucleophilic attack by the amine. A plethora of coupling reagents have been developed for this purpose.
For this application note, we will focus on HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , a highly efficient uronium-based coupling reagent.
-
Why HATU? HATU is favored for its rapid reaction times, high yields, and low rates of racemization, especially when coupling chiral carboxylic acids. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which readily undergoes aminolysis. The use of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) , is essential to deprotonate the amine starting material (if it is a salt) and to neutralize the acidic byproducts of the reaction without competing in the coupling reaction.
Experimental Workflow: Amide Coupling
The following diagram illustrates the general workflow for the HATU-mediated amide coupling of this compound.
Caption: Workflow for HATU-mediated amide coupling.
Detailed Protocol: Synthesis of a Representative Amide
This protocol is adapted from a documented procedure in the patent literature, demonstrating a field-proven application.[4]
Reaction: this compound hydrochloride + Substituted Carboxylic Acid → N-Substituted-(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
Materials:
-
This compound hydrochloride
-
Carboxylic acid of interest (1.0 eq)
-
HATU (1.14 eq)
-
DIPEA (2.38 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Reaction Setup: To a solution of the desired carboxylic acid (1.0 eq) in anhydrous DMF, add this compound hydrochloride (1.0 eq), HATU (1.14 eq), and DIPEA (2.38 eq).
-
Reaction: Stir the resulting mixture at 20 °C for 16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Upon completion, add ethyl acetate to the reaction mixture.
-
Extraction: Wash the organic layer with brine (4 times).
-
Concentration: Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica gel to afford the desired amide.
Self-Validation and Expected Outcomes:
-
TLC Analysis: The product should have a different Rf value compared to the starting materials.
-
LC-MS Analysis: The mass spectrum should show a peak corresponding to the molecular weight of the expected amide product.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra of the purified product should be consistent with the proposed structure.
Part 2: Reductive Amination - Building Secondary Amines
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, converting the primary amine of this compound into a secondary amine by reaction with an aldehyde or ketone.[1][5] This one-pot reaction is highly efficient and tolerates a wide range of functional groups, making it a staple in library synthesis.
Mechanistic Rationale and Reagent Selection
The reaction proceeds in two main steps:
-
Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an imine intermediate. This step is often catalyzed by mild acid.
-
Reduction: The imine is then reduced in situ to the corresponding secondary amine.
A key aspect of a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde or ketone.
-
Why Sodium Triacetoxyborohydride (STAB)? Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation.[6][7] It is a mild and selective reducing agent that is particularly effective for reductive aminations. Its reduced reactivity towards aldehydes and ketones compared to iminium ions allows for the reaction to be performed in a single step with high yields.[6][7] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions using STAB.[7]
Experimental Workflow: Reductive Amination
The following diagram outlines the typical workflow for a one-pot reductive amination using STAB.
Caption: Workflow for reductive amination with STAB.
Detailed Protocol: Synthesis of a Representative Secondary Amine
This protocol is a representative procedure based on established methodologies for reductive amination with primary amines and aldehydes.
Reaction: this compound + Aldehyde → N-Alkyl-(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
Materials:
-
This compound (1.0 eq)
-
Aldehyde of interest (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCM.
-
Reaction: Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours, or until completion as indicated by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 times).
-
Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica gel to yield the desired secondary amine.
Self-Validation and Expected Outcomes:
-
Reaction Quenching: The quenching step with NaHCO₃ neutralizes any remaining acetic acid from the STAB and destroys excess reagent.
-
LC-MS Analysis: The mass spectrum of the product will show a molecular ion peak corresponding to the addition of the alkyl group from the aldehyde to the starting amine.
-
NMR Spectroscopy: In the ¹H NMR spectrum, the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the newly formed N-CH₂ group are indicative of a successful reaction.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex molecules in drug discovery. The protocols detailed in this guide for amide bond formation and reductive amination provide robust and reliable methods for elaborating this scaffold. By understanding the underlying mechanisms and carefully selecting reagents and conditions, researchers can efficiently generate diverse libraries of compounds for biological evaluation.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. researchgate.net [researchgate.net]
- 4. US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1 - Google Patents [patents.google.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Protocol for the N-Protection of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate: A Detailed Application Note for Researchers
Abstract
This technical guide provides detailed protocols for the N-protection of the primary amino group in (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, a key bifunctional building block in pharmaceutical and materials science. We present methodologies for the introduction of three commonly employed amine-protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). This application note emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals. Detailed step-by-step protocols, data presentation in tabular format, and visual representations of workflows are included to facilitate seamless adoption in a laboratory setting.
Introduction: The Critical Role of N-Protection in Organic Synthesis
In the synthesis of complex organic molecules, particularly those with multiple functional groups, the selective protection and deprotection of reactive sites is a cornerstone of success.[1] Amines, being nucleophilic and basic, are highly reactive and often require masking to prevent unwanted side reactions during subsequent synthetic transformations.[2] The choice of an appropriate protecting group is dictated by its stability to the reaction conditions of the subsequent steps and the ease of its selective removal.[1]
This compound is a valuable chiral building block possessing both a primary amine and a methyl ester.[3] The presence of these two functional groups necessitates the protection of the amine to enable selective modification at the ester or other positions. This guide details the application of three of the most prevalent N-protecting groups—Boc, Cbz, and Fmoc—to this specific substrate.[4][5][6]
Strategic Selection of an N-Protecting Group
The selection of an appropriate N-protecting group is a critical decision in the planning of a synthetic route. The key considerations include the stability of the protecting group under various reaction conditions and the orthogonality of its deprotection, meaning its removal can be achieved without affecting other protecting groups or sensitive functionalities in the molecule.
-
tert-Butyloxycarbonyl (Boc): The Boc group is widely used due to its stability under a broad range of non-acidic conditions.[7] It is readily introduced using di-tert-butyl dicarbonate (Boc₂O) and is typically removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2]
-
Benzyloxycarbonyl (Cbz): The Cbz group offers robustness towards both acidic and basic conditions.[8] Its removal is most commonly achieved via catalytic hydrogenolysis, a mild method that proceeds with gaseous hydrogen and a palladium catalyst.[9] This makes it orthogonal to many acid- and base-labile protecting groups.
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is characterized by its lability under mild basic conditions, typically with a secondary amine like piperidine.[5] This orthogonality to acid-labile groups like Boc and hydrogenolysis-labile groups like Cbz makes it a cornerstone of solid-phase peptide synthesis and other complex syntheses.[10]
Experimental Protocols
The following protocols are provided as a comprehensive guide for the N-protection of this compound. The starting material can be the free amine or its hydrochloride salt; if the hydrochloride salt is used, an additional equivalent of base is required to neutralize the HCl.
N-Boc Protection
The Boc group is introduced via the reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O).[7] The reaction is typically performed in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc anhydride.
Reaction Scheme:
dot
Caption: Workflow for N-Boc protection.
Detailed Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or a mixture of water and acetone) (see Table 1), add a base (1.1 - 2.0 eq).[11]
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a mild aqueous acid (e.g., 1 M HCl if a tertiary amine base was used), followed by saturated aqueous sodium bicarbonate and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-Boc protected product.
-
If necessary, purify the product by column chromatography on silica gel.
Table 1: Recommended Reaction Conditions for N-Boc Protection
| Solvent System | Base | Temperature | Typical Reaction Time | Reference |
| Dichloromethane (DCM) | Triethylamine (TEA) | Room Temperature | 2-12 hours | [12] |
| Tetrahydrofuran (THF) | N,N-Diisopropylethylamine (DIPEA) | Room Temperature | 2-12 hours | [7] |
| Water/Acetone | Sodium Bicarbonate | Room Temperature | 1-4 hours | [11] |
N-Cbz Protection
The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions to neutralize the liberated HCl.[4]
Reaction Scheme:
dot
Caption: Workflow for N-Cbz protection.
Detailed Protocol:
-
Dissolve this compound (1.0 eq) in an aqueous solution of a base (e.g., 1 M sodium carbonate, 2.5 eq) or in an organic solvent with an organic base (e.g., triethylamine, 1.5 eq).[8]
-
Cool the mixture to 0 °C in an ice bath.
-
While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
If an aqueous system was used, wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate. Acidify the aqueous layer with 1 M HCl to pH 2-3 and extract the product with ethyl acetate.
-
If an organic solvent was used, wash the reaction mixture with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected product.
-
Purify by crystallization or column chromatography if necessary.
Table 2: Recommended Reaction Conditions for N-Cbz Protection
| Solvent System | Base | Temperature | Typical Reaction Time | Reference |
| Aqueous Sodium Carbonate | Sodium Carbonate | 0 °C to RT | 2-4 hours | [8] |
| Dichloromethane (DCM) | Triethylamine (TEA) | 0 °C to RT | 2-6 hours | [12] |
| PEG-600 | - | Room Temperature | 1-2 hours | [4] |
N-Fmoc Protection
The Fmoc group is introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[5]
Reaction Scheme:
dot
Caption: Workflow for N-Fmoc protection.
Detailed Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent system, such as a mixture of dioxane and aqueous sodium bicarbonate or DMF.[5]
-
Add a base like sodium bicarbonate or pyridine.
-
Add Fmoc-Cl (1.1 eq) or Fmoc-OSu (1.1 eq) to the solution and stir at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with 1 M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Table 3: Recommended Reaction Conditions for N-Fmoc Protection
| Solvent System | Base | Temperature | Typical Reaction Time | Reference |
| Dioxane/Water | Sodium Bicarbonate | Room Temperature | 1-3 hours | [5] |
| Dichloromethane (DCM) | Pyridine | Room Temperature | 2-6 hours | [5] |
| Aqueous Media | - | 60 °C | 1-2 hours | [13] |
Reaction Monitoring, Purification, and Characterization
4.1. Reaction Monitoring: The progress of the N-protection reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between the starting material, the protecting group reagent, and the product. The spots can be visualized using UV light (for Cbz and Fmoc protected compounds) and/or by staining with a suitable agent like ninhydrin (which stains the primary amine of the starting material) or potassium permanganate.
4.2. Purification: The purification of the N-protected product is typically achieved by aqueous workup followed by crystallization or column chromatography on silica gel. The choice of the purification method depends on the physical properties of the product and the impurities present.
4.3. Characterization: The structure and purity of the final N-protected compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation. The successful protection can be confirmed by the appearance of characteristic signals for the protecting group (e.g., the tert-butyl protons for Boc, the benzyl protons for Cbz, and the fluorenyl protons for Fmoc) and a downfield shift of the protons adjacent to the newly formed carbamate nitrogen.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the product, confirming the addition of the protecting group.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.
Conclusion
This application note provides a comprehensive and practical guide for the N-protection of this compound using Boc, Cbz, and Fmoc protecting groups. The detailed protocols, supported by scientific rationale and references to established literature, are designed to enable researchers to confidently and efficiently perform these crucial synthetic transformations. The choice of the protecting group should be made in the context of the overall synthetic strategy, considering the stability and deprotection conditions required for subsequent steps.
References
- 1. researchgate.net [researchgate.net]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. This compound | C9H17NO2 | CID 12721444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. chemimpex.com [chemimpex.com]
- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Ester hydrolysis of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
An Application Guide to the Synthesis of Tranexamic Acid via Ester Hydrolysis of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the ester hydrolysis of this compound to synthesize Tranexamic Acid. Tranexamic acid is a synthetic analog of the amino acid lysine and is recognized by the World Health Organization as an essential medicine for its antifibrinolytic properties, which help control excessive blood loss.[1] This document, intended for researchers and drug development professionals, delves into the underlying chemical mechanisms of both acid- and base-catalyzed hydrolysis, offers step-by-step experimental protocols, and outlines robust analytical methods for reaction monitoring and product validation. By integrating theoretical principles with practical, field-proven insights, this guide serves as an authoritative resource for the successful synthesis, purification, and characterization of tranexamic acid in a laboratory setting.
Scientific Background and Significance
The target molecule, Tranexamic Acid, is the trans-isomer of 4-(aminomethyl)cyclohexanecarboxylic acid.[2] Its medical importance lies in its ability to inhibit fibrinolysis, the process of blood clot breakdown, making it a critical therapeutic agent in managing conditions like heavy menstrual bleeding, postpartum hemorrhage, and bleeding associated with major trauma or surgery.[1][3]
The synthesis of Tranexamic Acid from its methyl ester precursor, this compound, is a classic example of ester hydrolysis. This reaction involves the cleavage of an ester bond by a water molecule to yield a carboxylic acid and an alcohol. Due to the relative stability of the ester group, this reaction is typically facilitated by either an acid or a base catalyst.[4] Understanding the nuances of each catalytic pathway is crucial for optimizing reaction conditions to achieve high yield and purity.
Reaction Mechanisms: A Comparative Analysis
The choice between acid- and base-catalyzed hydrolysis is a critical decision in the synthesis plan, as each pathway has distinct mechanistic features that influence reaction efficiency and product isolation.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, commonly known as saponification, is the preferred method for synthesizing carboxylic acids from their esters due to its irreversible nature.[5][6] The reaction proceeds through a nucleophilic acyl substitution mechanism.
Mechanism Breakdown:
-
Nucleophilic Attack: The reaction is initiated by the attack of a strong nucleophile, the hydroxide ion (OH⁻), on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[6][7]
-
Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group.
-
Irreversible Acid-Base Reaction: The liberated methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is thermodynamically highly favorable and drives the entire process to completion, forming a stable carboxylate salt and methanol.[5][6]
-
Protonation: An acidic workup is required in the final step to protonate the carboxylate salt and isolate the neutral carboxylic acid product (Tranexamic Acid).
Caption: Base-Catalyzed Hydrolysis (Saponification) Mechanism.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[5][8] The reaction is an equilibrium process, and specific measures, such as using a large excess of water, must be taken to drive it toward the products.[9]
Mechanism Breakdown:
-
Protonation of Carbonyl: The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon.[8][10]
-
Nucleophilic Attack by Water: A water molecule, acting as a weak nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.[10]
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the methoxy group, converting it into a good leaving group (methanol).
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating a neutral methanol molecule and forming a protonated carboxylic acid.
-
Deprotonation: The catalyst is regenerated by the deprotonation of the carboxylic acid by a water molecule, yielding the final product.[9]
A key consideration for this specific substrate is the presence of the basic aminomethyl group. In a strongly acidic solution, this amine will be protonated to form an ammonium salt (-CH₂NH₃⁺). This does not prevent the hydrolysis but does affect the overall charge and solubility of the molecule.
Caption: Acid-Catalyzed Hydrolysis Mechanism (Equilibrium).
Experimental Protocols & Workflow
The following protocols provide detailed, step-by-step procedures for both base- and acid-catalyzed hydrolysis. Safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be followed at all times.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol is recommended for achieving a high conversion rate.
Materials and Reagents:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Deionized Water
-
Hydrochloric acid (HCl), 3M solution
-
Acetone
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Heating mantle
-
pH paper or calibrated pH meter
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of methanol and water (e.g., a 1:1 v/v ratio).
-
Addition of Base: Add sodium hydroxide (1.5 to 2.0 equivalents) to the solution.[11] The use of a slight excess of base ensures the reaction goes to completion.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-85°C depending on the solvent ratio) with vigorous stirring.[11]
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture, neutralizing it with a drop of acid, and spotting it on a TLC plate against the starting material. The disappearance of the starting ester spot indicates reaction completion. This typically takes 2-4 hours.
-
Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. If desired, remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification and Precipitation: Cool the aqueous solution in an ice bath. Slowly add 3M HCl dropwise with stirring to neutralize the excess base and protonate the carboxylate. Adjust the pH to the isoelectric point of tranexamic acid (around pH 4-7) to induce precipitation.[12][13] A white crystalline solid should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected crystals with a small amount of cold deionized water to remove inorganic salts, followed by a wash with cold acetone to aid in drying. Dry the product under vacuum to obtain pure Tranexamic Acid.
Protocol 2: Acid-Catalyzed Hydrolysis
This protocol demonstrates the alternative acid-catalyzed pathway.
Materials and Reagents:
-
This compound
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated
-
Deionized Water (in large excess)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Round-bottom flask with reflux condenser and other equipment as in Protocol 1
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the ester (1 equivalent) in a large excess of deionized water.
-
Addition of Acid: Add a catalytic amount of concentrated sulfuric acid or a larger volume of dilute hydrochloric acid to the solution.[9]
-
Reflux: Heat the mixture to reflux with vigorous stirring. The use of excess water is critical to push the equilibrium towards the hydrolysis products.[9]
-
Reaction Monitoring: Monitor the reaction progress by TLC as described in Protocol 1. This reaction may require a longer time (6-12 hours) to reach equilibrium.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Product Isolation: Adjust the pH to the isoelectric point (pH 4-7) using either dilute acid or base as needed to precipitate the zwitterionic product.
-
Filtration and Drying: Isolate, wash, and dry the product as described in Protocol 1.
Caption: General Experimental Workflow for Hydrolysis.
Data Presentation and Protocol Comparison
| Parameter | Base-Catalyzed Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis | Rationale & Insights |
| Driving Force | Irreversible (deprotonation of acid) | Reversible (equilibrium process) | Saponification is generally preferred for preparative synthesis due to its irreversible nature, leading to higher yields.[5][6] |
| Reaction Time | Faster (typically 2-4 hours) | Slower (typically 6-12+ hours) | The strong nucleophile (OH⁻) in saponification leads to faster reaction kinetics compared to the weak nucleophile (H₂O) in the acid-catalyzed path. |
| Typical Yield | High (>90%) | Moderate to High (variable) | Yield in the acid-catalyzed method is highly dependent on successfully shifting the equilibrium, for instance, by using a large excess of water.[9] |
| Work-up | Requires stoichiometric neutralization of base and protonation of product. | Requires neutralization of the acid catalyst. | The work-up for both is similar, involving pH adjustment to precipitate the zwitterionic product. Care must be taken to avoid adding too much acid or base. |
| Side Reactions | Generally clean. | Potential for side reactions at higher temperatures over long periods. | The primary challenge in the acid-catalyzed reaction is managing the equilibrium, not side reactions. |
Analytical Methods for Validation
To ensure the identity, purity, and yield of the synthesized Tranexamic Acid, a suite of analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive method for assessing the purity of the final product and quantifying yield.[14] Several HPLC methods have been developed for the analysis of Tranexamic Acid.[15]
| HPLC Parameter | Typical Conditions | Source / Notes |
| Column | Primesep 200 (mixed-mode) or Hypersil ODS (C18) | [15][16] |
| Mobile Phase | Isocratic mixture of Acetonitrile (ACN) and an aqueous buffer (e.g., phosphoric acid or sodium acetate). | A typical mobile phase might be ACN:Water:Phosphoric Acid.[16] Another uses a sodium acetate buffer at pH 3.8.[14] |
| Detection | UV at 210 nm or 245 nm | [14][16] Tranexamic acid lacks a strong chromophore, so detection is performed at low UV wavelengths. |
| Flow Rate | 0.4 - 1.2 mL/min | [14] |
| Injection Volume | 20 µL | [14] |
| Temperature | 30°C | [14] |
Other Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the final product, ensuring the disappearance of the methyl ester peak (-OCH₃ at ~3.7 ppm in ¹H NMR) and the appearance of the carboxylic acid proton.
-
Mass Spectrometry (MS): To confirm the molecular weight of Tranexamic Acid (157.21 g/mol ).[2]
-
Melting Point (MP): The melting point of pure Tranexamic Acid is very high (decomposes >300°C), which is characteristic of its zwitterionic amino acid structure.[12]
Conclusion
The hydrolysis of this compound is a straightforward and effective method for synthesizing the pharmaceutically vital compound, Tranexamic Acid. While both acid- and base-catalyzed pathways are mechanistically viable, saponification offers a more efficient, irreversible route that consistently delivers higher yields in shorter reaction times. By following the detailed protocols and employing the robust analytical techniques outlined in this guide, researchers can reliably produce and validate high-purity Tranexamic Acid, facilitating further research and development in this critical area of medicine.
References
- 1. Tranexamic acid - Wikipedia [en.wikipedia.org]
- 2. Tranexamic Acid synthesis - chemicalbook [chemicalbook.com]
- 3. uk.typology.com [uk.typology.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. backoffice.cedro.org.pe [backoffice.cedro.org.pe]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. WO2015104721A2 - An improved process for the preparation of tranexamic acid - Google Patents [patents.google.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. ymerdigital.com [ymerdigital.com]
- 16. HPLC Determination of Tranexamic acid (TXA) on Primesep 200 Column | SIELC Technologies [sielc.com]
The Strategic Incorporation of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate in Modern Drug Design: A Guide for Researchers
In the landscape of contemporary drug development, the rational design of linker molecules is a critical determinant of a therapeutic agent's success. Among the diverse array of linkers, rigid alicyclic structures have garnered significant attention for their ability to impart favorable conformational constraints and physicochemical properties. This guide provides an in-depth exploration of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate , a bifunctional linker poised to address some of the most pressing challenges in medicinal chemistry, particularly in the realm of targeted therapies like Proteolysis Targeting Chimeras (PROTACs).
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes and protocols. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.
The Rationale for a Rigid Linker: Structural Pre-organization and Improved Pharmacokinetics
The choice of a linker is far from a trivial decision in the assembly of complex drug molecules. It profoundly influences a compound's solubility, stability, cell permeability, and the spatial orientation of its functional moieties.[1] While flexible linkers, such as polyethylene glycol (PEG) chains, offer synthetic accessibility, rigid linkers like the (1R,4R)-cyclohexane derivative provide distinct advantages.[1]
The primary benefit of a rigid linker lies in its ability to pre-organize the molecule into a bioactive conformation. This conformational restriction can reduce the entropic penalty upon binding to a target, potentially leading to enhanced potency.[2] In the context of PROTACs, which function by bringing a target protein and an E3 ubiquitin ligase into proximity, the linker's rigidity can be paramount for the formation of a stable and productive ternary complex.[3][4][5]
Furthermore, the constrained conformation of a rigid linker can contribute to improved metabolic stability and more predictable pharmacokinetic profiles.[2] The cyclohexane core, being a non-polar and sterically defined scaffold, can also serve as a bioisostere for other groups, offering a three-dimensional structure that can create more extensive contact points with a target protein compared to a flat aromatic ring.[2]
Physicochemical Properties of this compound
A thorough understanding of the linker's intrinsic properties is essential for its effective implementation. The table below summarizes the key physicochemical characteristics of the title compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₂ | PubChem CID: 12721444[6] |
| Molecular Weight | 171.24 g/mol | PubChem CID: 12721444[6] |
| Appearance | White or off-white solid | ChemBK[6] |
| Boiling Point | ~270 °C | ChemBK[6] |
| Solubility | Soluble in Ethanol, Chloroform, and Acetone | ChemBK[6] |
These properties highlight the linker's suitability for standard organic synthesis protocols and its potential to influence the overall solubility of the final drug conjugate.
Synthesis of the Linker
An economically viable and scalable synthesis of the parent compound, 4-(aminomethyl)cyclohexanecarboxylic acid, is crucial for its widespread application. A common industrial method involves the hydrogenation of p-aminomethyl benzoic acid. A patented process describes the use of a ruthenium catalyst in the presence of an alkali metal hydroxide, which provides the product in high purity and yield.[7]
The methyl ester can then be obtained through standard esterification procedures. Another patented method describes the synthesis of 4-(aminomethyl)cyclohexanecarboxylic acid from 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexane carboxylate, offering an alternative route.[8]
Application in Drug Design: A Case Study of the LRRK2 PROTAC Degrader XL01126
A prominent example showcasing the utility of the (1R,4R)-cyclohexyl linker is in the development of XL01126 , a potent and selective PROTAC degrader of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research.[3][4][5][9] XL01126 is composed of a ligand for the von Hippel-Lindau (VHL) E3 ligase connected to a LRRK2 inhibitor via a linker derived from (1R,4R)-4-(aminomethyl)cyclohexanecarboxylic acid.[2][9]
The rigid trans-cyclohexyl linker in XL01126 plays a crucial role in its activity. It helps to maintain an optimal distance and orientation between the LRRK2 protein and the VHL E3 ligase, facilitating the formation of a cooperative ternary complex.[3][4][5] This pre-organization is a key factor in the potent and rapid degradation of LRRK2 observed with XL01126, which exhibits DC50 values in the nanomolar range.[3][4][5][9]
Notably, XL01126 is orally bioavailable and can penetrate the blood-brain barrier, highlighting the favorable pharmacokinetic properties imparted by its overall structure, including the rigid linker.[3][4][5][9]
Experimental Protocols
The bifunctional nature of this compound, possessing both a primary amine and a methyl ester, allows for its versatile incorporation into drug molecules through well-established chemical reactions.
Protocol 1: Amide Bond Formation via the Amine Terminus
This protocol describes the coupling of the linker's primary amine with a carboxylic acid-containing molecule (e.g., a protein-targeting ligand).
Workflow for Amide Coupling
A schematic of the amide coupling reaction.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other suitable coupling reagent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard workup and purification reagents
Procedure:
-
Activation: In a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid-containing molecule (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution and stir at room temperature for 15-30 minutes to form the activated ester.
-
Coupling: To the activated ester solution, add a solution of this compound (1.05 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Expert Insight: The choice of coupling reagent and base can be critical. HATU is often preferred for its efficiency and low rate of racemization. Pre-activation of the carboxylic acid before adding the amine can improve yields and minimize side reactions.
Protocol 2: Amide Bond Formation via the Carboxylate Terminus (after hydrolysis)
This protocol involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling to an amine-containing molecule.
Workflow for Ester Hydrolysis and Subsequent Amide Coupling
A schematic of ester hydrolysis followed by amide coupling.
Step A: Hydrolysis of the Methyl Ester
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol/Water or THF/Water solvent system
-
Hydrochloric acid (HCl) for acidification
-
Standard extraction and purification reagents
Procedure:
-
Dissolve this compound (1.0 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add an aqueous solution of LiOH (1.5 equivalents) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~6-7 with 1N HCl.
-
The product can be isolated by lyophilization or by protecting the amine and then extracting.
Expert Insight: It is often advantageous to protect the primary amine with a suitable protecting group (e.g., Boc) before hydrolysis to prevent potential side reactions and simplify purification.
Step B: Amide Coupling
The resulting (1R,4R)-4-(aminomethyl)cyclohexanecarboxylic acid can then be coupled with an amine-containing molecule using the conditions described in Protocol 1 .
Impact on Drug Conjugate Properties
The incorporation of the (1R,4R)-cyclohexyl linker can significantly influence the physicochemical properties of the final drug conjugate. A comparison with flexible linkers is presented below.
| Property | (1R,4R)-Cyclohexyl Linker (Rigid) | Flexible Linker (e.g., PEG) | Rationale |
| Conformational Flexibility | Low | High | The cyclic structure restricts bond rotation. |
| Solubility | Generally lower in aqueous media | Generally higher in aqueous media | The hydrophobic nature of the cyclohexane ring can decrease water solubility. |
| Metabolic Stability | Often enhanced | Can be susceptible to enzymatic cleavage | The rigid structure can be less accessible to metabolic enzymes. |
| Cell Permeability | Can be favorable | Can be favorable, but high molecular weight can be a limitation | The balance of rigidity and lipophilicity can aid in membrane transit. |
| Tendency for Aggregation | Potentially higher for hydrophobic conjugates | Can mitigate aggregation | The hydrophobic surface of the linker may promote self-association.[10] |
Trustworthiness of Protocols: The provided protocols are based on well-established and widely published methods for amide bond formation and ester hydrolysis. The specific reaction conditions (e.g., choice of coupling reagent, solvent, temperature) may require optimization depending on the specific substrates being used. It is highly recommended to monitor the reactions closely using appropriate analytical techniques (TLC, LC-MS) to ensure complete conversion and identify any potential side products.
Conclusion
This compound is a valuable and versatile linker for modern drug design. Its rigid, well-defined structure offers the potential to pre-organize drug conjugates into their bioactive conformations, leading to enhanced potency and improved pharmacokinetic profiles. The successful application of this linker in the potent LRRK2 PROTAC degrader XL01126 underscores its utility in addressing complex therapeutic challenges. The straightforward and robust protocols for its incorporation make it an accessible tool for medicinal chemists. As the field of targeted therapeutics continues to evolve, the strategic use of rigid linkers like the (1R,4R)-cyclohexane derivative will undoubtedly play an increasingly important role in the development of the next generation of precision medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C9H17NO2 | CID 12721444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1 - Google Patents [patents.google.com]
- 8. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Scalable Synthesis of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
Abstract
This application note provides a detailed, scalable, and industrially feasible protocol for the synthesis of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, a crucial building block in the pharmaceutical industry. The described methodology focuses on the stereoselective catalytic hydrogenation of Methyl 4-cyanobenzoate, emphasizing process safety, efficiency, and product purity. This guide is designed to be a comprehensive resource, offering not only a step-by-step protocol but also the scientific rationale behind key experimental choices, ensuring both reproducibility and a deep understanding of the process.
Introduction
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the antifibrinolytic agent Tranexamic Acid.[1][2] The specific trans stereochemistry of the 1,4-disubstituted cyclohexane ring is critical for its biological activity. Therefore, developing a scalable and stereocontrolled synthesis is of paramount importance for pharmaceutical manufacturing.
This document outlines a robust process centered around the catalytic hydrogenation of readily available Methyl 4-cyanobenzoate. This method offers a more direct and efficient route compared to other reported syntheses that may involve more steps or hazardous reagents.[3][4] The protocol has been optimized for scale-up, with particular attention to reaction conditions, catalyst selection, and safety procedures associated with high-pressure hydrogenation.
Reaction Pathway and Mechanism
The core of this synthesis is the catalytic hydrogenation of Methyl 4-cyanobenzoate. This reaction proceeds in two main stages: the reduction of the aromatic ring to a cyclohexane ring, followed by the reduction of the nitrile group to a primary amine.
References
Application Notes and Protocols for (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
Abstract
This document provides a comprehensive guide for the safe and effective handling and storage of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate in a laboratory setting. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and the preservation of the compound's quality. This guide synthesizes chemical principles with practical laboratory procedures to ensure reliable and reproducible experimental outcomes.
Introduction: A Bifunctional Building Block
This compound is a bifunctional organic molecule featuring a primary amine and a methyl ester attached to a cyclohexane ring. Its structural similarity to tranexamic acid suggests its potential as a valuable intermediate in pharmaceutical synthesis and materials science. The presence of both a nucleophilic amine and a hydrolyzable ester dictates its reactivity and informs the necessary precautions for its handling and storage. Proper management of this compound is critical to prevent degradation and ensure the validity of research findings.
Compound Profile and Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its appropriate handling.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₂ | PubChem[1] |
| Molecular Weight | 171.24 g/mol | PubChem[1] |
| Appearance | White to off-white solid (predicted) | ChemBK[2] |
| Boiling Point | ~240.7 °C at 760 mmHg (predicted) | LookChem[3] |
| Flash Point | ~106.2 °C (predicted) | LookChem[3] |
| Solubility | Soluble in ethanol, chloroform, and acetone (predicted) | ChemBK[2] |
Safety and Hazard Management: A Proactive Approach
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are required at all times. A face shield is recommended when handling larger quantities or when there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.
-
Body Protection: A standard laboratory coat is required. For operations with a higher risk of exposure, a chemically resistant apron is advised.
-
Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Experimental Protocols: From Receipt to Disposal
The following protocols provide a systematic approach to the laboratory workflow for this compound, ensuring both safety and compound integrity.
Receiving and Initial Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the label information matches the order details.
-
Record the date of receipt on the container. This is the first step in proper inventory management.
-
Store the compound in a designated, appropriate location as soon-as-possible.
Storage: Preserving Chemical Integrity
The stability of this compound is influenced by its two functional groups: the primary amine, which is susceptible to oxidation, and the methyl ester, which can undergo hydrolysis. Drawing on stability data for the structurally related tranexamic acid, which is stable across a range of temperatures, the primary concern is protection from atmospheric oxygen and moisture[3][5].
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | To minimize the rate of potential degradation reactions. |
| Atmosphere | Under an inert gas (e.g., argon or nitrogen) | To prevent oxidation of the primary amine group. |
| Container | Tightly sealed, opaque container | To protect from moisture and light, which can catalyze degradation. |
| Location | A dry, well-ventilated area away from incompatible materials | To ensure safety and prevent accidental reactions. |
Incompatible Materials to Avoid:
-
Strong Oxidizing Agents: Can react exothermically with the amine group.
-
Strong Acids and Bases: Can catalyze the hydrolysis of the ester group and will react with the amine (acid-base neutralization).
-
Moisture: Can lead to hydrolysis of the methyl ester.
Caption: Chemical incompatibilities of the target compound.
Handling and Weighing
-
All handling of the solid compound should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
-
Use clean, dry spatulas and weighing vessels.
-
Promptly and securely seal the container after dispensing the desired amount.
-
For preparing solutions, add the solid to the solvent and ensure complete dissolution before use.
Disposal
-
Dispose of unused material and its container in accordance with local, state, and federal regulations.
-
Do not dispose of the compound down the drain.
-
Contaminated materials, such as weighing paper and gloves, should be disposed of as chemical waste.
Quality Control and Stability Assessment
Regular assessment of the purity of this compound is crucial for the reliability of experimental results. While a validated analytical method for this specific compound is not widely published, methods for similar compounds provide a strong starting point.
Recommended Analytical Techniques
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable technique for purity determination. Due to the lack of a strong UV chromophore, derivatization may be necessary to enhance detection sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for purity analysis. However, derivatization is likely required to increase the volatility of the compound.
Protocol: Purity Assessment by HPLC (Method Development Starting Point)
This protocol is a general guideline and should be optimized and validated for the specific instrumentation and application.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and analysis software
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer component
-
This compound reference standard and sample
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. Degas the mobile phase before use.
-
Standard and Sample Preparation: Accurately prepare stock solutions of the reference standard and the sample in a suitable diluent (e.g., the initial mobile phase composition). Further dilute to a working concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Low UV (e.g., 210 nm) due to the absence of a strong chromophore.
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Data Processing: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area.
-
Caption: General workflow for HPLC purity assessment.
Conclusion: A Foundation for Reliable Research
The protocols and guidelines presented in this document are intended to foster a safe and effective laboratory environment for working with this compound. By understanding its chemical nature and adhering to these procedures, researchers can minimize risks, preserve the integrity of the compound, and generate high-quality, reproducible data. As with any chemical, it is imperative to consult the most recent Safety Data Sheet and relevant literature before commencing any experimental work.
References
- 1. This compound | C9H17NO2 | CID 12721444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. ghsupplychain.org [ghsupplychain.org]
- 4. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stability of tranexamic acid after 12-week storage at temperatures from -20°c to 50°c - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Purification of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
Welcome to the technical support hub for the chromatographic purification of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to address specific challenges encountered during the isolation and purification of this key pharmaceutical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying principles and field-proven insights to empower you to solve complex separation problems.
Frequently Asked Questions (FAQs): First-Pass Troubleshooting
This section addresses the most common initial hurdles in purifying this compound.
Q1: My compound elutes in the solvent front during Reversed-Phase (RP-HPLC) analysis. How can I achieve retention?
A1: This is a classic issue for highly polar molecules like yours. In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18). Your compound, with its primary amine and methyl ester functionalities, is too polar to be well-retained and is swept through the column with the polar mobile phase.[1]
Immediate Recommendations:
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): This is the preferred technique for retaining and separating very polar compounds. HILIC employs a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[2][3] A water layer is formed on the stationary phase, and your polar analyte partitions into this layer, leading to retention.[4]
-
Consider Ion-Exchange Chromatography (IEX): The primary amine group on your molecule is a perfect handle for cation-exchange chromatography, offering a highly selective alternative purification method.[5]
Q2: I'm observing severe peak tailing on my silica-based column. What is the cause and how can I fix it?
A2: Peak tailing for this compound, especially in Normal Phase (NP) or HILIC on a bare silica column, is almost always caused by strong, undesirable interactions between the basic primary amine (-NH2) group and acidic silanol groups (Si-OH) on the surface of the silica stationary phase.
Causality & Solutions:
-
Ionic Interactions: The free silanol groups are acidic and can protonate your basic amine, leading to a strong ionic interaction that is slow to reverse, causing the peak to tail.
-
Mobile Phase Additives: Adding a small amount of a basic competitor to your mobile phase can saturate the active silanol sites. A common strategy is to add 0.1% triethylamine (TEA) or ammonia to the mobile phase.
-
Use a Different Stationary Phase:
-
End-Capped or Base-Deactivated Columns: Use modern, high-purity silica columns that are "end-capped" to minimize the number of free silanols.
-
Alternative HILIC Phases: Switch to a HILIC phase less prone to these interactions, such as an amide or zwitterionic phase, which can offer better peak shape for charged compounds.[1]
-
Q3: How can I effectively separate the desired (1R,4R)-trans isomer from the cis isomer impurity?
A3: Separating geometric isomers like cis and trans-4-(aminomethyl)cyclohexanecarboxylate is a common challenge. These isomers have different spatial arrangements, which results in different physical properties and, crucially, different interactions with a chromatographic stationary phase.[6]
Strategic Approach:
-
Normal-Phase (NP) or HILIC: These modes often provide superior selectivity for structural isomers compared to reversed-phase.[7][8] The rigid structure of the polar stationary phase in NP/HILIC allows for more specific dipole-dipole or hydrogen bonding interactions, which can differentiate the subtle shape differences between the cis and trans forms.
-
Method Development: Start with a simple stationary phase like bare silica or a diol phase. Screen mobile phases such as hexane/isopropanol for NP or acetonitrile/water with a buffer for HILIC. A shallow gradient is often required to resolve closely eluting isomers.
Q4: My crude sample contains the starting material, 4-(aminomethyl)cyclohexanecarboxylic acid. What is the most efficient removal strategy?
A4: The presence of the parent carboxylic acid is a common issue. Fortunately, its chemical properties are distinctly different from your methyl ester product, making separation straightforward.
Recommended Methods:
-
Pre-Purification Wash (Liquid-Liquid Extraction): Before chromatography, dissolve your crude product in an organic solvent (e.g., ethyl acetate) and wash it with a mild aqueous base like sodium bicarbonate solution.[9] The acidic starting material will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer, while your neutral ester product remains in the organic layer.
-
Cation-Exchange Chromatography (IEX): This is a highly effective chromatographic solution. At a slightly acidic pH (e.g., pH 4-5), your target compound's amine will be protonated (-CH2NH3+) and will bind strongly to a cation-exchange column. The carboxylic acid starting material will be neutral or anionic and will not bind, eluting in the flow-through.[10]
In-Depth Troubleshooting & Method Development Guides
Guide 1: Method Development for HILIC Purification
HILIC is often the most effective technique for purifying this compound, providing both good retention and selectivity.[11]
Troubleshooting Common HILIC Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Retention / Early Elution | Mobile phase is too "strong" (too much water). | Decrease the initial water content in your gradient. HILIC gradients start with high organic content and increase the aqueous portion.[2] |
| Sample is dissolved in a strong solvent (e.g., pure water). | Dissolve your sample in the initial mobile phase (e.g., 95% acetonitrile) to avoid peak distortion and poor retention.[4] | |
| Poor Peak Shape (Fronting/Tailing) | Secondary interactions with the stationary phase. | Add a buffer (e.g., 10-20 mM ammonium formate or acetate) to the aqueous portion of your mobile phase to control pH and improve peak shape. |
| Column overload. | Reduce the mass of sample loaded onto the column. | |
| Irreproducible Retention Times | Insufficient column equilibration time. | HILIC requires longer equilibration times than reversed-phase. Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase.[4] |
| Fluctuations in mobile phase composition or temperature. | Use a temperature-controlled column compartment and ensure mobile phases are well-mixed. |
Experimental Protocol: HILIC Method Development
-
Column Selection: Begin with a robust HILIC phase. An amide or a bare silica column is a good starting point.
-
Mobile Phase Preparation:
-
Solvent A: 90:10 Acetonitrile:Water with 20 mM Ammonium Formate (adjust pH to ~3.5 with formic acid).
-
Solvent B: 50:50 Acetonitrile:Water with 20 mM Ammonium Formate (same pH).
-
-
Scouting Gradient:
-
Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID analytical column).
-
Gradient: 0% B to 100% B over 15 minutes.
-
Detection: UV at 210 nm (for the ester carbonyl) or Evaporative Light Scattering Detector (ELSD)/CAD if UV response is poor.
-
-
Optimization:
-
If peaks are unresolved, flatten the gradient around the elution time of your target compound.
-
Adjust the pH or buffer concentration to fine-tune selectivity and peak shape.
-
-
Scale-Up: Once an analytical method is established, it can be scaled to a preparative column using established principles, maintaining the same linear velocity and adjusting the flow rate and sample load for the larger column diameter.
Workflow for HILIC Method Development
Caption: HILIC method development workflow.
Guide 2: Ion-Exchange Chromatography (IEX) for High Purity
IEX separates molecules based on their net charge. For this compound, which has a basic amine, Strong Cation Exchange (SCX) is the ideal choice.
Principle of SCX Purification
Caption: SCX binding and elution mechanism.
Experimental Protocol: SCX Purification
-
Column and Buffer Selection:
-
Column: A strong cation-exchange column (e.g., sulfopropyl-functionalized).
-
Binding/Wash Buffer (Buffer A): 20 mM Sodium Acetate, pH 4.5.
-
Elution Buffer (Buffer B): 20 mM Sodium Acetate + 1.0 M NaCl, pH 4.5.
-
-
Sample Preparation: Dissolve the crude sample in Buffer A. Ensure the pH is adjusted to ~4.5 so the target amine is protonated. Filter the sample through a 0.45 µm filter.[12]
-
Chromatography Steps:
-
Equilibration: Equilibrate the SCX column with 5-10 column volumes of Buffer A.
-
Loading: Load the prepared sample onto the column at a low flow rate.
-
Wash: Wash the column with 5-10 column volumes of Buffer A to remove unbound impurities (like the parent carboxylic acid).
-
Elution: Apply a linear gradient from 0% to 100% Buffer B over 10-20 column volumes. The positively charged target molecule will be displaced by the high concentration of Na+ ions and elute from the column.
-
Fraction Collection: Collect fractions and analyze by a suitable method (e.g., HILIC or RP-HPLC with ELSD) to identify the pure product.
-
References
- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. welch-us.com [welch-us.com]
- 5. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 7. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 8. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 9. benchchem.com [benchchem.com]
- 10. diaion.com [diaion.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
Technical Support Center: Impurity Control in (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate Synthesis
Welcome to the technical support guide for the synthesis of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate. This document is designed for researchers, process chemists, and quality control analysts working with this critical pharmaceutical intermediate. Purity, particularly stereochemical purity, is paramount for the successful application of this building block in drug development. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions concerning the common impurities encountered during its synthesis.
Section 1: Understanding the Impurity Landscape
The most prevalent synthetic route to this compound involves the catalytic hydrogenation of an aromatic precursor, typically Methyl 4-cyanobenzoate. This key transformation, which establishes the cyclohexane ring and its stereochemistry, is also the primary source of the most critical impurities.
Typical Synthetic Pathway
The reduction of the aromatic ring and the nitrile group is a demanding step where reaction conditions directly influence the impurity profile.
Caption: General synthetic scheme highlighting the formation of the product and key impurities.
Table 1: Common Impurity Classes
| Impurity Class | Specific Examples | Origin | Recommended Analytical Technique |
| Stereoisomers | (cis)-Methyl 4-(aminomethyl)cyclohexanecarboxylate | Non-selective catalytic hydrogenation; kinetic vs. thermodynamic control.[1] | Chiral HPLC, Chiral GC, ¹H NMR |
| Process-Related | Methyl 4-cyanobenzoate | Incomplete hydrogenation reaction.[2] | HPLC (Reversed-Phase), GC-MS |
| Benzyl alcohol/amine derivatives | Over-reduction or side reactions. | HPLC, GC-MS | |
| Degradation | (trans)-4-(Aminomethyl)cyclohexanecarboxylic acid | Hydrolysis of the methyl ester during workup or storage.[3] | HPLC (Reversed-Phase), LC-MS |
| Dimeric Amide Impurities | Intermolecular reaction between the amine and ester of two molecules.[4] | LC-MS, HPLC |
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both the causal explanation and a validated solution.
Q1: My analysis shows a significant peak for the cis-isomer (>1%). What is the cause and how can I remove it?
Expert Analysis: The formation of the undesired cis-isomer is the most common and critical challenge in this synthesis. The stereochemical outcome is dictated by the mechanism of catalytic hydrogenation. The aromatic ring adsorbs onto the catalyst surface, and hydrogen is delivered from the catalyst face. Depending on the catalyst (e.g., Ruthenium, Rhodium, Nickel), hydrogen pressure, and temperature, the ratio of kinetic (cis) to thermodynamic (trans) product can vary significantly. Some catalysts or conditions may favor the formation of the cis-isomer, which can then isomerize to the more stable trans-isomer if the reaction conditions allow for it.[1][5]
Recommended Solution: While optimizing the hydrogenation to favor the trans-isomer is ideal, removing the cis-isomer from a crude mixture is often necessary. The parent acid, tranexamic acid, is effectively purified by leveraging the differential solubility of its hydrated form at low temperatures.[6][7] A similar principle of selective crystallization can be applied to the methyl ester.
Protocol 1: Purification by Selective Recrystallization
-
Solvent Selection: Screen solvents where the trans-isomer has lower solubility than the cis-isomer, especially at reduced temperatures (e.g., isopropanol/water, acetone/heptane mixtures).
-
Dissolution: Dissolve the crude mixture in a minimum amount of the chosen solvent system at an elevated temperature (e.g., 40-50°C) until a clear solution is obtained.
-
Controlled Cooling: Cool the solution slowly and controllably. A rate of 5-10°C per hour is recommended to promote the growth of pure crystals.
-
Seeding (Optional): If available, add a small seed crystal of pure (1R,4R)-isomer once the solution is saturated to encourage selective crystallization.
-
Isolation: Hold the resulting slurry at a low temperature (e.g., 0-5°C) for several hours to maximize the yield of the trans-isomer. Filter the crystals and wash with a small amount of the cold solvent.
-
Validation: Dry the isolated crystals and analyze by the chiral HPLC method (see Protocol 2). The purity of the trans-isomer should be significantly enhanced. Analyze the mother liquor to confirm it is enriched with the cis-isomer.
Q2: I'm detecting the free carboxylic acid in my final product. How did this happen and how can I prevent it?
Expert Analysis: The presence of (1R,4R)-4-(aminomethyl)cyclohexanecarboxylic acid indicates hydrolysis of the methyl ester. This reaction is catalyzed by either acid or base and is accelerated by the presence of water and heat.[3][8] It most commonly occurs during aqueous workup procedures if the pH is not carefully controlled or if the product is exposed to high temperatures for extended periods.
Recommended Solution: Preventing hydrolysis requires careful control of the workup conditions.
-
pH Control: During extractions, maintain the pH of the aqueous phase between 6 and 8. Strongly acidic or basic conditions will promote hydrolysis.
-
Temperature Management: Perform all workup steps at room temperature or below. Avoid distillations or concentrating the product at high temperatures if water is present.
-
Non-Aqueous Workup: If possible, devise a non-aqueous workup. After filtering the hydrogenation catalyst, the solvent can be exchanged, and the product can be isolated by crystallization or by forming a salt (e.g., hydrochloride) and precipitating from an organic solvent like MTBE or acetone.
Q3: How do I accurately determine the cis/trans ratio? My standard HPLC method shows only one peak.
Expert Analysis: Cis and trans isomers are diastereomers. While they have different physical properties, they can be very difficult to separate on standard achiral HPLC columns (like a C18). Accurate quantification requires a chromatographic system capable of resolving these stereoisomers, which is typically a chiral stationary phase (CSP).[9][10] Chiral HPLC is the industry-standard technique for this analysis.[11][12]
Recommended Solution: Develop a chiral HPLC method. Polysaccharide-based CSPs are highly effective for this class of compounds.
Protocol 2: Chiral HPLC Method Development
-
Column Screening: Screen several polysaccharide-based chiral columns (e.g., those based on cellulose or amylose derivatives) under normal-phase conditions.
-
Mobile Phase: A typical starting mobile phase for normal-phase screening is a mixture of Hexane/Ethanol (or Isopropanol) in a 90:10 ratio. Add a small amount of a basic modifier, such as diethylamine (0.1%), to improve peak shape for the amine.
-
Optimization: Once a column showing baseline or near-baseline separation is identified, optimize the resolution by adjusting the ratio of the alcohol co-solvent. Reducing the alcohol content generally increases retention and can improve resolution.
-
Method Validation: Once optimized, validate the method for specificity, linearity, and accuracy to ensure it is suitable for quantifying the isomeric purity of your material.
Section 3: Troubleshooting Workflow & FAQs
Impurity Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and resolving out-of-specification results.
Caption: A decision tree for troubleshooting common impurity issues.
Frequently Asked Questions (FAQs)
-
Q: What is the single most critical impurity to control in this synthesis? A: The cis-isomer is unequivocally the most critical impurity. As a different stereoisomer, it can have different pharmacological and toxicological properties. Regulatory agencies require strict control over isomeric purity.
-
Q: Can I use ¹H NMR to determine the cis/trans ratio? A: Yes, ¹H NMR can be a powerful tool for this. The protons on the cyclohexane ring will have different chemical shifts and coupling constants in the cis and trans conformations. Specifically, the proton at C1 (attached to the ester) will be axial in the more stable chair conformation of the trans-isomer but equatorial in the cis-isomer, leading to a discernible difference in its chemical shift and multiplicity. However, for precise quantification of low levels (<1%), a validated chromatographic method like chiral HPLC is preferred.
-
Q: What are the typical acceptance criteria for this intermediate in a pharmaceutical setting? A: While specific limits depend on the final drug product and its dosage, typical specifications for a key intermediate would require the desired trans-isomer to be >99.0% pure. Any single unspecified impurity is often limited to ≤0.10%, and the cis-isomer is a specified impurity with a typical limit of ≤0.5% or even ≤0.15%. These limits are guided by ICH (International Council for Harmonisation) principles.
Section 4: References
-
Okuda, S., et al. (1974). Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. U.S. Patent 3,875,217. --INVALID-LINK--
-
Okuda, S., et al. (1974). Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. U.S. Patent 3,839,429. --INVALID-LINK--
-
ChemBK. trans-Methyl 4-(aMinoMethyl)cyclohexanecarboxylate. --INVALID-LINK--
-
Sigma-Aldrich. trans-4-(Aminomethyl)cyclohexanecarboxylic acid. --INVALID-LINK--
-
Oshiro, K., et al. (2021). Method for producing 4-(aminomethyl)cyclohexane carboxylic acid. WIPO Patent WO2021107047A1. --INVALID-LINK--
-
Prol, J., et al. (2018). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. China Patent CN108602758B. --INVALID-LINK--
-
Suda, H., et al. (1976). Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1. U.S. Patent 3,932,497. --INVALID-LINK--
-
PubChem. cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride. --INVALID-LINK--
-
TCI Chemicals. 4-(Aminomethyl)cyclohexanecarboxylic Acid (cis- and trans- mixture). --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Hydrolysis of Methyl Cyclohexanecarboxylate. --INVALID-LINK--
-
Clearsynth. This compound. --INVALID-LINK--
-
Pharmaffiliates. (1R,4r)-4-(((1R,4R)-4-(((1r,4R)-4-(Aminomethyl)cyclohexane-1-carboxamido)methyl)cyclohexane-1-carboxamido)methyl)cyclohexane-1-carboxylic Acid. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to the Kinetic Studies of Methyl Cyclohexanecarboxylate Hydrolysis. --INVALID-LINK--
-
Sigma-Aldrich. Methyl 4-cyanobenzoate. --INVALID-LINK--
-
PubChem. Methyl 4-cyanobenzoate. --INVALID-LINK--
-
Ates, C., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Pharmaceuticals. --INVALID-LINK--
-
Patel, K. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. --INVALID-LINK--
-
Phenomenex. Chiral HPLC Separations Guide. --INVALID-LINK--
-
Ward, K. (2019). Chiral Separations by High-Performance Liquid Chromatography. ResearchGate. --INVALID-LINK--
References
- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1 - Google Patents [patents.google.com]
- 6. US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 7. US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: A Guide to Overcoming Poor Yield in Reactions of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
Welcome to the technical support resource for (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a bifunctional molecule containing both a primary amine and a methyl ester, it presents unique opportunities and challenges in synthesis. This document provides in-depth troubleshooting advice, validated protocols, and expert insights to help you navigate common hurdles and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a valuable bifunctional building block in organic synthesis.[1][2] Its structure features a trans-configured cyclohexane ring, which provides a rigid, non-aromatic scaffold. The primary amine serves as a potent nucleophile, ideal for forming amide, sulfonamide, or urea linkages. The methyl ester provides a handle for subsequent chemical modifications, such as hydrolysis to the corresponding carboxylic acid or reduction to a primary alcohol. Due to these features, it is commonly employed in the synthesis of pharmaceuticals and biologically active molecules where a constrained, saturated core is desired.[2][3]
Q2: What is the most common reaction performed with this molecule, and why are yields sometimes poor?
The most prevalent reaction is N-acylation (amide bond formation), where the primary aminomethyl group is coupled with a carboxylic acid. While seemingly straightforward, achieving high yields can be challenging due to the molecule's bifunctional nature. Key issues include:
-
Competing Reactivity: The presence of both a nucleophilic amine and an electrophilic ester can lead to side reactions.
-
Oligomerization: The molecule can react with itself under certain conditions, leading to the formation of polyamide oligomers, which are often difficult to remove.
-
Purification Hurdles: The polarity of the amine starting material and the amide product can complicate purification, leading to product loss during extraction or chromatography.
-
Reagent Stability and Stoichiometry: The quality of the starting material and the precise control over reagent stoichiometry are critical for success.
Q3: How does the stereochemistry of the (1R,4R) or trans isomer affect the reaction?
The trans configuration places the aminomethyl and methyl ester groups in a pseudo-diequatorial position on the cyclohexane chair conformer. This arrangement minimizes steric hindrance at both reactive sites, generally leading to favorable reaction kinetics compared to the corresponding cis isomer. However, this lack of steric shielding also means that intermolecular reactions (like oligomerization) can occur more readily if reaction conditions are not carefully controlled.
Troubleshooting Guide: From Low Conversion to Complex Impurities
This section addresses specific problems encountered during the N-acylation of this compound with a generic carboxylic acid (R-COOH).
Problem 1: Low conversion with significant unreacted starting material.
Potential Cause A: Ineffective Activation of the Carboxylic Acid
The formation of an amide bond requires the activation of the carboxylic acid's hydroxyl group to turn it into a better leaving group. If this activation is incomplete or the activated species is unstable, the reaction will stall.
Solution:
-
Reagent Choice: Select a robust coupling reagent. While carbodiimides like EDC (in conjunction with HOBt or Oxima) are common, phosphonium (PyBOP, BOP) or aminium/uronium (HATU, HBTU) based reagents are often more efficient, especially for challenging substrates. [See Table 1 for a comparison].
-
Activation Time: Allow for a dedicated pre-activation step. Mix the carboxylic acid, coupling reagent, and base (if required) in the solvent and stir for 15-30 minutes at 0 °C to room temperature before adding the amine. This ensures the activated species is fully formed.
-
Stoichiometry: Ensure you are using a slight excess of the coupling reagent and the carboxylic acid (typically 1.1 to 1.2 equivalents relative to the amine) to drive the reaction to completion.
dot
Caption: Workflow for troubleshooting low conversion.
Potential Cause B: Incorrect Base or pH
Aminium/uronium and phosphonium-based coupling reagents require a non-nucleophilic base (e.g., DIPEA, 2,4,6-collidine) to operate. The base neutralizes the acid formed during the reaction and deprotonates the amine starting material (if it is a salt), freeing the nucleophile. Using the wrong base or an incorrect amount can halt the reaction.
Solution:
-
Base Selection: Use 2-3 equivalents of a hindered tertiary amine like DIPEA. Avoid using nucleophilic bases like triethylamine (TEA) with highly reactive acylating agents, as it can lead to side reactions.
-
pH Monitoring: If your starting amine is the hydrochloride salt, ensure enough base is added to both neutralize the salt (1 eq.) and facilitate the coupling (1-2 eq.).
Problem 2: Formation of a high-molecular-weight, insoluble byproduct.
Potential Cause: Intermolecular Self-Reaction (Oligomerization)
This is the most common and problematic side reaction. One molecule's amine group can attack the activated ester of another molecule (either the starting methyl ester under harsh conditions or an activated carboxylate intermediate), leading to dimer, trimer, and polymer formation.
dot
References
Side reactions of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate with reagents
Technical Support Center: (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
Welcome to the technical support guide for this compound, a critical building block for researchers in drug development and materials science. This molecule's bifunctional nature, possessing both a primary amine and a methyl ester, offers significant synthetic versatility. However, this same feature presents unique chemoselectivity challenges that can lead to undesired side reactions, impacting yield and purity.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and optimized protocols. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to anticipate and mitigate common issues encountered during your experiments.
Core Principles of Reactivity
Understanding the distinct reactivity of the two functional groups is paramount to controlling reaction outcomes.
-
Primary Amine (-CH₂NH₂): This group is nucleophilic and basic. It readily participates in reactions such as acylation, alkylation, reductive amination, and protection (e.g., with Boc-anhydride). The lone pair of electrons on the nitrogen is the primary driver of its reactivity.
-
Methyl Ester (-CO₂Me): The carbonyl carbon of the ester is electrophilic. It is susceptible to nucleophilic attack, most commonly hydrolysis (saponification) under basic conditions to form a carboxylic acid, or aminolysis with another amine to form an amide.[1][2]
The key to successful synthesis is to select reagents and conditions that favor a reaction at one site while leaving the other untouched. The failure to achieve this selectivity is the root cause of most side reactions.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common experimental challenges in a question-and-answer format.
FAQ 1: Amide Coupling & Acylation Reactions
Question: "I am attempting to acylate the primary amine with an acyl chloride in the presence of triethylamine, but my yield is low and the NMR is complex. What are the likely side reactions?"
Answer: This is a frequent issue stemming from two primary sources: acid-base chemistry and intermolecular reactivity.
-
Cause 1: In-situ Amine Protonation. The reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl). This acid will immediately protonate the starting amine, rendering it non-nucleophilic and halting the reaction. While you have correctly identified the need for a base (triethylamine) to scavenge this acid, inefficient mixing or slow addition of the acyl chloride can create localized acidic environments that "kill" your starting material.
-
Cause 2: Intermolecular Aminolysis (Dimerization/Oligomerization). This is a significant side reaction for amino esters. The nucleophilic amine of one molecule can attack the electrophilic ester of another molecule, forming a dimeric amide-ester.[1][2] This process can continue, leading to oligomers or polymers, which explains the complex NMR spectrum. This side reaction is often accelerated by heat or concentrated reaction conditions.
Troubleshooting Steps:
-
Optimize Base and Addition: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) instead of triethylamine. Ensure slow, dropwise addition of the acyl chloride to a cooled (0 °C) solution of the amine and base to maintain control over the reaction and minimize side reactions.
-
Use Coupling Reagents: For sensitive substrates, avoid acyl chlorides altogether. Use standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole).[3][4] These reagents form a highly reactive O-acylisourea intermediate that reacts cleanly with the amine under milder conditions, significantly reducing the risk of side reactions.[5]
-
Dilution: Running the reaction at a lower concentration (e.g., 0.1 M) can disfavor the bimolecular dimerization side reaction relative to the desired intramolecular acylation.
FAQ 2: Ester Hydrolysis (Saponification)
Question: "I am trying to hydrolyze the methyl ester to the carboxylic acid using lithium hydroxide (LiOH), but I'm observing a significant amount of a white, insoluble precipitate which appears to be a polyamide."
Answer: This is a classic example of a competing intermolecular side reaction. While you are targeting the hydrolysis of the ester, the basic conditions can also facilitate the aminolysis reaction pathway described in FAQ 1.
-
Cause: Competing Nucleophiles. Under your reaction conditions, you have two nucleophiles competing for the ester: the hydroxide ion (OH⁻) for the desired hydrolysis and the primary amine of another molecule for the undesired aminolysis. At higher concentrations or temperatures, the bimolecular aminolysis reaction can become significant, leading to the formation of polyamide chains which often precipitate from solution.
Troubleshooting Steps:
-
Protect the Amine: The most robust solution is to protect the amine before hydrolysis. Reacting the starting material with Di-tert-butyl dicarbonate (Boc₂O) will form a Boc-protected amine.[6] This carbamate is stable to the basic conditions required for ester hydrolysis. Once the ester is saponified, the Boc group can be cleanly removed with an acid like trifluoroacetic acid (TFA). This orthogonal protection strategy completely eliminates the possibility of aminolysis.
-
Optimize Hydrolysis Conditions: If a protection-deprotection sequence is not feasible, conditions must be carefully optimized. Use a large excess of LiOH in a mixed solvent system like THF/water or Dioxane/water at low temperatures (0 °C to room temperature).[7] The low temperature and excess hydroxide help to favor the hydrolysis pathway kinetically over the aminolysis pathway. Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed.
FAQ 3: Reductive Amination
Question: "I am performing a reductive amination with an aldehyde and sodium borohydride (NaBH₄), but I am also seeing significant reduction of my methyl ester to the corresponding alcohol. How can I achieve chemoselectivity?"
Answer: This issue arises from the choice of reducing agent. While NaBH₄ is excellent for reducing aldehydes and ketones, it is a strong enough hydride donor to reduce esters, especially under prolonged reaction times or in the presence of certain additives.
-
Cause: Lack of Reagent Selectivity. The reactivity of hydride reagents varies. Sodium borohydride is less reactive than lithium aluminum hydride (LAH) but is still capable of reducing esters. The goal is to use a reducing agent that is reactive enough to reduce the intermediate iminium ion formed in situ, but not reactive enough to reduce the ester.[8][9]
Troubleshooting Steps:
-
Switch to a Selective Reducing Agent: The industry standard for chemoselective reductive aminations is Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) .[8][10] The acetate groups on STAB are electron-withdrawing, which attenuates the hydridic nature of the reagent. It is highly effective at reducing protonated imines and iminium ions while being generally unreactive towards esters and other less reactive carbonyls.[10]
-
Use Sodium Cyanoborohydride (NaBH₃CN): This is another mild and selective reducing agent. It is most effective under slightly acidic conditions (pH 5-6), which favors the formation of the iminium ion intermediate, the species it preferentially reduces.[10][11] Note that this reagent is toxic and generates cyanide gas upon decomposition in strong acid, so it must be handled with appropriate care.
Data & Diagrams
Table 1: Reagent Compatibility and Selectivity
| Reaction Type | Reagent | Target Group | Potential Side Reaction on Other Group | Recommendation |
| Amide Coupling | Acyl Chloride / Et₃N | Amine | Dimerization (Aminolysis of Ester) | Low Priority. Use only for robust substrates. |
| EDC, HOBt / DIPEA | Amine | Minimal | Recommended. High selectivity and mild conditions.[4] | |
| Ester Hydrolysis | NaOH or LiOH | Ester | Polyamide formation via aminolysis | Use with caution at low temp. Better to protect amine first.[12][7] |
| TFA / H₂O | Ester | Amine protonation (no reaction) | Not effective for hydrolysis. | |
| Reductive Amination | NaBH₄ | Amine (via imine) | Ester reduction to alcohol | Not Recommended. Poor selectivity. |
| NaBH(OAc)₃ (STAB) | Amine (via imine) | Minimal to none | Highly Recommended. Excellent chemoselectivity.[9][10] | |
| Amine Protection | Boc₂O, Base | Amine | Minimal | Standard Protocol for isolating ester reactivity.[6] |
Diagrams
Caption: Fig 1. Competing Reaction Pathways.
Caption: Fig 2. Troubleshooting Acylation Reactions.
Recommended Experimental Protocols
Protocol 1: Selective N-Boc Protection
This protocol isolates the ester functionality by protecting the amine, preventing all amine-related side reactions.
-
Dissolve this compound (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.2 M).
-
Add a base, typically triethylamine (1.5 eq) or DIPEA (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise or as a solution in the reaction solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup. The Boc-protected product can be purified by column chromatography if necessary.
Protocol 2: Optimized Ester Hydrolysis (on Boc-Protected Material)
This protocol achieves clean conversion to the carboxylic acid without risk of polymerization.
-
Dissolve the N-Boc protected amino ester from Protocol 1 (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).
-
Add Lithium Hydroxide monohydrate (LiOH·H₂O) (2-3 eq).
-
Stir the reaction at room temperature, monitoring by TLC or LCMS. The reaction is typically complete within 2-6 hours.
-
Once the starting material is consumed, carefully acidify the mixture to pH ~3-4 with cold 1N HCl.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected carboxylic acid.
Protocol 3: Chemoselective Reductive Amination
This protocol selectively forms a new C-N bond without affecting the ester.
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a solvent such as Dichloromethane (DCM) or Dichloroethane (DCE).
-
Add a small amount of acetic acid (optional, can catalyze imine formation).
-
Stir the mixture for 20-30 minutes at room temperature to allow for imine formation.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. The reaction may be mildly exothermic.
-
Stir at room temperature for 1-24 hours, monitoring progress by LCMS.
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Perform an aqueous workup, extracting the product into an organic solvent. The final product can be purified by column chromatography.
References
- 1. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. echemi.com [echemi.com]
- 3. hepatochem.com [hepatochem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
Welcome to the technical support center for the synthesis of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot and refine your reaction conditions effectively.
The primary and most efficient route to synthesizing this compound involves the reduction of the corresponding nitrile precursor, (1R,4R)-Methyl 4-cyanocyclohexanecarboxylate. The core challenge in this transformation is achieving high selectivity for the desired primary amine while minimizing the formation of common secondary and tertiary amine by-products.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the catalytic hydrogenation of nitriles to primary amines?
A1: The principal challenge is preventing the formation of secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amines.[2] This occurs because the primary amine product can react with the intermediate imine (R-CH=NH) formed during the reduction process. This subsequent reaction is often competitive with the hydrogenation of the imine to the primary amine.[3]
Q2: Which catalyst system is recommended for maximizing the yield of the primary amine?
A2: For the selective synthesis of primary amines from aliphatic nitriles, Raney Nickel is a highly effective and economical choice.[2][4] It often provides high yields and selectivity under optimized conditions. While other catalysts like Palladium on Carbon (Pd/C) or Rhodium on Carbon (Rh/C) are used for nitrile reductions, they can sometimes favor the formation of secondary or tertiary amines, particularly with aliphatic substrates.[5] Rhodium on alumina (Rh/Al₂O₃) is another viable option, known for its efficiency in hydrogenating dinitriles.[6]
Q3: How can I suppress the formation of secondary and tertiary amine by-products?
A3: The most common industrial and laboratory practice is to conduct the reaction in the presence of ammonia (NH₃) .[1][7] Ammonia shifts the equilibrium away from the formation of secondary and tertiary amines by competing with the primary amine product for reaction with the imine intermediate. Using a solvent saturated with ammonia or adding aqueous ammonium hydroxide can significantly enhance selectivity for the desired primary amine.
Q4: What are the typical solvents and reaction conditions?
A4: For catalytic hydrogenation with Raney Nickel, alcoholic solvents like ethanol or methanol are preferred. It is crucial to use a dry solvent when employing chemical reducing agents like KBH₄ to prevent side reactions.[3][4] Reaction temperatures can range from room temperature to 50-60°C, and hydrogen pressure is typically maintained between 50 psi and 500 psi, depending on the specific catalyst and substrate.[8] Mild conditions are generally preferred to minimize side reactions.
Q5: Are there effective alternatives to high-pressure catalytic hydrogenation?
A5: Yes. A highly efficient and mild alternative is the use of a Raney Nickel / Potassium Borohydride (KBH₄) system in dry ethanol.[3][4] This method avoids the need for a high-pressure hydrogenation setup and can produce excellent yields of the primary amine at room temperature.[3][4] Another alternative is catalytic transfer hydrogenation, which uses a hydrogen donor like hydrazinium monoformate in place of hydrogen gas.[9]
Visualizing the Reaction Pathway and Side Reactions
The following diagram illustrates the critical juncture in the nitrile reduction process where the reaction can either proceed to the desired primary amine or be diverted to form by-products.
Caption: Mechanism of primary vs. secondary amine formation.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound.
Protocol 1: Catalytic Hydrogenation with Raney® Nickel and H₂
This protocol is a standard method employing high-pressure hydrogen gas and is highly effective when optimized.
Step-by-Step Methodology:
-
Catalyst Preparation: In a fume hood, carefully wash commercially available Raney® Nickel (approx. 10-20% by weight of the starting nitrile) three times with anhydrous ethanol to remove the storage water.
-
Reaction Setup: To a high-pressure reactor vessel, add (1R,4R)-Methyl 4-cyanocyclohexanecarboxylate and anhydrous ethanol (or methanol) saturated with ammonia. Add the washed Raney® Nickel catalyst to the mixture.
-
Hydrogenation: Seal the reactor and purge it three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-150 psi).
-
Reaction: Begin vigorous stirring and heat the mixture to 40-50°C. Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots via GC or TLC. The reaction is typically complete within 4-12 hours.
-
Workup: After cooling the reactor to room temperature, carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the pyrophoric Raney® Nickel catalyst. Caution: Do not allow the catalyst filter cake to dry in the air, as it can ignite.[1] Keep it wet with solvent.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or by an acid-base extraction to isolate the amine.
Protocol 2: Chemical Reduction with Raney® Nickel and KBH₄
This method is an excellent alternative that avoids the need for a high-pressure reactor.[3][4]
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask under a nitrogen atmosphere, place potassium borohydride (KBH₄, 4.0 eq) and freshly washed Raney® Nickel (approx. 1.0 eq, moist weight).[3][4] Add dry ethanol (2.5 mL per mmol of substrate).[3]
-
Substrate Addition: While stirring the suspension, add a solution of (1R,4R)-Methyl 4-cyanocyclohexanecarboxylate (1.0 eq) in dry ethanol.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete in under an hour for aliphatic nitriles.[4] Monitor the reaction by TLC (e.g., CH₂Cl₂:MeOH = 15:1).[3]
-
Workup: Once the reaction is complete, filter the mixture through Celite® to remove the catalyst.
-
Purification: Evaporate the solvent from the filtrate. Dissolve the residue in ethyl acetate and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3] Further purification can be achieved via vacuum distillation.
Workflow Visualization
The general workflow for synthesis and purification is outlined below.
Caption: General experimental workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: Raney Nickel activity can decrease with improper storage or handling. 2. Catalyst Poisoning: Trace impurities (e.g., sulfur compounds) in reagents or solvents can poison the catalyst. 3. Insufficient Hydrogen: For Protocol 1, this could be due to a leak in the system or insufficient pressure. For Protocol 2, the KBH₄ may have degraded. | 1. Use freshly prepared or a new batch of Raney Nickel. Ensure it is thoroughly washed. 2. Use high-purity, degassed solvents and reagents. 3. For Protocol 1, check the reactor seals and increase H₂ pressure if necessary. For Protocol 2, use fresh, dry KBH₄. |
| High Yield of Secondary/Tertiary Amine By-products | 1. Absence of Ammonia: The primary amine product is reacting with the imine intermediate.[2][7] 2. High Reaction Temperature: Elevated temperatures can favor the condensation reaction that leads to by-products. 3. Low Hydrogen Pressure: Insufficient hydrogen concentration can slow the final reduction step, allowing more time for side reactions. | 1. Crucial Step: Add ammonia to the reaction mixture, either as a saturated solution in the solvent or as aqueous ammonium hydroxide.[7] 2. Lower the reaction temperature. For many aliphatic nitriles, room temperature to 40°C is sufficient.[4] 3. Increase the hydrogen pressure to favor the direct reduction of the imine intermediate. |
| Formation of Aldehyde or Alcohol Impurities | 1. Partial Reduction & Hydrolysis: The imine intermediate can hydrolyze to an aldehyde, especially if water is present. The aldehyde can then be reduced to an alcohol.[10] 2. Ester Reduction: Under very harsh conditions or with certain catalysts, the methyl ester group could potentially be reduced. | 1. Ensure anhydrous conditions, especially for the KBH₄ reduction (Protocol 2). Perform a careful workup to minimize hydrolysis of the intermediate. 2. Use milder conditions (lower temperature and pressure). Raney Nickel is generally not aggressive enough to reduce the ester under these conditions. |
| Difficult Filtration (Clogged Filter) | 1. Fine Catalyst Particles: Raney Nickel can contain very fine particles that pass through or clog standard filter paper. | 1. Use a thick pad of Celite® (diatomaceous earth) over the filter paper. This creates a porous filter bed that effectively traps the fine catalyst particles. |
| Product is Contaminated with Boron Salts (Protocol 2) | 1. Incomplete Aqueous Wash: Borate salts formed from KBH₄ are water-soluble but may not be fully removed with a single wash. | 1. After evaporating the ethanol, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash thoroughly with water multiple times. A final brine wash can help break emulsions and further dry the organic layer.[11] |
References
- 1. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Stability issues of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate under acidic/basic conditions
Introduction: Welcome to the technical support guide for (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate. This document is designed for researchers, scientists, and drug development professionals who utilize this compound and require a deep understanding of its chemical stability. The molecule possesses two key functional groups: a primary amine and a methyl ester, situated in a trans configuration on a cyclohexane ring. The reactivity of these groups, particularly under acidic and basic conditions, is critical to experimental design, formulation, and storage. This guide provides in-depth, field-proven insights into potential stability issues, troubleshooting strategies, and validated experimental protocols in a direct question-and-answer format.
PART 1: Frequently Asked Questions (FAQs) - Core Stability Issues
This section addresses the most common questions regarding the chemical behavior of this compound in various chemical environments.
Q1: What is the primary degradation pathway for this compound under acidic conditions?
Under acidic conditions, the principal degradation pathway is the hydrolysis of the methyl ester functional group.[1][2][3] This reaction is catalyzed by the presence of hydronium ions (H₃O⁺) and results in the cleavage of the ester bond to yield two products: (1R,4R)-4-(aminomethyl)cyclohexanecarboxylic acid and methanol.
Causality: The reaction mechanism begins with the protonation of the carbonyl oxygen of the ester. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[3] The subsequent steps involve proton transfer and the elimination of methanol to form the final carboxylic acid product. Concurrently, the primary amine group on the cyclohexane ring will be protonated to form a stable ammonium salt (-NH₃⁺), which does not directly participate in the hydrolysis but affects the overall charge and solubility of the molecule.
Q2: How does the compound behave under basic conditions?
In the presence of a base (e.g., sodium hydroxide, potassium hydroxide), the compound undergoes base-catalyzed hydrolysis, a reaction more commonly known as saponification.[1][4] This reaction is generally faster and, unlike its acid-catalyzed counterpart, is effectively irreversible.[3] The process consumes a stoichiometric equivalent of the base.
Causality: The reaction is initiated by the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide ion (CH₃O⁻) as the leaving group. The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, resulting in the formation of a carboxylate salt and methanol. This final acid-base step is what drives the reaction to completion, rendering it irreversible.[3]
Q3: Is intramolecular cyclization to form a lactam a significant concern?
Intramolecular cyclization to form a lactam is not a primary or significant degradation pathway for this compound under typical conditions.
Causality: Lactam formation involves the intramolecular attack of the amine nucleophile on the ester's carbonyl carbon.[5][6] For this reaction to occur efficiently, the reacting groups must be able to achieve a favorable spatial orientation, typically leading to the formation of a stable 5- or 6-membered ring. In this molecule, the amine and ester groups are in a trans-1,4-diequatorial position on the cyclohexane ring, placing them far apart on opposite sides of the ring. This rigid stereochemistry creates a significant steric barrier, making intramolecular cyclization energetically unfavorable. While other amino esters readily form lactams, the specific stereoisomer here prevents this pathway.[7]
Q4: I'm observing an unexpected impurity during a stability study under concentrated or high-temperature basic conditions. What could it be?
If lactam formation is ruled out, the most likely unexpected impurity under forcing conditions (especially with low solvent and high temperature) is an intermolecular amide dimer .
Causality: This occurs through a process called aminolysis, where the primary amine of one molecule of this compound acts as a nucleophile and attacks the methyl ester of a second molecule.[8] While the methoxide leaving group is poor, this reaction can be forced under harsh conditions.[8][9] The resulting product would be a dimer connected by an amide bond, with a significantly higher molecular weight. This should be readily distinguishable from the parent compound and the hydrolysis product by mass spectrometry.
Q5: What are the expected primary degradation products I need to monitor?
Based on the primary degradation pathways, you should monitor the formation of one key product:
-
(1R,4R)-4-(aminomethyl)cyclohexanecarboxylic acid: This is the product of both acid- and base-catalyzed hydrolysis (in its salt form under basic conditions). It is a known compound, structurally related to Tranexamic Acid.[10][11]
Your analytical method must be able to separate the parent compound from this key degradant.
PART 2: Troubleshooting Guide
This section provides solutions to common experimental challenges encountered when working with this compound.
Issue: My sample is degrading much faster than expected, even in a supposedly neutral pH buffer.
-
Possible Cause 1: Actual pH Deviation. Your "neutral" buffer may have shifted pH over time due to CO₂ absorption from the air (making it slightly acidic) or interaction with glass surfaces.
-
Troubleshooting Step: Always measure the pH of your solution immediately before adding the compound. Use freshly prepared, high-quality buffers. Consider using a buffer system with a pKa closer to your target pH for better stability.
-
-
Possible Cause 2: Catalytic Impurities. Trace amounts of metal ions or other acidic/basic impurities in your reagents or on your glassware can catalyze hydrolysis.
-
Troubleshooting Step: Use high-purity solvents and reagents (e.g., HPLC grade). Ensure glassware is scrupulously cleaned and rinsed with purified water.
-
Issue: I am struggling to separate the parent compound from its hydrolysis product, (1R,4R)-4-(aminomethyl)cyclohexanecarboxylic acid, using reverse-phase HPLC.
-
Problem: At neutral pH, the parent compound is cationic (protonated amine), while the degradant is zwitterionic (protonated amine and deprotonated carboxylate). Their differing polarities can make co-elution a problem.
-
Troubleshooting Step 1 (Recommended): Adjust Mobile Phase pH. The most effective solution is to control the ionization state of both molecules. Lowering the mobile phase pH (e.g., to pH 2.5-3.0 with formic acid or phosphoric acid) will ensure both the parent and the degradant have a protonated amine and that the degradant's carboxylic acid is fully protonated. This makes both species positively charged and more amenable to separation based on the subtle differences in their structure on a C18 column.
-
Troubleshooting Step 2: Use an Ion-Pairing Reagent. If pH adjustment is insufficient, adding an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can improve retention and resolution of the polar, charged analytes.
-
Troubleshooting Step 3: Consider HILIC. Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is well-suited for separating polar, charged compounds and may provide better results if reverse-phase methods fail.
-
Issue: How can I definitively confirm the identity of a suspected degradation product?
-
Solution: Use Mass Spectrometry. The most powerful tool is Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Troubleshooting Step: Analyze your degraded sample by LC-MS. The expected hydrolysis product, (1R,4R)-4-(aminomethyl)cyclohexanecarboxylic acid, has a molecular weight of 157.21 g/mol . You should look for the corresponding [M+H]⁺ ion at m/z 158.2. The parent compound, this compound, has a molecular weight of 171.24 g/mol [12] and will show an [M+H]⁺ ion at m/z 172.2. This mass difference of 14 Da is characteristic of the loss of a methyl group and the addition of a hydrogen.
-
PART 3: Experimental Protocols & Data
Forced degradation studies are essential for understanding stability and are a requirement of regulatory bodies like the ICH.[13][14][15] The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating without generating secondary, irrelevant degradants.
Data Summary: Degradation of this compound
| Stress Condition | Reagent/Temp | Primary Degradation Product | Mechanism | Key Analytical Note |
| Acidic | 0.1 M HCl, 60 °C | (1R,4R)-4-(aminomethyl)cyclohexanecarboxylic acid | Hydrolysis[2] | Product is cationic. Separation from parent requires controlled mobile phase pH. |
| Basic | 0.1 M NaOH, 40 °C | Sodium (1R,4R)-4-(aminomethyl)cyclohexanecarboxylate | Saponification[4] | Reaction is rapid and irreversible. Product is zwitterionic/anionic. |
| Forced Basic | 1 M NaOH, 80 °C | (1R,4R)-4-(aminomethyl)cyclohexanecarboxylic acid + Dimer | Saponification & Aminolysis[8] | Potential for intermolecular amide formation. Monitor for higher MW species. |
Protocol 1: Forced Degradation Under Acidic Conditions
This protocol is designed to induce and analyze acid-catalyzed hydrolysis.
-
Preparation of Solutions:
-
Prepare a 1.0 M HCl stock solution.
-
Prepare a 1.0 M NaOH stock solution (for neutralization).
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
-
Degradation Procedure:
-
In a clean vial, add 1 mL of the compound stock solution.
-
Add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
In parallel, prepare a control sample by adding 1 mL of the compound stock solution to 1 mL of water.
-
Cap the vials tightly and place them in a water bath or oven set to 60 °C.
-
-
Time-Point Sampling:
-
Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquot by adding an equimolar amount of NaOH (e.g., 100 µL of 0.1 M NaOH) to quench the reaction.
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 3).
-
Compare the chromatograms of the stressed samples to the time-zero sample and the control to identify degradation peaks.
-
Protocol 2: Forced Degradation Under Basic Conditions
This protocol is designed to induce and analyze base-catalyzed hydrolysis (saponification).
-
Preparation of Solutions:
-
Use the same stock solutions as in Protocol 1.
-
-
Degradation Procedure:
-
In a clean vial, add 1 mL of the compound stock solution.
-
Add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Prepare a control sample as described in Protocol 1.
-
Cap the vials tightly and place them in a water bath set to a lower temperature, such as 40 °C, as saponification is typically faster.
-
-
Time-Point Sampling:
-
Withdraw aliquots (e.g., 100 µL) at earlier time points (e.g., 0, 1, 2, 4, 8 hours).
-
Immediately neutralize the aliquot by adding an equimolar amount of HCl (e.g., 100 µL of 0.1 M HCl).
-
Dilute the neutralized sample for HPLC analysis.
-
-
Analysis:
-
Analyze the samples by HPLC, focusing on the rapid disappearance of the parent peak and the appearance of the degradant peak.
-
Protocol 3: Stability-Indicating HPLC-UV Method
This is a starting point for a method capable of resolving the parent compound from its primary degradant.
-
Instrument: HPLC with UV Detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 50% B
-
15-17 min: 50% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as there are no strong chromophores)
-
Injection Volume: 10 µL
Method Validation Rationale: The low pH of the mobile phase (approx. 2.7) ensures that the carboxylic acid of the degradant is protonated and that the primary amines of both the parent and degradant are protonated (cationic). This consistent ionization state allows for reproducible separation based on hydrophobicity.
PART 4: Visualizations
Chemical Degradation Pathways
Caption: Primary degradation pathways under acidic and basic conditions.
Forced Degradation Experimental Workflow
Caption: Workflow for conducting a forced degradation stability study.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. δ-Lactam synthesis [organic-chemistry.org]
- 8. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03524C [pubs.rsc.org]
- 10. clearsynth.com [clearsynth.com]
- 11. US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1 - Google Patents [patents.google.com]
- 12. This compound | C9H17NO2 | CID 12721444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. longdom.org [longdom.org]
Removal of stereoisomers from (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
Topic: Purification of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Introduction
This compound is a critical building block in pharmaceutical synthesis, where stereochemical purity is not merely a matter of quality but a fundamental requirement for safety and efficacy. Synthetic routes often yield a mixture of stereoisomers, including the desired (1R,4R)-trans isomer, its enantiomer (1S,4S)-trans, and the corresponding cis-diastereomers ((1R,4S) and (1S,4R)). Isolating the target (1R,4R) isomer to a high degree of purity is a frequent and significant challenge.
This guide provides in-depth technical support in a direct question-and-answer format to address the specific issues encountered during the purification process. We will explore the underlying principles of separation, offer detailed troubleshooting protocols, and provide field-proven insights to streamline your workflow and ensure the stereochemical integrity of your final compound.
Frequently Asked Questions & Troubleshooting Guides
General Strategy & Initial Assessment
Question: What are the typical stereoisomeric impurities I should expect, and what is the overall strategy for removing them?
Answer: In a typical synthesis, you will encounter two main types of stereoisomeric impurities:
-
Diastereomers: The cis-isomers, (1R,4S)- and (1S,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate.
-
Enantiomers: The (1S,4S)-trans isomer, which forms a racemic mixture with your target (1R,4R) isomer.
Because diastereomers have different physical properties (e.g., boiling point, solubility, polarity), they can often be separated from the trans isomers using standard laboratory techniques like fractional crystallization or column chromatography. Enantiomers, however, have identical physical properties in an achiral environment and require a chiral separation technique for resolution.[1][2][3]
The most effective overall strategy follows a two-stage approach, as outlined in the workflow diagram below. First, remove the cis diastereomers to isolate the racemic trans mixture. Second, perform a chiral resolution on the trans mixture to isolate the desired (1R,4R) enantiomer.
Caption: Overall purification workflow for isolating the (1R,4R) isomer.
Troubleshooting Diastereomeric (Cis/Trans) Separation
Question: My attempt to separate the cis and trans isomers via column chromatography resulted in poor separation. What can I do to improve it?
Answer: Poor separation of cis and trans diastereomers on a silica gel column is typically due to insufficient difference in polarity or improper solvent system selection. The key is to screen and optimize your mobile phase to maximize the difference in retention factors (ΔRf).
Troubleshooting Steps:
-
Systematic Solvent Screening: Start with a standard eluent system like Hexane/Ethyl Acetate and gradually increase polarity. If separation is still poor, introduce a third solvent. A common strategy for amino esters is to use a Dichloromethane/Methanol system, often with a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (~0.1-1%). The basic modifier suppresses the ionization of the amine group, reducing peak tailing and improving resolution.
-
TLC Analysis First: Before running a large column, perform a thorough TLC analysis with various solvent systems. A good target is to find a system that gives an Rf of ~0.3 for the desired trans isomer while maximizing the separation from the cis isomer spot.
-
Column Parameters:
-
Loading: Do not overload the column. A general rule is to load no more than 1-2% of the silica gel mass.
-
Packing: Ensure the column is packed uniformly to prevent channeling. A wet slurry packing method is generally superior to dry packing.
-
Flow Rate: Use a slower flow rate to allow for better equilibration between the stationary and mobile phases, which can enhance resolution.
-
Troubleshooting Enantiomeric Resolution
Question: What is the most reliable method for resolving the racemic trans-Methyl 4-(aminomethyl)cyclohexanecarboxylate?
Answer: For preparative scale, diastereomeric salt crystallization is the most robust and economically viable method.[4][5] This classical resolution technique involves reacting your racemic amine with a single enantiomer of a chiral acid. This reaction forms a pair of diastereomeric salts, which, like other diastereomers, have different solubilities and can be separated by fractional crystallization.[4] For analytical scale or smaller preparative work, chiral HPLC is the method of choice due to its high resolving power and speed.[6][7]
| Technique | Typical Scale | Advantages | Disadvantages |
| Diastereomeric Salt Crystallization | Milligram to Multi-kilogram | Cost-effective, scalable, yields high enantiopurity. | Requires screening of resolving agents and solvents; can be labor-intensive.[5] |
| Chiral HPLC/SFC | Analytical to Gram | Fast method development, high resolution, direct separation.[6][7] | Expensive chiral columns and solvents; limited loading capacity for preparative scale. |
| Enzymatic Resolution | Varies | Highly selective, mild reaction conditions. | Enzyme may not be available or active for the substrate; requires process optimization.[8] |
| Table 1: Comparison of Common Chiral Resolution Techniques. |
Question: I am trying diastereomeric salt crystallization, but the salt is "oiling out" instead of crystallizing. What is causing this and how can I fix it?
Answer: "Oiling out" occurs when the diastereomeric salt is more soluble in the solvent than the solvent is in the salt, leading to a liquid-liquid phase separation instead of crystallization. This is a common problem that can be solved by systematically adjusting the crystallization parameters.
Caption: Decision tree for troubleshooting crystallization issues.
Causality: The fundamental cause is supersaturation being achieved at a point where the salt's melting point is below the solution temperature, or the system enters a metastable liquid-liquid phase separation zone. By changing the solvent to one with lower solvating power, or by reducing concentration and cooling rate, you can navigate the phase diagram to favor direct solid crystallization.[5]
Question: How do I choose the right chiral resolving agent?
Answer: The choice of resolving agent is critical and somewhat empirical. For resolving a basic amine like yours, you need a chiral acid. The ideal agent will form a salt that crystallizes well and has a significant solubility difference between the two diastereomers. Tartaric acid derivatives are a classic and effective choice.
| Chiral Resolving Acid | Structure Type | Comments |
| (+)-Tartaric Acid / (-)-Tartaric Acid | Dicarboxylic Acid | Widely available, inexpensive. A good first choice for screening. |
| (1R)-(-)-10-Camphorsulfonic Acid | Sulfonic Acid | Strong acid, forms stable salts. |
| (S)-(+)-Mandelic Acid | α-Hydroxy Acid | Often provides good discrimination due to its rigid structure. |
| Di-p-toluoyl-tartaric acid (DPTTA) | Tartaric Acid Derivative | Bulky aromatic groups can enhance crystal packing and solubility differences. |
| Table 2: Common Chiral Resolving Acids for Amines. |
Experimental Protocol 1: Diastereomeric Salt Resolution
-
Salt Formation: Dissolve 1.0 equivalent of the racemic trans-Methyl 4-(aminomethyl)cyclohexanecarboxylate in a suitable solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent (e.g., (S)-(+)-Mandelic Acid) in the same solvent.
-
Crystallization: Slowly add the acid solution to the amine solution with stirring. Heat the mixture gently to ensure complete dissolution. Allow the solution to cool slowly to room temperature, then potentially to 0-5 °C to induce crystallization. If no crystals form, try adding a non-polar anti-solvent (e.g., heptane) dropwise until turbidity persists.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent. This solid is your enriched diastereomeric salt.
-
Purity Check: Analyze the enantiomeric purity of the amine from a small sample of the salt (see Protocol 2). The mother liquor will be enriched in the other diastereomer.
-
Recrystallization: If the desired diastereomeric excess (d.e.) is not achieved, recrystallize the salt from the same or a different solvent system to enhance purity.
-
Liberation of Free Amine: Dissolve the purified salt in water and basify with a base like NaOH or Na2CO3 to a pH > 10. This deprotonates the amine and protonates the resolving agent.
-
Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). The chiral resolving agent will remain in the aqueous layer as its salt.
-
Final Product: Wash, dry, and concentrate the organic layer to yield the enantiomerically pure this compound.
Analytical & Quality Control
Question: How can I accurately determine the enantiomeric excess (e.e.) of my resolved amine?
Answer: Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for determining enantiomeric purity.[9][10] It provides high-resolution separation of enantiomers, allowing for precise quantification.[11]
Principle: The separation occurs on a Chiral Stationary Phase (CSP). Enantiomers interact differently with the chiral environment of the CSP, forming transient diastereomeric complexes with different stabilities.[10] This difference in interaction energy leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for a wide range of compounds, including amines.[10][12]
Experimental Protocol 2: Analytical Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based column, such as one based on cellulose tris(3,5-dimethylphenylcarbamate). These are known to be effective for a broad range of racemates.[12]
-
Mobile Phase Screening:
-
Normal Phase: Typically use a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A common starting point is 90:10 Hexane:IPA.
-
Polar Organic Mode: Use a single polar solvent like acetonitrile or methanol, often with an additive.
-
Additives: For basic analytes like your amine, adding a small amount of a basic modifier (e.g., 0.1% diethylamine or ethylenediamine) to the mobile phase is crucial. It minimizes interactions with residual acidic silanols on the silica support, preventing severe peak tailing and improving resolution.
-
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.22 µm membrane.
-
Analysis: Inject the sample onto the column and monitor the elution profile with a UV detector (if the molecule has a chromophore) or an Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD) if it does not.
-
Optimization: Adjust the mobile phase composition (e.g., the percentage of alcohol) to optimize the resolution (Rs) between the two enantiomer peaks. A resolution of Rs > 1.5 is considered baseline separation.
| Parameter | Problem | Recommended Action |
| Resolution (Rs) | Peaks are co-eluting or poorly resolved. | Decrease the percentage of the polar modifier (e.g., alcohol) in the mobile phase. Try a different CSP. |
| Peak Shape | Severe tailing. | Add a basic modifier (e.g., 0.1% diethylamine) to the mobile phase. |
| Retention Time (k') | Too short or too long. | Decrease or increase the polar modifier percentage, respectively. |
| Table 3: Troubleshooting Chiral HPLC Separations. |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 4. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. shimadzu.com [shimadzu.com]
- 7. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 8. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 9. benchchem.com [benchchem.com]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. columnex.com [columnex.com]
- 12. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Stereoselective Synthesis of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
Welcome to the Technical Support Center dedicated to the stereoselective synthesis of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate. This molecule, a key derivative of tranexamic acid, presents significant synthetic challenges, particularly in establishing the desired trans-1,4-stereochemistry with high fidelity. This guide is designed for researchers, chemists, and process development professionals to navigate and troubleshoot these complexities. We will delve into the causality behind experimental choices, offering field-proven insights to optimize your reaction outcomes.
The primary and most effective route to achieving the desired (1R,4R) stereochemistry involves the asymmetric hydrogenation of a prochiral aromatic precursor, such as methyl 4-cyanobenzoate or methyl 4-(aminomethyl)benzoate. The core challenge lies in controlling the facial selectivity of hydrogen addition to the benzene ring, which dictates both the cis/trans relationship of the substituents and their absolute stereochemistry.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental hurdles in a direct question-and-answer format, providing actionable solutions grounded in mechanistic principles.
Issue 1: Poor Diastereoselectivity (Low trans:cis Ratio)
Q: My hydrogenation is complete, but I'm obtaining a significant amount of the undesired cis-diastereomer. How can I increase the formation of the (1R,4R)-trans product?
A: Achieving a high trans:cis ratio is the most critical challenge in this synthesis. The formation of the trans isomer is generally favored thermodynamically, but kinetic control is paramount. Several factors influence the diastereomeric ratio (d.r.).
Potential Causes & Solutions:
-
Suboptimal Catalyst System: The choice of metal and its ligand framework is the primary driver of stereoselectivity. While Palladium (Pd) and Platinum (Pt) on carbon are used for simple hydrogenations, Ruthenium (Ru) and Rhodium (Rh) complexes offer superior control.[1][2]
-
Actionable Advice: Transition to a Ruthenium-based catalyst system. Catalysts like [RuCl2(p-cymene)]2 paired with a chiral ligand such as (R,R)-TsDPEN or a BINAP variant are well-established for the asymmetric hydrogenation of arenes.[3][4] These systems create a well-defined chiral pocket that sterically directs the substrate to favor one diastereomeric transition state.
-
-
Incorrect Solvent Choice: The solvent profoundly impacts catalyst activity and the stability of the transition state complex.
-
Actionable Advice: Conduct a solvent screen. Protic solvents like methanol or ethanol can participate in the hydrogen-bonding network and alter selectivity. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may offer a different coordination environment. Reviewing literature for the specific catalyst class can reveal proven solvent systems.[5]
-
-
High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable cis-isomer, eroding diastereoselectivity.
-
Actionable Advice: Systematically lower the reaction temperature. Perform the reaction at a range of temperatures (e.g., 50°C, 25°C, 0°C). Lowering the temperature amplifies the energy difference between the diastereomeric transition states, enhancing selectivity.[5] Be mindful that this will slow the reaction rate, requiring longer run times.
-
-
Inadequate Hydrogen Pressure: Hydrogen pressure affects the concentration of active catalytic species and can influence the reaction pathway.
-
Actionable Advice: Optimize hydrogen pressure. While higher pressures (50-200 kg/cm ²) can accelerate the reaction, they may sometimes negatively impact selectivity.[2] Experiment with pressures in the range of 10-100 atm to find the optimal balance between reaction rate and diastereoselectivity.
-
Issue 2: Low Enantiomeric Excess (ee%)
Q: I have achieved a good trans:cis ratio, but the enantiomeric excess of my (1R,4R)-trans isomer is low. What steps can I take to improve enantioselectivity?
A: Low enantiomeric excess (ee%) indicates that the chiral catalyst is not effectively differentiating between the two prochiral faces of the aromatic ring.
Potential Causes & Solutions:
-
Mismatched Chiral Ligand: The "lock-and-key" interaction between the chiral ligand and the substrate is fundamental to enantioselection. The electronic and steric properties of the ligand must be compatible with the substrate.
-
Actionable Advice: Screen a library of chiral ligands. For Ru-catalyzed hydrogenations, ligands from the BINAP, TsDPEN, or PhTRAP families are excellent starting points.[3][6] The choice between (R)- and (S)-configured ligands will determine which enantiomer is produced. For example, while an (R)-BINAP catalyst does not automatically yield an (R)-product, a specific ligand configuration will consistently favor one enantiomer for a given substrate class.[6]
-
-
Catalyst Impurities or Degradation: Chiral catalysts can be sensitive to air, moisture, and impurities in the starting materials or solvent, leading to the formation of achiral or less active species that can erode enantioselectivity.
-
Actionable Advice:
-
Use Fresh, High-Purity Catalyst: Ensure the catalyst and ligand are from a reliable source or freshly prepared.
-
Maintain an Inert Atmosphere: Rigorously exclude oxygen and water by using Schlenk techniques or a glovebox. Purge the reaction vessel thoroughly with an inert gas like argon or nitrogen before introducing hydrogen.[5]
-
-
-
Presence of Additives (or Lack Thereof): The presence of acidic or basic additives can dramatically alter the catalytic cycle and the nature of the active species.
-
Actionable Advice: Investigate the effect of additives. For some Ru-diamine catalyst systems, the addition of a base (e.g., potassium tert-butoxide) is necessary to generate the active catalytic species.[7] Conversely, acidic impurities can protonate the catalyst or substrate, altering its reactivity. Ensure all reagents are purified and of appropriate grade.
-
Issue 3: Catalyst Deactivation or Incomplete Conversion
Q: My reaction stalls before reaching full conversion, or the catalyst appears to be inactive from the start. What is causing this?
A: Catalyst deactivation is a common practical problem in hydrogenation reactions, often stemming from impurities that act as poisons.
Potential Causes & Solutions:
-
Catalyst Poisoning: The starting material or solvent may contain functional groups or impurities that irreversibly bind to the metal center, blocking the active site. Common poisons include sulfur (from thiols, thioethers), phosphorus (from phosphines), and strong coordinating agents. The primary amine product itself can sometimes act as a catalytic poison.[3]
-
Actionable Advice:
-
Purify Starting Materials: Ensure the aromatic precursor is of high purity. Recrystallization or column chromatography may be necessary.
-
Use High-Purity Solvents and Hydrogen: Use HPLC-grade or freshly distilled solvents and high-purity hydrogen gas (99.999%).
-
In Situ Protection: In some cases, the product amine can be acylated in situ by adding an agent like Boc₂O. This prevents the amine from coordinating to the catalyst and causing inhibition.[3][8]
-
-
-
Incorrect Catalyst Loading: Insufficient catalyst will lead to slow or incomplete reactions, while excessive loading is uneconomical and can sometimes lead to side reactions.
-
Actionable Advice: Optimize the catalyst loading (Substrate:Catalyst ratio). Typical loadings range from 100:1 to 10,000:1. Start with a higher loading (e.g., 1 mol%) to confirm catalyst activity, then gradually decrease it to find the optimal level.[5]
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing poor stereoselectivity.
Caption: Troubleshooting workflow for low stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable precursor for this synthesis?
The synthesis can start from several p-substituted benzene rings. A common and effective precursor is methyl 4-cyanobenzoate . The hydrogenation of the cyano group to an aminomethyl group and the aromatic ring reduction can sometimes be performed sequentially or concurrently.[2] Another route involves starting with p-aminobenzoic acid , esterifying it, and then performing the asymmetric hydrogenation.[9] The choice depends on the availability of starting materials and the specific catalyst's tolerance to different functional groups.
Q2: How do I accurately measure the trans:cis ratio and ee%?
Accurate determination of stereoisomeric purity is crucial.
-
For Diastereomeric Ratio (d.r.): ¹H NMR spectroscopy is often sufficient. The protons on the cyclohexane ring will have different chemical shifts and coupling constants for the cis and trans isomers.
-
For Enantiomeric Excess (ee%): Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is the standard method. You must develop a separation method using a suitable chiral stationary phase (e.g., a cyclodextrin- or cellulose-based column).
Q3: Can Asymmetric Transfer Hydrogenation be used as an alternative?
Yes, Asymmetric Transfer Hydrogenation (ATH) is a viable alternative to high-pressure catalytic hydrogenation.[4] In ATH, a hydrogen donor like isopropanol or formic acid is used instead of H₂ gas.[7] Ruthenium catalysts, such as those derived from TsDPEN, are highly effective for this transformation.[4] ATH often proceeds under milder conditions (e.g., atmospheric pressure) and can sometimes offer different or improved selectivity profiles, making it a valuable strategy to explore during optimization.
Data Presentation: Catalyst System Comparison
The table below summarizes representative data on how different catalytic systems and conditions can influence the outcome of arene hydrogenation, illustrating the importance of systematic screening.
| Catalyst Precursor | Chiral Ligand | Solvent | Temp (°C) | H₂ Pressure (atm) | Stereoselectivity Outcome | Reference |
| [RuCl(p-cymene)]Cl | (R,R)-PhTRAP | THF | 80 | 10 | High yields, moderate to good ee% (up to 57%) for related systems. | [3] |
| Ruthenium on Carbon (Ru/C) | (none - achiral) | Aqueous | 90 - 200 | 50 - 200 | High conversion but yields a mix of stereoisomers (no ee%). | [2] |
| Rhodium Precursor | Chiral Bisphosphine | MeOH | 25 | 50 | Often used for heteroaromatics, high ee% reported. | [10] |
| Iridium-based catalyst | Chiral Ligand | DCM | 40 | 60 | Effective for quinolines, demonstrates high activity for arenes. | [11] |
Note: This table is illustrative. Specific results for this compound will require experimental validation.
Experimental Protocol: Asymmetric Hydrogenation of Methyl 4-cyanobenzoate
This protocol provides a representative starting point for the synthesis. Warning: High-pressure hydrogenation should only be performed by trained personnel using appropriate safety equipment (autoclave, blast shields).
Objective: To synthesize this compound with high diastereomeric and enantiomeric excess.
Materials:
-
Methyl 4-cyanobenzoate (1.0 eq)
-
[RuCl2(p-cymene)]2 (0.005 eq, 0.5 mol%)
-
(R,R)-TsDPEN (0.011 eq, 1.1 mol%)
-
Sodium tert-butoxide (0.05 eq, 5 mol%)
-
Degassed Methanol (solvent)
-
High-purity Hydrogen gas
Procedure:
-
Catalyst Pre-formation: In a glovebox or under a strict argon atmosphere, add [RuCl2(p-cymene)]2 and (R,R)-TsDPEN to a Schlenk flask. Add half of the total degassed methanol and stir the mixture at room temperature for 30 minutes to form the pre-catalyst.
-
Reaction Setup: In a separate glass liner for the autoclave, add methyl 4-cyanobenzoate and sodium tert-butoxide.
-
Transfer and Seal: Transfer the pre-catalyst solution to the glass liner containing the substrate via cannula. Rinse the Schlenk flask with the remaining degassed methanol and add it to the liner to ensure complete transfer.
-
Hydrogenation: Place the sealed glass liner into the high-pressure autoclave. Purge the autoclave head and vessel with argon (3 cycles), followed by hydrogen gas (3 cycles).
-
Reaction Conditions: Pressurize the autoclave to 50 atm with hydrogen. Begin stirring and heat the reaction to 40°C.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Purge the system with argon.
-
Isolation: Remove the reaction mixture. Filter it through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the pure this compound.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and MS. Determine the d.r. by NMR and the ee% by chiral HPLC.
References
- 1. prepchem.com [prepchem.com]
- 2. US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1 - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
Welcome to the technical support center for the analytical characterization of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your results.
Introduction to the Molecule and its Analytical Challenges
This compound is the methyl ester of tranexamic acid, a well-known antifibrinolytic agent. The presence of a primary amine, an ester functional group, and two chiral centers on a cyclohexane ring presents a unique set of analytical challenges. These include achieving adequate chromatographic resolution from its stereoisomers, managing peak shape for the basic amine, ensuring stereochemical integrity, and identifying potential impurities and degradants.
This guide will address these challenges by providing practical, field-proven insights and methodologies.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing probable causes and step-by-step solutions.
High-Performance Liquid Chromatography (HPLC)
Problem 1: My this compound peak is tailing in reversed-phase HPLC.
-
Probable Cause 1: Secondary Interactions with Residual Silanols. The basic amine group of your analyte can interact with acidic residual silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Solution:
-
Lower the mobile phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of the amine group (approximately 10-11). A pH of 2.5-3.5 is often effective in protonating the silanol groups and minimizing these secondary interactions.[1]
-
Use a modern, end-capped column: Employ a high-purity silica column with robust end-capping to minimize the number of accessible silanol groups.
-
Add a competing base: Incorporate a small amount of a competing base, like triethylamine (TEA) (0.1-0.5% v/v), into your mobile phase to saturate the active sites on the stationary phase.
-
-
-
Probable Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution:
-
Reduce the injection volume or sample concentration. Perform a series of injections with decreasing amounts of analyte to see if the peak shape improves.
-
Use a column with a higher loading capacity. Consider a column with a larger internal diameter or a stationary phase with a higher carbon load.
-
-
Problem 2: I am not getting any retention on my C18 column.
-
Probable Cause: The compound is highly polar, especially in its protonated form, leading to poor retention on traditional reversed-phase columns.
-
Solution:
-
Use a polar-embedded or polar-endcapped column: These columns are designed to provide better retention for polar compounds.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. A typical HILIC mobile phase consists of a high percentage of acetonitrile with a small amount of aqueous buffer.
-
Ion-Pair Chromatography: Add an ion-pairing reagent (e.g., heptafluorobutyric acid for positive ion mode) to the mobile phase to increase the hydrophobicity of the analyte and enhance its retention on a reversed-phase column.
-
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Problem: I am unable to separate the (1R,4R) isomer from its stereoisomers (1S,4S), (1R,4S), and (1S,4R).
-
Probable Cause: The chosen chiral stationary phase (CSP) and mobile phase conditions are not suitable for resolving the stereoisomers. Chiral method development is often an empirical process.
-
Solution: Systematic Method Development
-
Screen different types of CSPs: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point.[2] Also, consider cyclodextrin-based and macrocyclic glycopeptide-based columns.
-
Vary the mobile phase: For polysaccharide-based CSPs, screen different mobile phases such as normal-phase (hexane/alcohol), polar organic (acetonitrile or methanol with additives), and reversed-phase (acetonitrile/water or methanol/water with buffers).[3]
-
Use additives: For basic compounds, adding a small amount of an amine (e.g., diethylamine) in normal-phase or polar organic mode, or an acid (e.g., trifluoroacetic acid) in reversed-phase mode can significantly improve peak shape and resolution.
-
Optimize temperature: Temperature can affect the thermodynamics of the chiral recognition process. Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Problem 1: I am seeing a broad, tailing peak or no peak at all for my compound.
-
Probable Cause: The primary amine and the ester group make the compound polar and prone to adsorption on active sites in the GC system (injector, column).[4]
-
Solution: Derivatization. Convert the analyte into a more volatile and less polar derivative before GC analysis.
-
Acylation: React the amine with an acylating agent like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).
-
Silylation: Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to derivatize the amine.
-
-
Problem 2: I am seeing multiple peaks that I suspect are impurities, but I cannot identify them.
-
Probable Cause: The impurities may be present at low levels or co-elute with other components.
-
Solution:
-
Optimize the temperature program: Use a slower temperature ramp to improve the separation of closely eluting peaks.
-
Use a high-resolution mass spectrometer: This can help in determining the elemental composition of the impurity and aid in its identification.[5]
-
Consult known impurity profiles: Review literature on the synthesis of tranexamic acid and its esters to identify potential process-related impurities. Common impurities of tranexamic acid include its cis-isomer, dimer, and benzoic acid derivatives.[6][7]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the potential stereoisomers of this compound?
A1: The molecule has two chiral centers at positions 1 and 4 of the cyclohexane ring. This gives rise to four possible stereoisomers:
-
(1R,4R) - trans
-
(1S,4S) - trans (enantiomer of 1R,4R)
-
(1R,4S) - cis (diastereomer)
-
(1S,4R) - cis (diastereomer)
Q2: What are the likely degradation pathways for this molecule?
A2: Based on its structure, the primary degradation pathway is the hydrolysis of the methyl ester to form (1R,4R)-4-(aminomethyl)cyclohexanecarboxylic acid (tranexamic acid). This can be accelerated by acidic or basic conditions. Forced degradation studies on tranexamic acid have shown it to be very stable, suggesting the ester hydrolysis is the main point of instability for the methyl ester derivative.[8][9]
Q3: What are some potential process-related impurities I should look for?
A3: Potential impurities can arise from the starting materials and side reactions during synthesis. If synthesized from tranexamic acid, impurities could include:
-
Unreacted (1R,4R)-4-(aminomethyl)cyclohexanecarboxylic acid (tranexamic acid).
-
The cis-isomer, (1S,4R)- and (1R,4S)-Methyl 4-(aminomethyl)cyclohexanecarboxylate. [10]
-
Dimeric impurities formed by the reaction between two molecules of tranexamic acid or its ester.[11]
-
4-(Aminomethyl)benzoic acid if aromatic precursors were used.[7]
Q4: How can I confirm the stereochemistry of my compound?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this. The coupling constants between the protons on the cyclohexane ring can help determine the cis/trans configuration. For the trans isomer, you would expect to see larger axial-axial coupling constants for the protons at positions 1 and 4. Chiroptical techniques like circular dichroism (CD) can also be used to confirm the absolute configuration.
Experimental Protocols
Chiral HPLC Method for Stereoisomeric Purity
This protocol provides a starting point for the separation of the (1R,4R) isomer from its stereoisomers.
-
Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate), is a good initial choice.
-
Mobile Phase:
-
Normal Phase: Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)
-
Polar Organic Mode: Acetonitrile/Methanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)
-
Reversed Phase: 20 mM Ammonium bicarbonate in water/Acetonitrile (70:30, v/v)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm (due to the lack of a strong chromophore) or a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). For higher sensitivity and specificity, LC-MS/MS can be used.[12][13]
-
Sample Preparation: Dissolve the sample in the mobile phase or a miscible solvent at a concentration of approximately 1 mg/mL.
GC-MS Method for Impurity Profiling (with Derivatization)
This protocol is designed for the identification of volatile and semi-volatile impurities after derivatization.
-
Derivatization Protocol (Acylation):
-
Evaporate a known amount of the sample to dryness under a stream of nitrogen.
-
Add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature and inject into the GC-MS.
-
-
GC-MS Parameters:
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[14]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1) to avoid overloading.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp at 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Data and Visualizations
Typical Impurities and their Characteristics
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Analytical Considerations |
| (1R,4R)-4-(aminomethyl)cyclohexanecarboxylic acid (Tranexamic Acid) | C₈H₁₅NO₂ | 157.21 | Highly polar, may not elute from GC without derivatization. In RP-HPLC, will be less retained than the ester. |
| (1S,4R)- and (1R,4S)-Methyl 4-(aminomethyl)cyclohexanecarboxylate (cis-isomers) | C₉H₁₇NO₂ | 171.24 | Diastereomers of the main compound. Require chiral chromatography for separation. |
| (1R,4R,1'R,4'R)-4,4'-[Azanediylbis(methylene)]di(cyclohexane-1-carboxylic Acid) (Dimer Impurity A) | C₁₆H₂₇NO₄ | 297.39 | Higher molecular weight, less volatile. May be observed in LC-MS. |
| 4-(Aminomethyl)benzoic Acid | C₈H₉NO₂ | 151.16 | Aromatic impurity, will have a strong UV chromophore. |
Visual Workflows
References
- 1. agilent.com [agilent.com]
- 2. ymc.co.jp [ymc.co.jp]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. soeagra.com [soeagra.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. clearsynth.com [clearsynth.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. ijirt.org [ijirt.org]
- 10. cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride | C8H16ClNO2 | CID 12721443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (trans)-4-(((trans)-4-(aminomethyl)cyclohexanecarboxamido)methyl) cyclohexanecarboxylic suppliers & manufacturers in China [m.chemicalbook.com]
- 12. A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thaiscience.info [thaiscience.info]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to 1H NMR Analysis of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
In the landscape of pharmaceutical development, the precise stereochemical characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle but a fundamental necessity for ensuring safety and efficacy. (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, the trans isomer of this substituted cyclohexane, is a critical building block in the synthesis of various therapeutic agents. Its stereoisomeric purity is paramount, as the cis isomer or other stereoisomers can exhibit different pharmacological profiles or introduce impurities that are difficult to remove in downstream processes.
This guide provides an in-depth comparison of the ¹H NMR spectroscopic analysis of this compound (trans isomer) and its primary diastereomer, the cis isomer. We will delve into the theoretical underpinnings of why ¹H NMR is a powerful tool for this differentiation, provide a detailed experimental protocol, and present a comparative analysis of the expected spectral data.
The Decisive Role of Cyclohexane Conformation in ¹H NMR
The ability to distinguish between the cis and trans isomers of methyl 4-(aminomethyl)cyclohexanecarboxylate by ¹H NMR is rooted in the rigid chair conformation of the cyclohexane ring and the predictable relationships between proton-proton coupling constants and their dihedral angles, famously described by the Karplus equation.
In the thermodynamically more stable chair conformation, substituents on the cyclohexane ring can occupy either an axial or an equatorial position. For the trans isomer, this compound, both the aminomethyl and the methyl carboxylate groups are in equatorial positions. In contrast, for the cis isomer, one substituent must be axial while the other is equatorial. This fundamental conformational difference gives rise to distinct splitting patterns (multiplicities) and coupling constants (J-values) for the protons on the cyclohexane ring, particularly for the protons at the C1 and C4 positions (H-C1 and H-C4).
The key to the analysis lies in the magnitude of the vicinal coupling constants (³J). The coupling between two adjacent axial protons (³Jₐₐ) is typically large (10-13 Hz), whereas the coupling between an axial and an equatorial proton (³Jₐₑ) or two equatorial protons (³Jₑₑ) is much smaller (2-5 Hz).
Experimental Protocol: Acquiring High-Quality ¹H NMR Data
Achieving a clear differentiation between the stereoisomers requires a well-designed NMR experiment. The following protocol is recommended for the analysis of methyl 4-(aminomethyl)cyclohexanecarboxylate isomers.
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of the amine protons. For the free base, CDCl₃ is a common choice. For hydrochloride salts, D₂O is often preferred to allow for the exchange of the acidic amine and ammonium protons.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion and simplify the analysis of complex multiplets.
-
Shim the spectrometer to obtain a narrow and symmetrical solvent peak, ensuring high resolution.
-
Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum carefully to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., CHCl₃ at 7.26 ppm in CDCl₃).
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and measure the coupling constants for the key signals.
Visualizing the Analytical Workflow
The following diagram illustrates the key steps in the ¹H NMR analysis workflow for stereoisomer differentiation.
Caption: Workflow for the ¹H NMR analysis and stereochemical assignment.
Comparative ¹H NMR Data and Interpretation
The following table summarizes the expected ¹H NMR chemical shifts and key coupling constants for the trans and cis isomers of methyl 4-(aminomethyl)cyclohexanecarboxylate. The data for the hydrochloride salts are often more readily available in the literature and are presented here as a reference.
| Proton Assignment | (1R,4R)-trans-Isomer (Expected) | cis-Isomer (Expected) | Key Differentiating Feature |
| -COOCH₃ | ~3.67 ppm (s, 3H) | ~3.67 ppm (s, 3H) | No significant difference. |
| H-C1 | ~2.2-2.4 ppm (tt, J ≈ 11-12 Hz, 3-4 Hz, 1H) | ~2.5-2.7 ppm (m, 1H) | The H-C1 in the trans isomer is axial and exhibits a large diaxial coupling. |
| H-C4 | ~1.5-1.7 ppm (m, 1H) | ~1.8-2.0 ppm (m, 1H) | The H-C4 in the trans isomer is also axial. |
| -CH₂NH₂ | ~2.5-2.6 ppm (d, J ≈ 7 Hz, 2H) | ~2.6-2.7 ppm (d, J ≈ 7 Hz, 2H) | Minor chemical shift differences may be observed. |
| Cyclohexane CH₂ | Broad multiplets between ~1.0-2.1 ppm | Broad multiplets between ~1.2-2.2 ppm | The overall pattern of the cyclohexane protons will differ. |
Interpretation:
-
The trans Isomer (this compound): In the preferred diequatorial conformation, the protons at C1 and C4 are both axial. Therefore, the signal for H-C1 will appear as a triplet of triplets (or a complex multiplet) with at least one large coupling constant (³Jₐₐ ≈ 10-13 Hz) due to its coupling with the two adjacent axial protons on C2 and C6. This large coupling constant is the hallmark of the trans isomer.
-
The cis-Isomer: In the most stable conformation of the cis isomer, one substituent will be equatorial and the other axial. Let's assume the larger -COOCH₃ group is equatorial and the -CH₂NH₂ group is axial. In this case, the H-C1 proton is equatorial. Its couplings to the adjacent protons on C2 and C6 will be axial-equatorial (³Jₐₑ) and equatorial-equatorial (³Jₑₑ), both of which are small (2-5 Hz). Consequently, the signal for H-C1 in the cis isomer will be a narrow multiplet, lacking the large coupling constant observed for the trans isomer.
Visualizing the Stereochemical Difference
The diagram below illustrates the key conformational differences between the cis and trans isomers and the resulting proton relationships that are critical for NMR differentiation.
Caption: Key coupling constant differences for cis and trans isomers.
Alternative and Complementary Analytical Techniques
While ¹H NMR is a powerful tool for stereochemical assignment, other analytical techniques can be used for the separation and quantification of stereoisomers, especially for enantiomeric purity assessment.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating and quantifying enantiomers and diastereomers. A variety of chiral stationary phases (CSPs) are available that can effectively resolve the stereoisomers of methyl 4-(aminomethyl)cyclohexanecarboxylate.
-
Gas Chromatography (GC) with a Chiral Column: For volatile derivatives, chiral GC can also be employed for stereoisomer separation.
It is often best practice to use a combination of techniques, with ¹H NMR providing the structural confirmation and stereochemical assignment, and a chromatographic method like chiral HPLC providing the quantitative measure of isomeric purity.
Conclusion
The ¹H NMR analysis of this compound and its stereoisomers is a clear and robust method for determining the relative stereochemistry. The differentiation is based on the well-understood principles of cyclohexane conformational analysis and the predictable nature of proton-proton coupling constants. The presence of a large diaxial coupling for the H-C1 proton is a definitive indicator of the desired trans isomer. When combined with quantitative chromatographic methods, ¹H NMR provides a comprehensive analytical solution for ensuring the stereochemical integrity of this vital pharmaceutical intermediate.
A Comparative Guide to HPLC Methods for Purity Determination of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
Introduction
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is a key chemical intermediate, often utilized in the synthesis of active pharmaceutical ingredients (APIs). Its structure, featuring a primary amine and a methyl ester on a cyclohexane ring, presents a unique set of analytical challenges for purity determination. The trans configuration of the 1,4-substituents is critical for its intended use, making the detection and quantification of the corresponding cis-isomer, along with other process-related impurities, a primary goal of any analytical method.[1][2]
The primary analytical hurdle is the molecule's lack of a significant UV-absorbing chromophore, rendering standard UV-Vis HPLC detection methods insensitive and impractical for impurity profiling at required levels. Furthermore, the compound's polar nature, conferred by the primary amine group, results in poor retention on traditional reversed-phase (RP-HPLC) columns.
This guide provides an in-depth evaluation of a robust primary analytical method—Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD)—and objectively compares it against viable alternatives. The methodologies and comparisons herein are grounded in established chromatographic principles and regulatory expectations, providing researchers and drug development professionals with the data and rationale needed to select and implement the most appropriate method for their specific needs. All analytical procedures should be validated in accordance with regulatory guidelines such as ICH Q2(R1) to ensure they are fit for their intended purpose.[3][4][5][6]
Primary Method: Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD)
The combination of HILIC for separation and CAD for detection represents a powerful and direct approach for the purity analysis of this compound.
Causality Behind Experimental Choices
-
Why HILIC? Traditional reversed-phase chromatography struggles to retain highly polar compounds like our analyte. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[7] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes partition into this layer, resulting in strong retention that is finely modulated by the small aqueous component of the mobile phase.[8] This mechanism is ideal for separating the target compound from its polar impurities and the cis-isomer.
-
Why CAD? The Charged Aerosol Detector is a universal detector that is not dependent on the optical properties of the analyte.[9][10] The eluent from the column is nebulized, the mobile phase is evaporated, and the remaining non-volatile analyte particles are charged and then measured by an electrometer.[11] This provides a response that is proportional to the mass of the analyte, making it an excellent choice for quantifying compounds without chromophores and for ensuring that all non-volatile impurities are detected.[12][13] Compared to other universal detectors like the Evaporative Light Scattering Detector (ELSD), CAD often provides higher sensitivity and a more consistent response across a wider dynamic range.[9][11]
Experimental Protocol: HILIC-CAD
1. Chromatographic System:
-
HPLC or UHPLC system equipped with a binary pump, autosampler, column oven, and a Charged Aerosol Detector.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Amide-based HILIC Column (e.g., 150 mm x 4.6 mm, 3 µm) | Amide phases offer excellent retention and unique selectivity for polar amines and can be more robust than bare silica phases. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) | A volatile buffer is essential for CAD compatibility. The acidic pH ensures the primary amine is protonated, aiding in predictable interactions. |
| Mobile Phase B | Acetonitrile | The strong, aprotic organic solvent is the primary driver of elution in HILIC mode. |
| Gradient | 95% B to 70% B over 15 minutes | A gradient allows for the elution of more strongly retained impurities while ensuring the main peak is sharp and well-resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 5 µL | A small injection volume minimizes peak distortion, especially when the sample solvent differs from the mobile phase. |
| CAD Settings | Nitrogen Gas Pressure: 35 psi; Evaporation Temp: High | Settings should be optimized for the specific instrument and mobile phase to ensure efficient nebulization and analyte detection. |
3. Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (90:10 v/v). This ensures compatibility with the initial mobile phase conditions to prevent peak distortion.
-
Standard Solution: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in diluent. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample at a concentration of 1.0 mg/mL in diluent to accurately quantify impurities at the 0.1% level.
Self-Validating System: Adherence to ICH Q2(R1) and USP <621>
A robust analytical method must be validated to demonstrate its suitability.[5] The protocol for this HILIC-CAD method should be validated according to ICH Q2(R1) guidelines.[3][4] System suitability parameters, as defined in pharmacopeias like the USP <621>, must be met before any analysis.[14][15][16]
| Validation Parameter | Purpose & Typical Acceptance Criteria |
| Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of impurities (e.g., cis-isomer, starting materials). Achieved by spiking experiments and stress testing. |
| Linearity | Confirm a proportional relationship between concentration and detector response. (e.g., R² ≥ 0.99 for a range of 0.05% to 150% of the target concentration). |
| Accuracy | Measure the closeness of test results to the true value. (e.g., 98.0% - 102.0% recovery from spiked samples). |
| Precision | Assess the degree of scatter between a series of measurements (Repeatability & Intermediate Precision). (e.g., RSD ≤ 2.0% for the main peak, ≤ 10.0% for impurities). |
| LOD & LOQ | Determine the lowest concentration that can be reliably detected and quantified. (e.g., Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ). |
| Robustness | Evaluate the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, column temperature, mobile phase composition). |
Workflow for Method Development and Validation
Comparative Analysis of Alternative Methods
While the HILIC-CAD method is highly recommended, alternative approaches exist. Their suitability depends on available instrumentation and specific analytical goals.
Alternative 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
-
Principle: This technique uses a standard C18 column but adds an ion-pairing reagent (e.g., heptafluorobutyric acid, HFBA) to the mobile phase.[17] The reagent has a hydrophobic tail that partitions into the stationary phase and an ionic head that pairs with the protonated amine of the analyte, thereby increasing its retention.[18] Detection would still require a universal detector like CAD or ELSD.
-
Causality: This method is chosen when HILIC columns are unavailable, leveraging the ubiquity of C18 columns. It directly addresses the poor retention of the polar amine on a non-polar stationary phase.[19]
Alternative 2: Gas Chromatography with Derivatization (GC-FID)
-
Principle: Gas chromatography separates compounds based on their volatility and interaction with a stationary phase in a long capillary column.[20] Our analyte is not sufficiently volatile for direct GC analysis. Therefore, a pre-analysis derivatization step is required to convert the polar amine into a less polar, more volatile derivative (e.g., by acylation or silylation).[21] A robust Flame Ionization Detector (FID) can then be used for quantification.
-
Causality: This method is considered when very high separation efficiency is needed to resolve closely related volatile or semi-volatile impurities that may not be separable by HPLC. It is a classic approach for analyzing amines and acids.[22][23]
Head-to-Head Performance Comparison
| Feature | HILIC-CAD (Primary) | IP-RP-HPLC with CAD/ELSD | GC-FID with Derivatization |
| Principle | Partitioning of a polar analyte on a polar stationary phase. | Ion-pairing of a charged analyte with a reagent on a non-polar stationary phase. | Separation of volatile derivatives by partitioning in a capillary column. |
| Sample Prep | Simple dissolution in a compatible solvent. | Simple dissolution. | Multi-step: dissolution, derivatization reaction, potential cleanup. |
| Specificity | Excellent for polar impurities and isomers. | Good, but selectivity may differ from HILIC. | Excellent for volatile impurities; blind to non-volatile impurities (e.g., salts, polymers). |
| Sensitivity | High (low ng on-column with CAD). | High, but can be limited by baseline noise from the ion-pairing reagent. | Very high (pg level with FID), but dependent on derivatization efficiency. |
| Run Time | Moderate (15-25 minutes). | Moderate, but requires long column equilibration and wash times to manage the ion-pair reagent. | Fast (10-20 minutes), but total time is increased by the derivatization step. |
| Robustness | Generally robust. Sensitive to water content in the mobile phase. | Less robust. Method performance is highly dependent on the concentration and purity of the ion-pair reagent. Reagent can build up on the column. | Can be less robust due to variability in the derivatization reaction. |
| Pros | - Direct analysis- High sensitivity for non-chromophoric compounds- Good for polar analytes- MS-compatible mobile phases | - Uses common C18 columns- Can provide alternative selectivity | - Extremely high resolution- Very high sensitivity |
| Cons | - Requires dedicated HILIC columns- Longer column equilibration than standard RP | - Ion-pair reagents can shorten column life- Long equilibration/wash times- Reagents can suppress MS signals | - Derivatization adds time, complexity, and potential for error- Not suitable for non-volatile impurities- High inlet temperatures can degrade labile compounds |
Expert Recommendations and Conclusion
For the routine quality control and purity determination of This compound , the HILIC-CAD method is demonstrably superior . Its ability to directly analyze the polar, non-chromophoric compound without derivatization provides a robust, efficient, and accurate workflow suitable for a regulated environment. The method's high sensitivity ensures that impurities can be controlled at pharmaceutically relevant levels.
Choose the HILIC-CAD method for:
-
Routine quality control (QC) of raw materials and final products.
-
Stability studies.
-
Impurity profiling where a comprehensive view of all non-volatile species is required.
Consider the IP-RP-HPLC method when:
-
A HILIC column is not available, but a universal detector is.
-
An orthogonal HPLC method is needed for validation or investigational purposes to confirm purity results.
The GC-FID method should be reserved for:
-
Specialized investigations into specific, known volatile or semi-volatile impurities.
-
Orthogonal analysis where the impurity profile is well-understood and known to be amenable to GC.
By understanding the fundamental principles behind each technique and aligning them with the specific physicochemical properties of the analyte, researchers can confidently select and implement a method that ensures the quality and integrity of their materials.
References
- 1. This compound | C9H17NO2 | CID 12721444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride | C9H18ClNO2 | CID 12721445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. starodub.nl [starodub.nl]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) - AnalyteGuru [thermofisher.com]
- 10. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]
- 13. Charged aerosol detection in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. usp.org [usp.org]
- 15. <621> CHROMATOGRAPHY [drugfuture.com]
- 16. agilent.com [agilent.com]
- 17. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 18. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 21. Combined ion-pair extraction and gas chromatography-mass spectrometry for the simultaneous determination of diamines, polyamines and aromatic amines in Port wine and grape juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Gas–liquid chromatography: the separation and identification of the methyl esters of saturated and unsaturated acids from formic acid to n-octadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Chiral Separation of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate Isomers
Introduction: The Significance of Stereoisomeric Purity
In the realm of pharmaceutical sciences, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is often the determining factor in its biological activity, efficacy, and safety profile. The compound Methyl 4-(aminomethyl)cyclohexanecarboxylate is a key structural motif and a close relative of tranexamic acid, an important antifibrinolytic agent. The molecule possesses two chiral centers, giving rise to four possible stereoisomers: the trans enantiomeric pair ((1R,4R) and (1S,4S)) and the cis enantiomeric pair ((1R,4S) and (1S,4R)).
The separation of these isomers is a critical analytical challenge. Regulators worldwide demand stringent control over stereoisomeric purity, as different isomers can have vastly different pharmacological or toxicological profiles. This guide provides an in-depth comparison of chromatographic strategies for resolving the stereoisomers of Methyl 4-(aminomethyl)cyclohexanecarboxylate, grounded in established principles of chiral recognition and supported by experimental insights from analogous separations.
The Analytical Challenge: Diastereomers and Enantiomers
The primary challenge lies in the simultaneous presence of both diastereomers (cis vs. trans) and enantiomers (R,R vs. S,S).
-
Diastereomers (cis vs. trans): These isomers have different physical properties and can often be separated on standard, achiral stationary phases.
-
Enantiomers ((1R,4R) vs. (1S,4S)): These are non-superimposable mirror images with identical physical properties in an achiral environment. Their separation necessitates a chiral environment, typically provided by a Chiral Stationary Phase (CSP).[1]
A successful method must therefore be capable of resolving all four isomers, either in a single run on a chiral column or through a multi-step process. This guide will focus on direct separation using chiral chromatography, which is the most efficient and widely adopted approach.[2]
Comparative Analysis of Chiral Separation Techniques
We will evaluate three powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). The choice of technique depends on the specific analytical goals, such as speed, resolution, solvent consumption, and scalability.
| Technique | Principle | Typical Stationary Phase | Pros | Cons | Best For |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) in a liquid mobile phase.[1] | Polysaccharide-based (cellulose, amylose), Macrocyclic Glycopeptides, Cyclodextrins.[3] | Broad applicability, numerous CSPs available, robust and well-understood, excellent scalability. | Higher solvent consumption, potentially longer run times than SFC/GC. | Universal screening, method development, preparative separation. |
| Chiral SFC | Utilizes supercritical CO₂ as the main mobile phase, offering properties between a gas and a liquid.[4][5] | Polysaccharide-based, Pirkle-type, Ion-exchange CSPs.[4][5] | High speed, low organic solvent use ("Green Chemistry"), high efficiency, fast equilibration.[4][6] | Requires specialized instrumentation, less suitable for highly polar, underivatized compounds without additives. | High-throughput screening, rapid analytical separations, purification. |
| Chiral GC | Separation of volatile enantiomers (or their volatile derivatives) on a CSP in a gaseous mobile phase.[7] | Derivatized Cyclodextrins (e.g., Beta-DEX, Gamma-DEX).[7][8] | Unmatched resolution for volatile compounds, high sensitivity, fast analysis.[9] | Requires analyte volatility; the target molecule requires derivatization, adding a sample prep step. | Trace-level enantiomeric impurity analysis, analysis of volatile precursors. |
A Strategic Approach to Method Development
For a novel separation, a systematic screening approach is the most efficient path to success. The following workflow outlines a logical progression from initial screening to final method optimization.
Caption: A logical workflow for chiral method development.
In-Depth Protocols and Scientific Rationale
Chiral HPLC: The Versatile Workhorse
High-Performance Liquid Chromatography is the most common starting point due to its versatility and the vast library of available CSPs. For an amino acid ester like our target, polysaccharide-based CSPs are an excellent choice.
Causality: Polysaccharide CSPs, such as those derived from amylose and cellulose phenylcarbamates, offer a rich combination of chiral recognition mechanisms. These include hydrogen bonding (with the amine and ester groups), dipole-dipole interactions, and inclusion into chiral grooves or cavities formed by the polysaccharide structure.[3][6] This multi-modal interaction capability makes them effective for a broad range of chiral compounds.
Experimental Protocol: HPLC Screening
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) | Condition 3 (Reversed Phase) |
| Column | Chiralpak IA or Chiralcel OD-H | Chiralpak IA or Chiralcel OD-H | Chiralpak IA or Chiralcel OD-H |
| Mobile Phase | Hexane/Ethanol (80:20 v/v) + 0.1% Diethylamine (DEA) | Acetonitrile/Methanol (50:50 v/v) + 0.1% DEA | Water/Acetonitrile (50:50 v/v) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV at 210 nm or ELSD/CAD | UV at 210 nm or ELSD/CAD | UV at 210 nm or ELSD/CAD |
Rationale for Choices:
-
Columns: Chiralpak IA (amylose-based) and Chiralcel OD (cellulose-based) are complementary and represent a standard first-pass screening set.[6]
-
Additives: The basic amine (DEA) is added in normal and polar organic modes to prevent peak tailing by masking acidic sites on the silica support and improving the peak shape of the basic analyte. Conversely, an acidic modifier is often used in reversed-phase mode.
-
Detection: The analyte lacks a strong chromophore, so low UV wavelength (210 nm) is required. Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) are excellent alternatives that do not require a chromophore.
Chiral SFC: The High-Speed, Green Alternative
Supercritical Fluid Chromatography leverages the properties of supercritical CO₂, which has low viscosity and high diffusivity, leading to faster separations and reduced backpressure.[5] It is particularly well-suited for chiral separations on polysaccharide CSPs.
Causality: The low viscosity of supercritical CO₂ allows for much higher flow rates than in HPLC without generating excessive pressure. This, combined with high diffusion rates, leads to very efficient and rapid mass transfer between the mobile and stationary phases, resulting in sharp peaks and fast analysis times.[4]
Experimental Protocol: SFC Screening
| Parameter | Condition |
| Column | Chiralpak IA-3 or IC-3 (Immobilized versions for robustness) |
| Mobile Phase | CO₂ / Methanol (Gradient from 5% to 40% Methanol over 5 min) |
| Additive | 0.2% Isopropylamine in Methanol co-solvent |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV-PDA (210-230 nm) |
Rationale for Choices:
-
Co-solvent: Methanol is a polar modifier that increases the elution strength of the mobile phase and facilitates interaction with the CSP.
-
Additive: A basic additive like isopropylamine is crucial for achieving good peak shape for basic analytes like the target molecule.
-
Gradient Elution: A gradient is used in screening to ensure that all isomers elute in a reasonable time frame.
Chiral GC: The High-Resolution Specialist
For Gas Chromatography, the analyte must be volatile and thermally stable. The primary amine and ester groups in Methyl 4-(aminomethyl)cyclohexanecarboxylate make it too polar and prone to adsorption on the column. Therefore, derivatization is mandatory.
Causality: Derivatization, typically by acylation (e.g., with trifluoroacetic anhydride, TFAA), serves two purposes. First, it converts the polar N-H bonds into less polar amide bonds, increasing volatility. Second, it can enhance chiral recognition by introducing groups that interact strongly with the cyclodextrin-based GC stationary phase.[9][10] Cyclodextrins separate enantiomers based on inclusion complexation, where one enantiomer fits better into the chiral cavity of the cyclodextrin molecule.[7]
Experimental Protocol: GC with Derivatization
Caption: Workflow for Chiral GC Analysis.
| Parameter | Condition |
| Derivatization Reagent | Trifluoroacetic Anhydride (TFAA) in Ethyl Acetate |
| Column | Restek Rt-βDEXcst or Astec CHIRALDEX G-TA |
| Carrier Gas | Helium or Hydrogen, constant flow ~1.5 mL/min |
| Oven Program | 80 °C (hold 1 min), ramp at 5 °C/min to 200 °C |
| Injector Temp | 220 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temp | 250 °C (FID) |
Rationale for Choices:
-
Column: Derivatized β-cyclodextrin columns are widely used and have proven effective for the separation of derivatized amines and amino acids.[8]
-
Temperature Program: A temperature ramp is used to ensure good separation of the potentially close-eluting cis/trans diastereomers before resolving the enantiomers.
-
Detector: FID provides robust, universal detection for organic compounds, while MS offers higher sensitivity and structural confirmation.
Conclusion and Recommendations
The chiral separation of Methyl 4-(aminomethyl)cyclohexanecarboxylate isomers is a complex but achievable task with modern chromatographic techniques.
-
For initial method development and general-purpose analysis , Chiral HPLC and Chiral SFC on polysaccharide-based stationary phases are the recommended starting points. SFC offers significant advantages in speed and reduced solvent consumption, making it ideal for high-throughput environments.
-
For trace-level analysis of enantiomeric impurities where the highest resolution is paramount, Chiral GC with prior derivatization is a powerful, albeit more labor-intensive, option.
A systematic screening approach, as outlined in this guide, is critical for success. By understanding the underlying principles of each technique and making informed choices about columns, mobile phases, and additives, researchers can develop robust and reliable methods for ensuring the stereoisomeric purity of this important pharmaceutical building block.
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gcms.cz [gcms.cz]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Cis and Trans Isomers of Methyl 4-(aminomethyl)cyclohexanecarboxylate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and molecular design, the spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity and chemical reactivity.[1][2] This guide provides an in-depth comparison of the reactivity of the cis and trans isomers of methyl 4-(aminomethyl)cyclohexanecarboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Understanding the distinct chemical behaviors of these diastereomers is paramount for optimizing reaction conditions, maximizing yields, and ensuring the stereochemical purity of target molecules.
The Structural Dichotomy: Conformational Analysis of Cis and Trans Isomers
The differing reactivity of the cis and trans isomers of methyl 4-(aminomethyl)cyclohexanecarboxylate is fundamentally rooted in their three-dimensional structures. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain.[3] In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[3]
The trans isomer is the thermodynamically more stable of the two. This is because in its most stable chair conformation, both the aminomethyl and the methoxycarbonyl groups can reside in the sterically less hindered equatorial positions.[4] This arrangement minimizes unfavorable 1,3-diaxial interactions, which are a form of steric strain.
Conversely, the cis isomer is conformationally constrained. In any given chair conformation, one substituent must occupy an axial position while the other is equatorial.[4] Through a process known as ring flipping, the cis isomer can interconvert between two chair conformers, where the axial and equatorial positions of the substituents are exchanged. However, neither conformer can achieve the low-energy state of the trans isomer where both bulky groups are equatorial.
Diagram 1: Conformational Isomers of Methyl 4-(aminomethyl)cyclohexanecarboxylate
A depiction of the more stable diequatorial conformation of the trans isomer versus the axial-equatorial equilibrium of the cis isomer.
Comparative Reactivity in Intermolecular Reactions: The Role of Steric Hindrance
The accessibility of the reactive aminomethyl group is a key factor governing the rate of intermolecular reactions, such as amide bond formation. In the more stable trans isomer, the aminomethyl group predominantly occupies the equatorial position, extending away from the bulk of the cyclohexane ring. This orientation makes it readily accessible for reaction with other molecules.
In contrast, for the cis isomer, a significant portion of the molecules will exist in a conformation where the aminomethyl group is in the more sterically hindered axial position. In this axial orientation, the aminomethyl group is subject to 1,3-diaxial interactions with the axial hydrogens on the same face of the ring, which can impede the approach of a reagent.
Expected Reactivity in Amide Bond Formation:
| Isomer | Predominant Conformation of -CH₂NH₂ | Steric Hindrance | Expected Rate of Intermolecular Reaction |
| Trans | Equatorial | Low | Faster |
| Cis | Axial/Equatorial Equilibrium | High (in axial conformer) | Slower |
Unique Reactivity of the Cis Isomer: Intramolecular Reactions
The close proximity of the aminomethyl and methoxycarbonyl groups in the cis isomer opens up the possibility of intramolecular reactions that are not feasible for the trans isomer.
Intramolecular Hydrogen Bonding
In the chair conformation where the aminomethyl group is axial and the methoxycarbonyl group is equatorial (or vice versa), the two functional groups are positioned in a way that can facilitate intramolecular hydrogen bonding. This internal interaction can influence the electron density and nucleophilicity of the amino group, potentially affecting its reactivity in subtle ways.
Potential for Intramolecular Cyclization: Lactam Formation
Under certain conditions, the cis isomer has the potential to undergo intramolecular cyclization to form a bicyclic lactam. This reaction would involve the amino group attacking the carbonyl carbon of the ester. While this is a hypothetical pathway for this specific molecule, the principle of neighboring group participation, where a nearby functional group influences a reaction, is a known phenomenon in organic chemistry.[5][6]
Diagram 2: Potential Intramolecular Cyclization of the Cis Isomer
A potential reaction pathway unique to the cis isomer.
Experimental Protocols
General Protocol for Amide Bond Formation (Acylation)
This protocol provides a general method for comparing the reactivity of the cis and trans isomers in a typical amide coupling reaction.
Materials:
-
cis- or trans-Methyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Acetyl chloride
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
NMR spectrometer
Procedure:
-
To a solution of cis- or trans-methyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere.
-
Stir the mixture for 10 minutes.
-
Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the product by NMR spectroscopy and determine the yield.
Rationale for Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DCM and a nitrogen atmosphere is crucial to prevent the hydrolysis of acetyl chloride.
-
Triethylamine: TEA is used as a base to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction.
-
Monitoring by TLC: TLC allows for the qualitative comparison of the reaction rates of the two isomers by observing the disappearance of the starting material and the appearance of the product over time.
Conclusion
The cis and trans isomers of methyl 4-(aminomethyl)cyclohexanecarboxylate exhibit distinct reactivity profiles stemming from their conformational differences. The trans isomer, with its diequatorial arrangement of substituents, is thermodynamically more stable and presents a less sterically hindered aminomethyl group, making it more reactive in intermolecular reactions such as amide bond formation. Conversely, the cis isomer, existing as an equilibrium of axial-equatorial conformers, is expected to react more slowly in intermolecular reactions due to steric hindrance. However, the spatial proximity of its functional groups may allow for unique intramolecular reactions, a possibility that warrants further investigation. For drug development professionals, a thorough understanding and separation of these isomers are critical to ensure the synthesis of stereochemically pure and efficacious drug candidates.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID(3685-25-4) 1H NMR [m.chemicalbook.com]
- 3. (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate | C9H17NO2 | CID 12721444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride(61367-16-6) 1H NMR spectrum [chemicalbook.com]
- 6. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise characterization of molecular structures is paramount. The (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate scaffold is a key building block in the synthesis of a variety of biologically active molecules. Its derivatives, functionalized at the primary amine, are of significant interest to researchers exploring new therapeutic agents. This guide provides an in-depth spectroscopic comparison of the parent compound and its N-acetyl, N-Boc, and N-benzoyl derivatives, offering insights into how subtle changes in molecular structure are reflected in their NMR, IR, and Mass Spectra.
The choice of these derivatives is deliberate, representing common modifications in drug discovery. The N-acetyl group introduces a simple amide, the N-Boc group is a widely used protecting group in peptide synthesis, and the N-benzoyl group adds an aromatic moiety, significantly altering the electronic and steric environment of the molecule. Understanding the distinct spectroscopic signatures of these derivatives is crucial for reaction monitoring, quality control, and the elucidation of structure-activity relationships.
The Spectroscopic Fingerprint: Unraveling the Core Structure
Before delving into a comparative analysis, it is essential to understand the spectroscopic characteristics of the parent molecule, this compound. The trans-configuration of the 1,4-disubstituted cyclohexane ring dictates a chair conformation as the most stable arrangement, influencing the chemical environment of the ring protons.
Nuclear Magnetic Resonance (NMR) Spectroscopy of the Parent Compound
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information.
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals for the methyl ester protons, the aminomethyl protons, and the cyclohexane ring protons. Due to the chair conformation, the axial and equatorial protons on the cyclohexane ring are chemically non-equivalent and are expected to exhibit different chemical shifts. However, at room temperature, rapid chair-flipping can lead to averaged signals, resulting in broader multiplets for the ring protons. The protons on the carbons bearing the substituents (C1 and C4) will be the most deshielded of the ring protons.
-
¹³C NMR: The carbon NMR spectrum provides a clear count of the unique carbon atoms in the molecule. Key signals include the carbonyl carbon of the ester, the methoxy carbon, the carbons of the cyclohexane ring, and the aminomethyl carbon. The chemical shifts of the ring carbons are influenced by the nature and stereochemistry of the substituents.
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. In the parent compound, the key vibrational modes are associated with the amine, the ester, and the alkane functionalities.
-
N-H Stretch: The primary amine will exhibit two characteristic N-H stretching bands in the region of 3400-3250 cm⁻¹.
-
C=O Stretch: The ester carbonyl group will show a strong, sharp absorption band around 1735 cm⁻¹.
-
C-H Stretch: The sp³ C-H stretching vibrations of the cyclohexane and methyl groups will appear just below 3000 cm⁻¹.
-
N-H Bend: A bending vibration for the primary amine is expected around 1650-1580 cm⁻¹.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, aiding in its identification. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 171. Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), or cleavage of the aminomethyl group.
Comparative Spectroscopic Analysis of N-Derivatives
The derivatization of the primary amine in this compound leads to predictable and informative changes in the spectroscopic data. In this section, we will compare the expected spectra of the N-acetyl, N-Boc, and N-benzoyl derivatives to that of the parent compound.
N-Acetyl Derivative
The introduction of an acetyl group (-COCH₃) converts the primary amine to a secondary amide.
-
¹H NMR:
-
A new singlet corresponding to the acetyl methyl protons will appear around 2.0 ppm.
-
The N-H proton of the amide will appear as a broad signal, typically between 5.5 and 8.5 ppm, and its coupling to the adjacent CH₂ group may be observed.
-
The protons of the CH₂ group attached to the nitrogen will be shifted downfield due to the electron-withdrawing effect of the acetyl group.
-
-
¹³C NMR:
-
A new carbonyl carbon signal for the amide will be present around 170 ppm.
-
A new methyl carbon signal for the acetyl group will appear around 23 ppm.
-
-
IR Spectroscopy:
-
The two N-H stretching bands of the primary amine will be replaced by a single N-H stretching band for the secondary amide, typically around 3300 cm⁻¹.
-
A strong amide I band (C=O stretch) will appear around 1650 cm⁻¹.
-
An amide II band (N-H bend) will be observed around 1550 cm⁻¹.
-
-
Mass Spectrometry:
-
The molecular ion peak will be observed at m/z 213.
-
Fragmentation will likely involve the loss of the acetyl group or cleavage of the amide bond.
-
N-Boc Derivative
The tert-butoxycarbonyl (Boc) group is a common amine protecting group.
-
¹H NMR:
-
A large singlet for the nine equivalent protons of the tert-butyl group will appear around 1.4 ppm.
-
The N-H proton will be present, likely as a broad signal.
-
The CH₂ protons adjacent to the nitrogen will experience a downfield shift.
-
-
¹³C NMR:
-
A new carbonyl carbon signal for the carbamate will appear around 156 ppm.
-
Two new signals for the Boc group will be present: the quaternary carbon around 80 ppm and the methyl carbons around 28 ppm.
-
-
IR Spectroscopy:
-
A single N-H stretching band will be observed around 3350 cm⁻¹.
-
A strong carbonyl absorption for the carbamate will be present around 1690 cm⁻¹.
-
-
Mass Spectrometry:
-
The molecular ion peak will be at m/z 271.
-
A characteristic fragmentation pattern is the loss of isobutylene (56 Da) or the entire Boc group.
-
N-Benzoyl Derivative
The benzoyl group introduces an aromatic ring, leading to significant spectral changes.
-
¹H NMR:
-
New signals in the aromatic region (7.4-8.0 ppm) will appear, corresponding to the protons of the benzene ring.
-
The N-H proton will be shifted further downfield due to the anisotropic effect of the aromatic ring.
-
The CH₂ protons adjacent to the nitrogen will also be deshielded.
-
-
¹³C NMR:
-
New signals for the aromatic carbons will be observed between 127 and 135 ppm, along with a signal for the ipso-carbon.
-
The amide carbonyl carbon will appear around 167 ppm.
-
-
IR Spectroscopy:
-
A single N-H stretching band will be present around 3300 cm⁻¹.
-
The amide I band will be observed around 1640 cm⁻¹.
-
Aromatic C-H stretching bands will be visible above 3000 cm⁻¹, and C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.
-
-
Mass Spectrometry:
-
The molecular ion peak will be at m/z 275.
-
Fragmentation will likely involve the loss of the benzoyl group or cleavage of the amide bond.
-
Tabulated Spectroscopic Data Summary
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Absorptions (cm⁻¹) | Molecular Ion (m/z) |
| Parent Compound | ~3.6 (s, 3H, OCH₃), ~2.5 (d, 2H, CH₂N), ~1.0-2.2 (m, 10H, ring) | ~176 (C=O), ~51 (OCH₃), ~46 (CH₂N), ~28-43 (ring) | ~3350, 3280 (N-H), ~2930, 2850 (C-H), ~1735 (C=O), ~1600 (N-H bend) | 171 |
| N-Acetyl Derivative | ~3.6 (s, 3H, OCH₃), ~3.0 (t, 2H, CH₂N), ~2.0 (s, 3H, COCH₃), ~5.8 (br s, 1H, NH) | ~176 (ester C=O), ~170 (amide C=O), ~51 (OCH₃), ~44 (CH₂N), ~23 (COCH₃) | ~3300 (N-H), ~2930, 2850 (C-H), ~1735 (ester C=O), ~1650 (amide C=O) | 213 |
| N-Boc Derivative | ~3.6 (s, 3H, OCH₃), ~2.9 (t, 2H, CH₂N), ~1.4 (s, 9H, t-Bu), ~4.8 (br s, 1H, NH) | ~176 (ester C=O), ~156 (carbamate C=O), ~80 (quat. C), ~51 (OCH₃), ~44 (CH₂N), ~28 (t-Bu CH₃) | ~3350 (N-H), ~2930, 2850 (C-H), ~1735 (ester C=O), ~1690 (carbamate C=O) | 271 |
| N-Benzoyl Derivative | ~7.4-7.8 (m, 5H, Ar-H), ~6.3 (br s, 1H, NH), ~3.6 (s, 3H, OCH₃), ~3.2 (t, 2H, CH₂N) | ~176 (ester C=O), ~167 (amide C=O), ~127-134 (Ar-C), ~51 (OCH₃), ~45 (CH₂N) | ~3300 (N-H), ~3060 (Ar C-H), ~2930, 2850 (C-H), ~1735 (ester C=O), ~1640 (amide C=O) | 275 |
Note: The chemical shifts and absorption frequencies provided are approximate and can vary depending on the solvent and other experimental conditions.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols should be followed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analytical sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
IR Spectroscopy
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the neat sample directly onto the ATR crystal and record the spectrum.
-
Data Collection: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.
Mass Spectrometrydot
graph MS_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
}
A Senior Application Scientist's Guide to the Certificate of Analysis for (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
A Comparative Approach to Ensuring Quality in Pharmaceutical Intermediates
For researchers and professionals in drug development, the quality of starting materials and intermediates is non-negotiable. The Certificate of Analysis (CoA) is the primary document that attests to a material's identity, purity, and overall quality.[1][2] However, merely accepting a CoA at face value is insufficient. A deep, critical evaluation, grounded in analytical science, is paramount.
This guide provides an in-depth analysis of the Certificate of Analysis for (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, a key building block in the synthesis of various pharmaceutical agents.[3] We will deconstruct a typical CoA, compare the target molecule against its critical stereoisomeric impurity, and provide the detailed experimental methodologies required to verify these claims independently.
Deconstructing the Certificate of Analysis: Beyond the Paper
A CoA is a legal and scientific declaration from the manufacturer that a specific batch of product meets predetermined quality standards.[1] According to Good Manufacturing Practice (GMP) guidelines, a comprehensive CoA must include essential elements to ensure traceability and quality assurance.[4][5]
Core Components of a Validated CoA:
-
Product Identification: Unambiguous naming (e.g., this compound), CAS Number (50738-63-1), and molecular formula (C9H17NO2).[6]
-
Batch and Traceability Data: Unique Batch/Lot Number, Date of Manufacture, and Expiry/Retest Date.[4][5]
-
Analytical Test Results: A list of all tests performed, the validated methods used, the acceptance criteria (specifications), and the actual numerical results for the batch.[2][7]
-
Authorization: A dated signature from authorized quality control or quality assurance personnel.[4][7]
The true scientific value lies in understanding the "why" behind each test. For a chiral amine ester like our subject compound, the analytical focus is not just on chemical purity but critically on stereochemical integrity.
Comparative Analysis: The Target vs. The Impurity
The synthesis of the desired (1R,4R)-trans-isomer can inadvertently produce the (1S,4R)-cis-isomer as a process-related impurity. While chemically similar, their three-dimensional arrangement is different, which can have profound implications for downstream reactions and the biological activity of the final drug product. Therefore, a robust analytical comparison is essential.
Below is a comparative data table illustrating typical specifications for the target compound versus its potential cis-isomer impurity.
| Parameter | This compound (Target) | (1S,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate (cis-Isomer Impurity) | Rationale for Comparison |
| Appearance | White to off-white solid | White to off-white solid | Physical appearance is a basic but necessary identity check. |
| Identification by ¹H NMR | Conforms to structure | Spectrum will show distinct shifts, particularly for axial/equatorial protons. | Confirms the molecular backbone and provides initial clues to stereochemistry. |
| Assay (by HPLC) | ≥ 99.0% | Not applicable (reported as an impurity) | Quantifies the amount of the desired compound. |
| Chiral Purity (by Chiral HPLC) | ≥ 99.5% trans-isomer | ≤ 0.15% | Critical Test: Ensures stereochemical integrity. The cis-isomer is the primary target for separation and quantification. |
| Water Content (Karl Fischer) | ≤ 0.5% | Not specified | Moisture can affect stability and reactivity in subsequent synthetic steps. |
| Residual Solvents (GC-HS) | Meets ICH Q3C limits | Not specified | Ensures that solvents used during manufacturing are removed to safe levels. |
Visualizing Key Molecular and Processual Differences
Visual aids are indispensable for clarifying complex chemical structures and analytical workflows.
Caption: Diagram 1: Stereoisomers of Methyl 4-(aminomethyl)cyclohexanecarboxylate
Caption: Diagram 2: Chiral HPLC Workflow for Purity Verification
Experimental Protocols: A Self-Validating Approach
The trustworthiness of a CoA rests on the robustness of the analytical methods used.[7] The following protocols are designed to be self-validating by incorporating system suitability tests (SSTs), which ensure the analytical system is performing correctly before sample analysis.
Protocol 1: Chiral Purity and Assay by Chiral HPLC
This method is designed to separate and quantify the target (1R,4R)-trans-isomer from its potential cis-isomer impurity. The choice of a cyclofructan-based chiral stationary phase (CSP) is deliberate; these phases are known to provide excellent selectivity for primary amines.[8]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: LARIHC CF6-P column (or equivalent cyclofructan-based CSP).
-
Mobile Phase: A mixture of 80:20 (v/v) Hexane/Ethanol with additives of 0.2% Trifluoroacetic Acid (TFA) and 0.1% Triethylamine (TEA).
-
Causality: The combination of TFA and TEA is crucial. TFA protonates the amine, enhancing its interaction with the CSP, while the competitor amine (TEA) improves peak shape by minimizing tailing, a common issue with primary amines on silica-based columns.[8]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
System Suitability Test (SST):
-
Prepare a solution containing approximately equal amounts of the trans- and cis-isomers (a racemic or test mixture is required).
-
Inject this solution.
-
Acceptance Criteria: The resolution between the trans- and cis-isomer peaks must be greater than 2.0. The tailing factor for the trans-isomer peak should be between 0.8 and 1.5.
-
-
Procedure:
-
Accurately weigh and dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL.
-
Once the SST passes, inject the sample solution.
-
Identify the peaks based on the retention times established with the SST standard.
-
Calculate the area percentage of any detected cis-isomer to determine chiral purity.
-
Calculate the assay against a qualified reference standard.
-
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) provides an unambiguous confirmation of the chemical structure.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O).
-
Procedure:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
-
Expected Signals for (1R,4R)-isomer:
-
A singlet around 3.67 ppm corresponding to the methyl ester (-OCH₃) protons.
-
A multiplet around 2.2-2.3 ppm for the proton on the carbon attached to the ester group.
-
A doublet around 2.5-2.6 ppm for the methylene protons of the aminomethyl group (-CH₂NH₂).
-
A series of broad multiplets between 1.0-2.1 ppm for the cyclohexane ring protons.
-
Causality: The broadness and coupling patterns of the cyclohexane protons can help distinguish between the trans-diequatorial arrangement and the cis-axial/equatorial arrangement, though chiral HPLC is more definitive for quantification.
-
Caption: Diagram 3: CoA Verification Decision Logic
Conclusion
The Certificate of Analysis for a pharmaceutical intermediate like this compound is more than a formality; it is the scientific foundation upon which product quality is built. For researchers and drug developers, the ability to critically interpret this document, understand the significance of each analytical parameter, and possess the capability to perform orthogonal verification is essential. By comparing the target molecule to its critical impurities and employing robust, self-validating analytical methods, scientific teams can ensure the integrity of their research and the ultimate safety and efficacy of the medicines they develop.
References
- 1. What is a Certificate of Analysis (CoA) [ddregpharma.com]
- 2. Certificate of Analysis (CoA) in Pharma | Advent [adventchembio.com]
- 3. chembk.com [chembk.com]
- 4. GMP Requirements for Certificates of Analysis (CoA) - ECA Academy [gmp-compliance.org]
- 5. scribd.com [scribd.com]
- 6. This compound | C9H17NO2 | CID 12721444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Structural Elucidation of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate Derivatives: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences, the precise determination of a molecule's three-dimensional structure is paramount. It underpins our understanding of its biological activity, guides lead optimization, and is a critical component of intellectual property. This guide provides an in-depth technical comparison of X-ray crystallography with other key analytical techniques for the structural elucidation of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate and its derivatives. As the methyl ester of the widely-used antifibrinolytic agent tranexamic acid, this class of compounds presents a compelling case study in the application of modern structural analysis methodologies.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for determining the absolute structure of small molecules. Its ability to provide atomic-level resolution of bond lengths, bond angles, and stereochemistry is unparalleled. The resulting crystal structure offers a static yet highly detailed snapshot of the molecule's preferred conformation in the solid state.
A pivotal example is the crystal structure of the parent compound, tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), which was determined as early as 1968.[1] This foundational work provided the first definitive view of the molecule's chair conformation and the relative orientation of its functional groups. More recently, the crystal structures of tranexamic acid in complexes with biological targets, such as plasmin, have offered invaluable insights into its mechanism of action.[2]
Experimental Workflow: From Powder to Picture
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands both precision and an element of artistry.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Experimental Protocol for Crystallization and Data Collection
The following protocol outlines a typical approach for obtaining single crystals of a this compound derivative suitable for X-ray diffraction.
1. Synthesis and Purification:
-
Synthesize the target derivative using established methods, for example, by Fischer esterification of tranexamic acid.
-
Purify the compound to the highest possible degree (>98%) using techniques such as recrystallization or column chromatography. The presence of impurities is a major impediment to crystallization.
2. Crystallization Screening:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or acetone) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion:
-
Sitting Drop: Place a small drop (1-2 µL) of the concentrated compound solution on a siliconized glass slide. Invert the slide over a reservoir containing a precipitant solution (a solvent in which the compound is less soluble).
-
Hanging Drop: Place a small drop of the concentrated compound solution on a siliconized coverslip. Invert the coverslip and seal it over a well containing a precipitant solution.
-
-
A variety of solvents and solvent/precipitant combinations should be screened to identify initial crystallization "hits."
3. Crystal Optimization:
-
Once initial microcrystals are obtained, refine the crystallization conditions by systematically varying parameters such as temperature, precipitant concentration, and the ratio of solvent to precipitant.
4. Crystal Mounting and Data Collection:
-
Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.
5. Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial model of the molecule.
-
Refine the atomic coordinates and thermal parameters against the experimental data until the model converges.
-
Validate the final structure using software such as CHECKCIF and deposit the data in a public repository like the Cambridge Crystallographic Data Centre (CCDC).[1][3]
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While SC-XRD provides unparalleled detail in the solid state, a comprehensive understanding of a molecule's properties often requires a multi-technique approach.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Measurement of the mass-to-charge ratio of ionized molecules |
| Sample Type | Single, well-ordered crystal | Soluble compound in a suitable solvent | Ionizable compound |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry | Connectivity, relative stereochemistry, solution-state conformation, and dynamics | Molecular weight, elemental composition, fragmentation patterns |
| Key Advantage | Unambiguous determination of absolute structure | Provides information on solution-state behavior and dynamics | High sensitivity and ability to analyze complex mixtures |
| Key Limitation | Requires high-quality single crystals, which can be challenging to obtain | Does not provide absolute stereochemistry directly; interpretation can be complex for large molecules | Provides limited information on 3D structure and stereochemistry |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The View in Solution
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For derivatives of this compound, ¹H and ¹³C NMR provide a wealth of information about the connectivity of atoms and the relative stereochemistry of the cyclohexane ring.
The trans-diaxial and trans-diequatorial arrangements of the substituents on the cyclohexane ring can often be distinguished by the coupling constants observed in the ¹H NMR spectrum. Furthermore, 2D NMR techniques such as COSY, HSQC, and HMBC can be used to definitively assign all proton and carbon signals, providing a complete picture of the molecule's covalent framework in solution. While NMR does not provide the precise bond lengths and angles of a crystal structure, it offers invaluable insights into the molecule's conformational flexibility in a biologically relevant environment.
Mass Spectrometry: Unveiling Molecular Weight and Composition
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound with high accuracy. Techniques such as electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) can be used to analyze this compound derivatives. High-resolution mass spectrometry can provide an elemental formula, confirming the successful synthesis of the target molecule. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing further structural information based on the observed fragmentation patterns.
Conclusion: A Synergistic Approach to Structural Elucidation
References
A Comparative Guide to the Synthetic Validation of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
This guide provides an in-depth technical comparison of two primary synthetic routes to (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The methodologies are critically evaluated for their efficiency, stereochemical control, scalability, and overall practicality in a research and drug development setting. All protocols are presented with the necessary detail to ensure reproducibility and are supported by experimental data from established literature.
Introduction: The Significance of this compound
This compound is a bifunctional molecule incorporating a cyclohexane scaffold, a primary amine, and a methyl ester. The specific trans stereochemistry of the 1,4-disubstituted cyclohexane ring is often crucial for its biological activity in the final drug substance. Consequently, the stereoselective synthesis of this intermediate is of paramount importance. This guide will compare two prevalent synthetic strategies:
-
Route A: Aromatic Hydrogenation. This approach commences with a readily available aromatic precursor, methyl 4-cyanobenzoate, and relies on catalytic hydrogenation to establish the cyclohexane core and reduce the nitrile functionality.
-
Route B: Functional Group Interconversion on a Cyclohexane Core. This strategy begins with a pre-existing cyclohexane derivative, such as a diester, and involves a series of functional group manipulations to arrive at the target molecule.
Comparative Analysis of Synthetic Routes
The choice between these synthetic pathways often involves a trade-off between the cost of starting materials, the number of synthetic steps, the efficiency of each step, and the ease of achieving the desired stereochemistry.
| Parameter | Route A: Aromatic Hydrogenation | Route B: Functional Group Interconversion |
| Starting Material | Methyl 4-cyanobenzoate | Dimethyl 1,4-cyclohexanedicarboxylate |
| Key Transformations | Catalytic hydrogenation of the aromatic ring and nitrile reduction. | Selective hydrolysis, amide formation, Hofmann rearrangement or nitrile reduction. |
| Stereochemical Control | Typically yields a mixture of cis and trans isomers requiring separation. | Can offer better stereocontrol depending on the starting material and reagents. |
| Overall Yield | Moderate, impacted by the isomeric separation step. | Potentially higher if stereocontrol is achieved early. |
| Scalability | High-pressure hydrogenation can be challenging to scale up. | Generally utilizes standard laboratory equipment, making it more readily scalable. |
| Reagent Toxicity | Use of high-pressure hydrogen gas and potentially hazardous catalysts. | May involve toxic reagents like bromine in the Hofmann rearrangement. |
Route A: Aromatic Hydrogenation of Methyl 4-Cyanobenzoate
This route is attractive due to the commercial availability and relatively low cost of the starting material, methyl 4-cyanobenzoate. The core of this synthesis lies in the simultaneous hydrogenation of the benzene ring and the reduction of the nitrile group to a primary amine.
Causality of Experimental Choices
The choice of catalyst is critical in this reaction. Ruthenium-based catalysts are often employed for the hydrogenation of aromatic rings under milder conditions than traditional platinum or rhodium catalysts.[1][2][3][4] Raney Nickel is a cost-effective and highly active catalyst for nitrile reduction.[5][6][7][8] The reaction is typically performed in a protic solvent like methanol or ethanol to facilitate protonolysis of the intermediate imine. The use of ammonia is often necessary to suppress the formation of secondary and tertiary amine byproducts by reacting with the intermediate imine in competition with the newly formed primary amine.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound via Route A.
Detailed Experimental Protocol
Step 1: Catalytic Hydrogenation of Methyl 4-cyanobenzoate
-
To a high-pressure autoclave, add methyl 4-cyanobenzoate (1 equivalent), methanol as the solvent, and a catalytic amount of 5% Ruthenium on carbon (Ru/C) or Raney Nickel.
-
Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (typically 5-10 MPa).
-
Heat the reaction mixture to the specified temperature (e.g., 100-150 °C) with vigorous stirring.
-
Maintain the reaction under these conditions for several hours, monitoring the hydrogen uptake.
-
After the reaction is complete (as determined by TLC or GC-MS), cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a mixture of cis and trans isomers.
Step 2: Isomeric Separation
The separation of the cis and trans isomers can be achieved by fractional crystallization.[9][10] The trans isomer is typically less soluble in certain solvent systems and can be selectively crystallized.
-
Dissolve the crude isomeric mixture in a minimal amount of a suitable hot solvent (e.g., a mixture of methanol and water).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath.
-
The trans isomer will preferentially crystallize out of the solution.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
The purity and isomeric ratio of the final product should be confirmed by NMR spectroscopy and HPLC analysis.
Route B: Functional Group Interconversion from Dimethyl 1,4-cyclohexanedicarboxylate
This route offers the potential for better stereochemical control as it starts with a cyclohexane ring. The synthesis of tranexamic acid, a close analog, has been reported starting from dimethyl terephthalate, which is first hydrogenated to dimethyl 1,4-cyclohexanedicarboxylate.[11][12][13]
Causality of Experimental Choices
The key challenge in this route is the selective conversion of one of the two ester groups into an aminomethyl group while leaving the other intact. This is typically achieved by a multi-step sequence involving selective mono-saponification, conversion to an amide, and finally a Hofmann rearrangement or reduction of a nitrile intermediate. The stereochemistry of the starting diester (a mixture of cis and trans) will influence the stereochemistry of the final product. Using a stereochemically pure starting material would be ideal.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound via Route B.
Detailed Experimental Protocol
Step 1: Selective Mono-saponification of Dimethyl 1,4-cyclohexanedicarboxylate
-
Dissolve dimethyl 1,4-cyclohexanedicarboxylate (1 equivalent) in methanol.
-
Add a solution of potassium hydroxide (1 equivalent) in methanol dropwise at room temperature.
-
Stir the reaction mixture for several hours, monitoring the progress by TLC.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with hydrochloric acid.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the mono-acid.
Step 2: Amidation
-
Dissolve the mono-acid from the previous step in an anhydrous solvent such as dichloromethane.
-
Add thionyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for a few hours until the acid is converted to the acid chloride.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in an anhydrous solvent and bubble ammonia gas through the solution, or add a solution of aqueous ammonia, maintaining a low temperature.
-
Stir for an hour, then extract the product into an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the amide.
Step 3: Hofmann Rearrangement
-
Prepare a solution of sodium hypobromite by adding bromine to a cold solution of sodium hydroxide.
-
Add the amide from the previous step to the sodium hypobromite solution at 0 °C.
-
Warm the reaction mixture slowly and maintain the temperature until the reaction is complete (as indicated by TLC).
-
Acidify the reaction mixture with hydrochloric acid.
-
Extract the product with a suitable organic solvent.
-
Wash, dry, and concentrate the organic layer to yield the crude product.
-
Purify the product by column chromatography or crystallization to obtain the pure trans isomer.
Validation and Characterization
The identity and purity of the final product, this compound, must be rigorously confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and determine the stereochemistry. The coupling constants of the protons on the cyclohexane ring can distinguish between the cis and trans isomers.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amine (N-H stretch), the ester (C=O stretch), and the C-N bond.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and quantify the isomeric ratio. Chiral HPLC can be employed to determine the enantiomeric excess if a stereoselective synthesis or chiral resolution was performed.
Conclusion
Both Route A and Route B present viable pathways for the synthesis of this compound.
-
Route A is more direct if a mixture of isomers is acceptable, followed by a potentially challenging separation. The high-pressure hydrogenation step may require specialized equipment.
-
Route B is a longer sequence but may offer better control over stereochemistry, especially if a stereochemically pure starting material is used. The reactions involved are generally more amenable to standard laboratory setups.
The optimal route will depend on the specific requirements of the project, including the availability of starting materials, the scale of the synthesis, the required stereochemical purity, and the available equipment. For the synthesis of the specific (1R,4R) enantiomer, a chiral resolution step or an asymmetric synthesis approach would be necessary, adding complexity to either route.
References
- 1. A practical and benign synthesis of primary amines through ruthenium-catalyzed reduction of nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rapid Continuous Ruthenium-Catalysed Transfer Hydrogenation of Aromatic Nitriles to Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. papers.sim2.be [papers.sim2.be]
- 8. mdpi.com [mdpi.com]
- 9. US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 10. US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. An improved and practical synthesis of tranexamic acid - Lookchem [lookchem.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
In the fast-paced environment of research and drug development, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible management and disposal of surplus and waste chemicals are paramount, not only for regulatory compliance but as a cornerstone of a robust safety culture. This guide provides a detailed, procedural framework for the proper disposal of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, ensuring the safety of laboratory personnel and the protection of our environment.
Foundational Principles: A Hierarchy of Responsibility
Before any chemical is handled for disposal, it's crucial to understand the strategic hierarchy that governs laboratory waste management.[1] The primary goal is always to minimize waste from the outset.[2][3] This approach, rooted in the principles of green chemistry, involves ordering only the necessary quantities of materials and reducing the scale of experiments where feasible.[1][4]
When waste generation is unavoidable, a systematic and compliant disposal plan must be in place before any procedure begins.[1] This ensures that all materials are handled in accordance with federal and state regulations, primarily those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7]
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough understanding of the chemical's properties is the first step in safe handling. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, an assessment based on its chemical structure and data from analogous compounds is a prudent starting point.
| Property | Value / Assessment | Source |
| Molecular Formula | C₉H₁₇NO₂ | [8] |
| Molecular Weight | 171.24 g/mol | [8] |
| Known Hazards | Based on related compounds, treat as a potential eye and skin irritant. The amino group suggests potential corrosivity. | [9][10][11] |
| Incompatibilities | Strong oxidizing agents, bases. | [10][11][12] |
Mandatory Personal Protective Equipment (PPE):
Given the potential hazards, the following PPE must be worn at all times when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles are required. A face shield should be used in situations with a higher risk of splashing.[10][13]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use and dispose of them properly after handling the waste.[13][14]
-
Body Protection: A standard laboratory coat and closed-toe shoes are essential to protect against accidental skin contact.[10][13]
-
Respiratory Protection: If there is a risk of generating dusts or aerosols, a NIOSH-approved respirator should be used within a chemical fume hood.[10][14]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream.[11][15] Adherence to this protocol is critical for ensuring safety and compliance.
Step 1: Waste Characterization and Segregation
-
Hazardous Waste Determination: This compound must be classified as a hazardous chemical waste.[11][15][16] Never dispose of it down the sanitary sewer.[4]
-
Segregation: It is crucial to keep this waste stream separate from others. Do not mix it with incompatible materials, particularly strong oxidizing agents, to prevent dangerous chemical reactions.[11] Keep solid and liquid waste forms in separate containers.[17]
Step 2: Container Selection and Labeling
-
Container Type: Use a chemically compatible, leak-proof container with a secure, screw-top cap.[10] The container must be in good condition, free of cracks or damage.[10] For liquid waste, plastic containers are often preferred.[4]
-
Labeling: The container must be clearly and accurately labeled at the moment the first drop of waste is added.[2][4] The label must include:
Step 3: Waste Accumulation and Storage
-
Transfer: Conduct all waste transfers in a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation exposure.[10]
-
Storage: Once the container is securely sealed, it must be stored in a designated Satellite Accumulation Area (SAA).[10][18][19]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[19]
-
The area should be equipped with secondary containment, such as a spill tray, to contain any potential leaks.[3][17]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[18][19][20]
-
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowed time (typically 6-12 months for academic labs), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[10][19]
-
Documentation: Maintain meticulous records of all waste generated and disposed of, as this is a key component of regulatory compliance.[2]
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or poses a significant inhalation hazard, evacuate the laboratory.
-
Isolate & Ventilate: If safe to do so, close the lab door and increase ventilation by ensuring the chemical fume hood is operational.
-
Protect: Don the appropriate PPE as described in Section 2.
-
Contain & Absorb: For small liquid spills, contain the material with an inert absorbent such as vermiculite, sand, or commercial spill pillows.[21] Do not use combustible materials like paper towels as the primary absorbent.
-
Clean & Collect: Carefully scoop the absorbent material and place it into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water.
-
Dispose: Label the container holding the cleanup materials as hazardous waste and manage it according to the protocol in Section 3.
Visual Workflow: Disposal Decision-Making
This diagram outlines the critical decision points and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health. Always consult your institution's specific chemical hygiene plan and waste management guidelines as the primary authority.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 3. actenviro.com [actenviro.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. cleanmanagement.com [cleanmanagement.com]
- 6. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 7. resources.duralabel.com [resources.duralabel.com]
- 8. This compound | C9H17NO2 | CID 12721444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. capotchem.com [capotchem.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.es [fishersci.es]
- 17. acewaste.com.au [acewaste.com.au]
- 18. MedicalLab Management Magazine [medlabmag.com]
- 19. epa.gov [epa.gov]
- 20. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 21. benchchem.com [benchchem.com]
Navigating the Handling of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For the diligent researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe handling of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this directive synthesizes safety protocols from structurally similar molecules, ensuring a cautious and well-informed approach to its management in the laboratory.
Understanding the Hazard Profile Through Analogs
This compound shares a core structure with tranexamic acid and its derivatives. Safety data for these analogs consistently indicate a risk of skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3][4]. Furthermore, the hydrochloride salt of a closely related compound, Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate, is classified as corrosive and a cause of serious eye damage[5]. Based on this evidence, it is prudent to treat this compound as a substance with the potential to cause significant skin and eye damage, as well as respiratory tract irritation.
Key Physical and Chemical Properties (Inferred and from Analogs)
| Property | Value/Information | Source |
| Molecular Formula | C9H17NO2 | [6] |
| Molecular Weight | 171.24 g/mol | [6] |
| Appearance | Likely a solid or liquid | N/A |
| Boiling Point | ~240.7 °C at 760 mmHg (Predicted) | [7] |
| Flash Point | ~106.2 °C (Predicted) | [7] |
| Incompatible Materials | Strong oxidizing agents | [8] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following recommendations are based on a conservative assessment of the potential hazards.
Eye and Face Protection: The First Line of Defense
Given the high risk of serious eye irritation and potential for irreversible damage, robust eye and face protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1 compliant safety glasses with side shields.
-
Recommended for all handling procedures: Chemical splash goggles that provide a complete seal around the eyes.
-
For dispensing or splash-risk operations: A full-face shield worn over chemical splash goggles is mandatory. This combination provides comprehensive protection against splashes and aerosols.
Hand Protection: Selecting the Right Barrier
The potential for skin irritation necessitates the use of chemical-resistant gloves. The choice of glove material is critical for ensuring an effective barrier.
-
Recommended Glove Material: Nitrile gloves are a suitable initial choice for handling this compound, offering good resistance to a range of chemicals.
-
Glove Thickness: A minimum thickness of 4 mil is recommended for incidental contact. For prolonged handling or in situations with a higher risk of contact, a heavier-duty nitrile glove (e.g., 8 mil) or double-gloving should be employed.
-
Glove Integrity: Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.
Body Protection: Shielding Against Contamination
Standard laboratory attire forms the foundational layer of body protection, which must be supplemented with a protective outer layer.
-
Required Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting where this chemical is handled.
-
Laboratory Coat: A clean, buttoned, knee-length laboratory coat is essential to protect skin and personal clothing from potential splashes.
-
For large-scale operations or significant splash risk: A chemically resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection: Mitigating Inhalation Risks
Given the potential for respiratory irritation, all handling of this compound that could generate dust or aerosols must be conducted within a certified chemical fume hood.
-
Primary Engineering Control: A properly functioning chemical fume hood is the most effective means of preventing inhalation exposure.
-
Supplemental Respiratory Protection: In the rare event that work cannot be conducted in a fume hood and there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. A full respiratory protection program, including fit testing and training, is required for respirator use.
Procedural Guidance: From Operations to Disposal
Safe Handling and Operational Plan
A systematic approach to handling this compound will minimize the risk of exposure.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE in the correct order: lab coat, then safety goggles and/or face shield, and finally, gloves.
-
Dispensing: Handle the compound in the fume hood. If it is a solid, use a spatula or scoop to transfer the material. If it is a liquid, use a pipette or other appropriate dispensing device. Avoid creating dust or aerosols.
-
Post-Handling: After handling, decontaminate any surfaces that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Remove gloves first, followed by the face shield and/or goggles, and finally the lab coat. Wash hands thoroughly with soap and water after removing all PPE.
Diagram of the Personal Protective Equipment Donning and Doffing Sequence
Caption: PPE donning and doffing workflow.
Disposal Plan: Responsible Waste Management
The disposal of this compound and any contaminated materials must be handled with the same level of care as its use.
Waste Disposal Protocol:
-
Waste Segregation: All waste contaminated with this compound, including excess reagent, contaminated gloves, pipette tips, and cleaning materials, must be collected in a designated hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.
Conclusion
The principles of prudent practice in the laboratory demand a proactive and informed approach to chemical safety. While a specific, detailed safety data sheet for this compound remains elusive, the known hazards of its structural analogs provide a firm basis for the implementation of rigorous safety protocols. By adhering to the comprehensive PPE recommendations, operational guidelines, and disposal procedures outlined in this guide, researchers can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive laboratory environment.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. echemi.com [echemi.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C9H17NO2 | CID 12721444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. us.provepharm.com [us.provepharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
